molecular formula C9H18O2 B025998 2-Methylbutyl isobutyrate CAS No. 2445-69-4

2-Methylbutyl isobutyrate

Cat. No.: B025998
CAS No.: 2445-69-4
M. Wt: 158.24 g/mol
InChI Key: DUAXUBMIVRZGCO-UHFFFAOYSA-N
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Description

2-Methylbutyl isobutyrate (CAS 2445-69-4) is a flavor and fragrance ester of significant interest in research and development. This compound, with the molecular formula C₉H₁₈O₂, is characterized by a complex fruity odor profile, frequently described as conveying notes of ripe apple, banana, pineapple, and apricot . Applications & Research Value: In flavor research, this ester is a key molecule for studying and replicating complex fruit flavors in products such as confectionery, dairy, baked goods, and beverages . In fragrance science, it serves as a valuable top-note component in fruity accords for personal care and household products, contributing freshness and acting as a masking agent for off-odors . A prominent area of applied research is in brewing science, where this compound is identified as a natural constituent of certain hop varieties, including Polaris, Southern Cross, and Mosaic . It contributes directly to beer aroma and is also a substrate for yeast-driven biotransformation. During fermentation, yeast enzymes can catalyze a transesterification reaction, converting it into other esters like ethyl isobutyrate, thereby modifying and enhancing the final aromatic profile of the beverage . Handling & Specifications: This product is presented as a colorless to light yellow clear liquid with a minimum purity of 98.0% (GC) . Researchers should note that it is a flammable liquid with a flash point of approximately 51 °C (124 °F) and should be handled with appropriate safety measures, including keeping the container tightly closed away from ignition sources and using personal protective equipment . Disclaimer: This product is intended for laboratory research and development use only. It is not intended for diagnostic, therapeutic, or consumer use, and must not be incorporated into products for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbutyl 2-methylpropanoate
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InChI

InChI=1S/C9H18O2/c1-5-8(4)6-11-9(10)7(2)3/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DUAXUBMIVRZGCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18O2
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DSSTOX Substance ID

DTXSID80862946
Record name 2-Methylbutyl 2-methylpropanoate
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Molecular Weight

158.24 g/mol
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CAS No.

2445-69-4
Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl isobutyrate
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Record name 2-Methylbutyl 2-methylpropanoate
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Record name 2-METHYLBUTYL ISOBUTYRATE
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Foundational & Exploratory

What are the chemical properties of 2-Methylbutyl isobutyrate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Methylbutyl Isobutyrate

This guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 2445-69-4), tailored for researchers, scientists, and professionals in drug development. It includes key physicochemical data, detailed experimental protocols for its characterization, and an outline of its chemical reactivity.

Chemical Identity and Physical Properties

This compound, also known as 2-methylbutyl 2-methylpropanoate, is a carboxylic ester recognized for its characteristic fruity and herbaceous aroma.[1][2] It is found naturally in organisms such as Humulus lupulus (hops).[1]

Structure and Nomenclature
  • IUPAC Name: 2-methylbutyl 2-methylpropanoate[1]

  • Synonyms: 2-Methylbutyl 2-methylpropionate, Isobutyric acid 2-methylbutyl ester[]

  • CAS Number: 2445-69-4[1]

  • Molecular Formula: C₉H₁₈O₂[1]

  • Molecular Weight: 158.24 g/mol [1]

  • Chemical Structure:

Physicochemical Data

The quantitative physical and chemical properties of this compound are summarized in Table 1. This data is essential for its handling, formulation, and quality control.

PropertyValueReference(s)
Appearance Colorless, clear liquid[2][]
Odor Herbaceous, fruity, sweet[2]
Boiling Point 167 - 170 °C[1][2]
Specific Gravity 0.856 - 0.862 @ 25 °C[2][4]
Refractive Index (n_D) 1.405 - 1.413 @ 20 °C[2][4]
Flash Point 50 °C (122 °F)[2][4]
Solubility Insoluble in water; Soluble in alcohol, oils[2]
Purity (by GLC) ≥ 95%[]
Vapor Pressure (Not specified)
XLogP3-AA 2.8[1]

Spectroscopic and Chromatographic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound. While detailed, fully assigned spectra are not publicly available, this section outlines the expected characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the 2-methylbutyl and isobutyrate moieties. Key expected signals include:

    • A doublet for the two methyl groups of the isobutyrate moiety.

    • A septet for the single proton of the isobutyrate moiety.

    • A doublet for the O-CH₂ protons of the 2-methylbutyl group.

    • Multiplets for the other protons in the 2-methylbutyl chain.

    • Doublets and a triplet for the terminal methyl groups of the 2-methylbutyl chain.

  • ¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. Expected chemical shifts include a downfield signal for the carbonyl carbon (~177 ppm), a signal for the O-CH₂ carbon (~70 ppm), and a series of signals in the aliphatic region for the remaining carbons.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the key characteristic absorption bands are:

  • C=O Stretch: A strong, sharp absorption band in the region of 1750–1735 cm⁻¹, characteristic of a saturated aliphatic ester.[5]

  • C-O Stretch: A strong absorption in the 1300–1000 cm⁻¹ region.[5]

  • C-H Stretch: Absorptions in the 3000–2850 cm⁻¹ region from the alkyl C-H bonds.[5]

Mass Spectrometry (MS)

Mass spectrometry data from GC-MS analysis shows characteristic fragmentation patterns. The electron ionization (EI) mass spectrum displays a base peak at m/z 43 and significant fragments at m/z 71 and 70, which are indicative of the isobutyryl group and the 2-methylbutyl group, respectively.[1]

Analysis TypeKey Data Points / Expected CharacteristicsReference(s)
¹H NMR Predicted signals for isobutyrate and 2-methylbutyl groups.[6][7]
¹³C NMR 9 distinct signals expected. Carbonyl carbon signal ~177 ppm.[1][8]
IR Strong C=O stretch at ~1735 cm⁻¹; Strong C-O stretch at ~1200-1100 cm⁻¹; C-H stretches at ~2900 cm⁻¹.[5]
GC-MS (EI) Base Peak: m/z 43. Other Major Fragments: m/z 71, 70, 41, 55.[1]
GC Kovats RI Standard non-polar: ~989 - 1004; Standard polar: ~1185 - 1203.[1]

Chemical Reactivity and Stability

As a carboxylic ester, the primary chemical reactivity of this compound involves nucleophilic acyl substitution, particularly hydrolysis.

Hydrolysis

Esters can be hydrolyzed under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a strong acid (e.g., H₂SO₄ or HCl) in the presence of excess water, yielding 2-methylbutan-1-ol and isobutyric acid.[4]

  • Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where the ester is heated with a strong base (e.g., NaOH), producing 2-methylbutan-1-ol and the corresponding carboxylate salt (sodium isobutyrate).[4] This is the preferred laboratory method for ester cleavage due to its irreversibility and ease of product separation.

Stability and Hazards

This compound is a flammable liquid and vapor.[1] It should be stored in a tightly closed container in a dry, well-ventilated area, away from heat, sparks, and open flames. According to GHS classifications, it is categorized as a Flammable Liquid (Category 3).[1]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

This micro method is suitable for determining the boiling point with a small sample volume.

  • Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), burner or hot plate.

  • Procedure:

    • Fill the Thiele tube with heating oil to a level above the side-arm.

    • Add 0.5-1 mL of this compound to the small test tube.

    • Place the capillary tube into the test tube with the open end submerged in the liquid.

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

    • Insert the assembly into the Thiele tube, immersing the sample and thermometer bulb in the oil.

    • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform temperature distribution.

    • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.

    • When a rapid and continuous stream of bubbles is observed, remove the heat.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Specific Gravity (Pycnometer Method)

A pycnometer (specific gravity bottle) is used for precise determination of density and specific gravity.

  • Apparatus: Pycnometer (e.g., 10 mL), analytical balance, constant temperature water bath.

  • Procedure:

    • Thoroughly clean and dry the pycnometer and weigh it accurately (W_empty).

    • Fill the pycnometer with distilled water and place it in a water bath set to the desired temperature (e.g., 25.0 °C) until it equilibrates. Adjust the water level precisely to the pycnometer's calibration mark.

    • Dry the exterior of the pycnometer and weigh it accurately (W_water).

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with this compound, equilibrate at the same temperature, adjust the volume, dry the exterior, and weigh it accurately (W_sample).

    • Calculate the specific gravity using the formula: Specific Gravity @ 25°C = (W_sample - W_empty) / (W_water - W_empty)

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance and is a key purity indicator.

  • Apparatus: Abbe refractometer with a circulating water bath for temperature control (e.g., 20.0 °C) and a light source (sodium D-line, 589 nm).

  • Procedure:

    • Ensure the refractometer is calibrated using a standard of known refractive index.

    • Set the circulating water bath to 20.0 °C and allow the refractometer prisms to equilibrate.

    • Open the prisms and clean them with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

    • Place a few drops of this compound onto the surface of the lower prism.

    • Close the prisms firmly.

    • Adjust the light source and look through the eyepiece. Rotate the adjustment knob until the field of view is split into a light and a dark section.

    • Turn the compensator knob to eliminate any color fringe and sharpen the dividing line.

    • Align the sharp dividing line exactly with the crosshairs in the eyepiece.

    • Read the refractive index value from the instrument's scale.

Purity Analysis by Gas-Liquid Chromatography (GLC)

GLC is the standard method for determining the purity of volatile compounds like esters.

  • Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), capillary column (e.g., nonpolar or medium-polarity like DB-5 or HP-INNOWax), injector, data acquisition system.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Instrument Conditions (Typical):

      • Injector Temperature: 250 °C

      • Detector Temperature: 250 °C

      • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 230 °C).

      • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample.

    • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purity (%) = (Area of this compound peak / Total Area of all peaks) x 100

Visualization of Characterization Workflow

The logical flow for the comprehensive characterization of a chemical substance like this compound can be visualized. This process starts with the pure sample and branches into the determination of its identity, physical properties, and chemical behavior.

G cluster_0 Physicochemical Characterization of this compound Sample Pure Sample (this compound) Identity Structural Identity Confirmation Sample->Identity PhysProps Physical Property Determination Sample->PhysProps ChemProps Chemical Property Analysis Sample->ChemProps NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (GC-MS) Identity->MS IR IR Spectroscopy Identity->IR BP Boiling Point PhysProps->BP SG Specific Gravity PhysProps->SG RI Refractive Index PhysProps->RI Purity Purity (GC) PhysProps->Purity Reactivity Reactivity Studies (e.g., Hydrolysis) ChemProps->Reactivity Stability Stability & Safety (e.g., Flash Point) ChemProps->Stability

Caption: Workflow for the characterization of this compound.

References

The Ubiquitous Yet Understated Presence of 2-Methylbutyl Isobutyrate in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methylbutyl isobutyrate, a branched-chain ester recognized for its characteristic fruity and apple-like aroma, is a naturally occurring volatile organic compound found in a diverse array of plant species. While its primary role in plants is associated with defense mechanisms and attracting pollinators, its potential applications in the pharmaceutical and nutraceutical industries are beginning to be explored. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its biosynthesis, quantification, and the experimental protocols for its study.

Natural Occurrence and Quantitative Data

This compound has been identified as a significant component of the essential oils and volatile profiles of several plant species. The concentration of this ester can vary considerably depending on the plant species, the part of the plant analyzed, and the stage of development. A summary of its quantitative occurrence is presented in Table 1.

Plant SpeciesPlant PartConcentration (% of total volatiles/essential oil)Reference(s)
Eriocephalus punctulatus (Cape Chamomile)Herb21.2%[1]
Anthemis nobilis (Roman Chamomile)Flowers3.47% - 10%[2][3]
Musa acuminata 'Fenjiao' (Banana)Fruit (fully ripened)5.71%[4]
Humulus lupulus (Hops)Oilup to 44,000 mg/kg[5]
Musa acuminata Colla cv. Cavendish (Banana)EssencePresent (unquantified percentage)[6]

Table 1: Quantitative Occurrence of this compound in Various Plants.

Biosynthesis of this compound

The biosynthesis of this compound in plants is intrinsically linked to the catabolism of the branched-chain amino acid, L-isoleucine. The pathway involves a series of enzymatic reactions that ultimately produce the two precursors of the ester: 2-methylbutanol and isobutyryl-CoA. The final step is catalyzed by an alcohol acyltransferase (AAT).

A simplified representation of this biosynthetic pathway is illustrated below:

Experimental Workflow SamplePrep Sample Preparation (Weighing, Homogenization) Incubation Incubation in Headspace Vial SamplePrep->Incubation SPME HS-SPME (Adsorption of Volatiles) Incubation->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption GCMS GC-MS Analysis (Separation & Detection) Desorption->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis

References

Spectroscopic Profile of 2-Methylbutyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methylbutyl isobutyrate, complete with detailed experimental protocols and workflow visualizations.

This technical guide provides a comprehensive overview of the spectroscopic data for the flavor and fragrance compound, this compound (CAS No. 2445-69-4). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through NMR, IR, and MS analysis. This document presents a compilation of experimental mass spectrometry data and predicted NMR and IR data, alongside detailed protocols for acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables. It is important to note that while the mass spectrometry data is derived from experimental sources, the ¹H and ¹³C NMR and IR data are predicted values due to the limited availability of public experimental spectra for this specific compound. These predictions are based on computational models and provide a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.89d2H-O-CH₂ -CH(CH₃)CH₂CH₃
~2.53septet1H-C(=O)-CH (CH₃)₂
~1.74m1H-O-CH₂-CH (CH₃)CH₂CH₃
~1.39m2H-O-CH₂-CH(CH₃)CH₂ CH₃
~1.16d6H-C(=O)-CH(CH₃ )₂
~0.92d3H-O-CH₂-CH(CH₃ )CH₂CH₃
~0.91t3H-O-CH₂-CH(CH₃)CH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~177.2C =O
~70.1-O-CH₂ -
~34.8-O-CH₂-CH (CH₃)-
~34.1-C(=O)-CH (CH₃)₂
~26.2-O-CH₂-CH(CH₃)CH₂ CH₃
~19.1-C(=O)-CH(CH₃ )₂
~16.5-O-CH₂-CH(CH₃ )CH₂CH₃
~11.2-O-CH₂-CH(CH₃)CH₂CH₃

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1470MediumC-H bend (alkane)
~1385MediumC-H bend (alkane)
~1180StrongC-O stretch (ester)

Table 4: Experimental Mass Spectrometry Data for this compound

m/zRelative Intensity (%)
4399.99
7189.11
7060.76
4124.45
5514.62

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

    • Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) of the IR spectrometer are clean and dry.

    • Place a single drop of this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

    • Avoid introducing air bubbles into the sample film.

  • Instrument Setup and Data Acquisition:

    • Place the prepared salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty instrument to account for atmospheric and instrumental contributions.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction (Direct Infusion or GC-MS):

    • For direct infusion, dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The solution is then introduced into the mass spectrometer's ion source via a syringe pump.

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dilute the sample in a volatile solvent and inject it into the GC inlet. The compound will be separated from other components on the GC column before entering the mass spectrometer.

  • Instrument Setup and Data Acquisition:

    • Select an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds like esters.

    • Set the mass analyzer to scan over a relevant mass-to-charge (m/z) range (e.g., m/z 30-200).

    • The instrument will detect the m/z values of the molecular ion and any fragment ions produced, along with their relative abundances.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Sample Sample Preparation (this compound) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep NMR Analysis IR_Prep Thin Film between Salt Plates Sample->IR_Prep IR Analysis MS_Prep Dilution in Volatile Solvent Sample->MS_Prep MS Analysis NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer (IR Acquisition) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (MS Acquisition) MS_Prep->MS_Acq NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Data (Absorption Bands) IR_Acq->IR_Data MS_Data MS Data (m/z Ratios) MS_Acq->MS_Data Analysis Structural Elucidation & Data Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

General workflow for spectroscopic analysis.

A Technical Guide to the Chirality and Enantiomeric Forms of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl isobutyrate, a volatile ester found in various fruits and fermented beverages, possesses a chiral center leading to the existence of two enantiomeric forms: (R)- and (S)-2-methylbutyl isobutyrate. These stereoisomers can exhibit distinct sensory properties and biological activities, making their synthesis, separation, and characterization crucial for applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the chirality of this compound, including its synthesis via Fischer esterification, the enzymatic resolution of its precursor alcohol (2-methylbutanol), and the analytical techniques for enantiomeric separation and quantification. Detailed experimental protocols and structured data are presented to facilitate research and development in this area.

Introduction to Chirality in this compound

This compound, with the chemical formula C₉H₁₈O₂, is a chiral molecule due to the presence of a stereocenter at the second carbon of the 2-methylbutyl group. This results in two non-superimposable mirror images, or enantiomers: (S)-(+)-2-methylbutyl isobutyrate and (R)-(-)-2-methylbutyl isobutyrate. The spatial arrangement of the ethyl, methyl, and isobutyryloxymethyl groups around this chiral carbon dictates the molecule's interaction with other chiral entities, such as olfactory receptors and enzymes, leading to potentially different biological and sensory profiles.

While the racemic mixture of this compound is described as having a herbaceous, fruity, and somewhat earthy fragrance with a sweet flavor, the individual enantiomers are expected to have distinct aroma profiles.[1] The sensory properties of a related compound, (S)-2-methylbutyl acetate (B1210297), are characterized by blackberry-fruit and banana notes, and it has been shown to influence the perception of fruity aromas in wine even at concentrations below its odor threshold.[2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic)

PropertyValueReference
Molecular Formula C₉H₁₈O₂[3]
Molecular Weight 158.24 g/mol [3]
Boiling Point 168-170 °C[4]
Density 0.856-0.862 g/cm³ at 25 °C[4]
Refractive Index 1.408-1.410 at 20 °C[4]
Flash Point 50 °C[5]
Solubility Soluble in alcohol; insoluble in water[4]
Odor Description Herbaceous, fruity, earthy, sweet[1]

Table 2: Properties of Chiral Precursor - 2-Methyl-1-butanol

EnantiomerSpecific Rotation ([α]D)Reference
(S)-(-)-2-Methyl-1-butanol -5.9° to -6.6°[6][7]
(R)-(+)-2-Methyl-1-butanol +5.75° to +13.5°[8]

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically enriched this compound typically involves a two-step process: the resolution of racemic 2-methylbutanol to obtain the desired enantiomer, followed by esterification with isobutyric acid or its derivative.

Lipase-Catalyzed Kinetic Resolution of (±)-2-Methylbutanol

Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of a racemic alcohol. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are widely used for their high enantioselectivity and stability in organic solvents. The enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-2-Methylbutanol

  • Reaction Setup: In a dried flask, dissolve racemic 2-methylbutanol (1 equivalent) in a suitable organic solvent (e.g., hexane (B92381) or toluene).

  • Acyl Donor: Add an acyl donor, such as vinyl acetate or isobutyric anhydride (B1165640) (1-1.5 equivalents).

  • Enzyme Addition: Add Novozym 435 (typically 10-50 mg per mmol of alcohol).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC).

  • Workup: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The unreacted (S)-2-methylbutanol and the formed (R)-2-methylbutyl ester can then be separated by fractional distillation or column chromatography.

Fischer Esterification of Chiral 2-Methylbutanol

The enantiomerically pure 2-methylbutanol can be converted to its corresponding isobutyrate ester via Fischer esterification. This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of (S)-2-Methylbutyl Isobutyrate

  • Reactants: In a round-bottom flask equipped with a reflux condenser, combine (S)-(-)-2-methylbutanol (1 equivalent), isobutyric acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation to yield the final product.

Analytical Methods for Enantiomeric Analysis

Chiral Gas Chromatography (GC) is the primary method for determining the enantiomeric excess (ee) of this compound and its precursor alcohol. Cyclodextrin-based chiral stationary phases are commonly used for the separation of such enantiomers.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

  • Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm or similar).

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

  • Temperature Program: An example temperature program could be: initial temperature of 60°C, hold for 1 minute, then ramp at 2°C/min to 200°C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Enantiomers cluster_molecule This compound cluster_enantiomers Enantiomeric Forms C_chiral Chiral Carbon (C2) S_enantiomer (S)-2-Methylbutyl Isobutyrate C_chiral->S_enantiomer Spatial Arrangement 1 R_enantiomer (R)-2-Methylbutyl Isobutyrate C_chiral->R_enantiomer Spatial Arrangement 2

Conceptual diagram of the chiral center and resulting enantiomers.

Experimental_Workflow cluster_synthesis Synthesis & Resolution cluster_analysis Analysis Racemic_Alcohol Racemic (±)-2-Methylbutanol Resolution Lipase-Catalyzed Kinetic Resolution (Novozym 435) Racemic_Alcohol->Resolution S_Alcohol (S)-(-)-2-Methylbutanol Resolution->S_Alcohol R_Ester_Intermediate (R)-2-Methylbutyl Acetate Resolution->R_Ester_Intermediate Esterification Fischer Esterification (Isobutyric Acid, H+) S_Alcohol->Esterification S_Ester (S)-2-Methylbutyl Isobutyrate Esterification->S_Ester Chiral_GC Chiral GC Analysis S_Ester->Chiral_GC Enantiomeric_Excess Determine Enantiomeric Excess (ee%) Chiral_GC->Enantiomeric_Excess

References

2-Methylbutyl Isobutyrate: A Technical Guide for Investigation as a Potential Pheromone Component

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework for the investigation of 2-methylbutyl isobutyrate as a potential pheromone component. Currently, there is limited direct scientific literature confirming its role as a specific insect pheromone. The information presented herein is based on its known chemical properties and established methodologies for pheromone research.

Introduction

This compound is a naturally occurring ester found in a variety of plants and is recognized for its fruity, herbaceous aroma.[1] While it is utilized as a flavoring agent and has been identified in floral scents, its potential role in insect chemical communication remains largely unexplored.[2][3] This guide outlines the fundamental properties of this compound and presents a hypothetical framework for its systematic investigation as a potential pheromone component, intended for researchers in chemical ecology, entomology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its synthesis, purification, and formulation in experimental assays.

PropertyValueReference
Molecular Formula C9H18O2[4][]
Molecular Weight 158.24 g/mol [4][]
CAS Number 2445-69-4[4]
Appearance Colorless, clear liquid[1]
Odor Herbaceous, fruity[1]
Boiling Point 168-170°C[1]
Flash Point 50°C[1]
Specific Gravity 0.856-0.862 @ 25°C[1]
Refractive Index 1.405-1.413 @ 20°C[1]
Solubility Soluble in alcohol and fixed oils; insoluble in water.[1]

Hypothetical Biosynthesis and Signaling Pathway

While the specific biosynthetic and signaling pathways for this compound in insects are unknown, a plausible route can be hypothesized based on general insect biochemistry for branched-chain esters.

Proposed Biosynthetic Pathway

The biosynthesis would likely involve the esterification of 2-methylbutan-1-ol with isobutyryl-CoA. The alcohol precursor could be derived from the catabolism of the amino acid isoleucine, while the isobutyryl-CoA would likely be derived from valine catabolism.

G cluster_0 Isoleucine Catabolism cluster_1 Valine Catabolism cluster_2 Esterification Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate 2-methylbutanoyl-CoA 2-methylbutanoyl-CoA alpha-keto-beta-methylvalerate->2-methylbutanoyl-CoA 2-methylbutanal 2-methylbutanal 2-methylbutanoyl-CoA->2-methylbutanal Reduction 2-methylbutan-1-ol 2-methylbutan-1-ol 2-methylbutanal->2-methylbutan-1-ol Reduction Esterase Esterase 2-methylbutan-1-ol->Esterase Valine Valine alpha-ketoisovalerate alpha-ketoisovalerate Valine->alpha-ketoisovalerate Isobutyryl-CoA Isobutyryl-CoA alpha-ketoisovalerate->Isobutyryl-CoA Isobutyryl-CoA->Esterase This compound This compound Esterase->this compound cluster_sensillum Sensillum Lymph Pheromone This compound OBP Odorant Binding Protein Pheromone->OBP Binding OR-Orco Odorant Receptor (OR + Orco) OBP->OR-Orco Transport & Delivery Neuron Olfactory Sensory Neuron OR-Orco->Neuron Ion Channel Activation Antennal Lobe Antennal Lobe (Brain) Neuron->Antennal Lobe Action Potential Propagation G A Insect Collection & Volatile Entrainment B Gas Chromatography- Electroantennography (GC-EAD) A->B Analyze Volatiles C Gas Chromatography- Mass Spectrometry (GC-MS) B->C Identify Active Peaks D Compound Identification C->D E Chemical Synthesis of Candidate Compound D->E Synthesize Pure Standard F Electroantennography (EAG) Dose-Response E->F Test Antennal Sensitivity G Behavioral Bioassays (Olfactometer, Wind Tunnel) E->G Test Behavioral Response H Confirmation of Pheromonal Activity F->H G->H

References

Flavor chemistry and sensory perception of 2-Methylbutyl isobutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Flavor Chemistry and Sensory Perception of 2-Methylbutyl Isobutyrate

Introduction

This compound (CAS No. 2445-69-4) is a significant ester in the field of flavor and fragrance chemistry.[1][2][3] Characterized by its potent fruity aroma, this compound is a key component in the formulation of a wide array of flavors and scents, contributing desirable notes to food products, beverages, and consumer goods.[4] Its presence in various natural sources, including fruits and fermented beverages, underscores its importance in both natural and artificial flavor creation.[5]

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and related fields. It covers its chemical and physical properties, sensory profile, natural occurrence, and the mechanisms of its perception. Furthermore, it details established experimental protocols for its chemical analysis and sensory evaluation, supported by structured data and visual diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known as 2-methylbutyl 2-methylpropanoate, is a carboxylic ester with a distinct sensory profile.[2][6] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2-methylbutyl 2-methylpropanoate[2][]
Synonyms Isobutyric acid, 2-methylbutyl ester; 2-Methylbutyl 2-methylpropionate[3][]
CAS Number 2445-69-4[1][3]
Molecular Formula C₉H₁₈O₂[1][2][3]
Molecular Weight 158.24 g/mol [2][3]
Appearance Colorless, clear liquid[1][]
Boiling Point 167 - 170°C[1][3]
Flash Point 50°C (122°F)[1][5]
Specific Gravity 0.856 - 0.862 @ 25°C[1][5]
Refractive Index 1.405 - 1.413 @ 20°C[1]
Vapor Pressure 1.895 mmHg @ 25°C (est.)[5]
Solubility Soluble in alcohol and fixed oils; Insoluble in water[1]
Purity (GLC) ≥ 95%[1][]

Flavor and Aroma Profile

The sensory characteristics of this compound are predominantly fruity and sweet, with additional complex notes that make it a versatile ingredient.

  • Odor Description : The aroma is described as fruity, ethereal, and reminiscent of tropical fruits like banana.[5] Other descriptors include herbaceous and somewhat earthy notes.[1] It can also present with nuances of apple and pear.[4]

  • Flavor Description : The taste profile is characterized as sweet, herbaceous, and fruity.[1]

  • Application Nuances : In flavor compositions, it is used to impart notes of apple, pear, and banana in products such as beverages, confectionery, and baked goods.[4] In hop-forward beers, it contributes to citrusy, tropical, and stone fruit aromas.[8]

Natural Occurrence

This compound is a naturally occurring volatile compound found in a variety of plants and food products. Its presence is a significant contributor to the characteristic aroma of these sources.

Natural SourceReference(s)
Apricot (fruit)[5]
Beer[5][9]
Cheese[5]
Hop Oil (Humulus lupulus)[2][5]
Eriocephalus punctulatus (flower oil)[5]
Heracleum paphlagonicum (fruit oil)[5]
Black Tea[5]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved via Fischer-Speier esterification. This process involves the acid-catalyzed reaction between 2-methyl-1-butanol (B89646) and isobutyric acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Reactant1 2-Methyl-1-butanol Esterification Esterification Reaction (Heating/Reflux) Reactant1->Esterification Reactant2 Isobutyric Acid Reactant2->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Crude Crude Product Mixture (Ester, Water, Acid, Alcohol) Esterification->Crude Purification Purification (Washing, Drying, Distillation) Crude->Purification Final Pure this compound Purification->Final G Odorant 2-Methylbutyl Isobutyrate OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G Protein (Gαolf) Activation OR->G_Protein Activates AC Adenylyl Cyclase Activation G_Protein->AC Stimulates cAMP ATP → cAMP AC->cAMP Catalyzes CNG CNG Ion Channel Opening cAMP->CNG Binds to Influx Na⁺/Ca²⁺ Influx CNG->Influx Depolarization Neuron Depolarization Influx->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal Generates Action Potential G cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection Sample Sample Matrix Extraction Volatile Extraction (e.g., SPME) Sample->Extraction Injector Injector Extraction->Injector Column GC Column (Separation) Injector->Column Splitter Effluent Splitter (1:1) Column->Splitter MS Mass Spectrometer (Identification) Splitter->MS Sniff Sniffing Port (Sensory Detection) Splitter->Sniff Data Data Correlation (Chromatogram + Aromagram) MS->Data Sniff->Data G cluster_setup Setup cluster_eval Evaluation cluster_analysis Analysis Prep Prepare Samples A (Control), B (Test) Coding Code & Randomize Sets (e.g., AAB, BBA) Prep->Coding Panelist Panelist Evaluates Three Coded Samples Coding->Panelist Identify Panelist Identifies the 'Odd' Sample Panelist->Identify Collect Collect Responses Identify->Collect Stats Statistical Analysis (Compare to Chance) Collect->Stats Result Conclusion: Significant Difference? (p < 0.05) Stats->Result

References

Unveiling 2-Methylbutyl Isobutyrate: A Technical Guide to its Identification in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and quantification of 2-methylbutyl isobutyrate, a significant volatile ester found in various essential oils. This document outlines detailed experimental protocols, presents quantitative data, and offers visual workflows to aid researchers in the accurate analysis of this compound.

Introduction to this compound in Essential Oils

This compound (also known as 2-methylbutyl 2-methylpropanoate) is a chiral ester that contributes to the characteristic fruity and herbaceous aroma of several essential oils. Its presence and concentration can be indicative of the essential oil's quality, purity, and origin. Accurate identification and quantification of this compound are crucial for quality control in the flavor, fragrance, and pharmaceutical industries.

Quantitative Occurrence of this compound

The concentration of this compound varies significantly across different essential oils. The following table summarizes the quantitative data reported in the literature for some common essential oils.

Essential OilPlant SpeciesPart UsedConcentration (% of total oil)Reference
Roman ChamomileChamaemelum nobileFlowers2.81 - 3.47[1]
Hop OilHumulus lupulusConesMajor Ester Component[2]
Eriocephalus Punctulatus OilEriocephalus punctulatusFlower10.2 (as one of the most prevalent compounds)[2]

Experimental Protocols for Identification and Quantification

The identification and quantification of this compound in essential oils typically involve a multi-step process encompassing extraction, separation, and detection.

Extraction of Essential Oils from Plant Material

The initial step involves the extraction of the essential oil from the plant matrix. The choice of method depends on the nature of the plant material and the stability of the volatile compounds.

3.1.1. Steam Distillation

Steam distillation is the most common method for extracting essential oils.[3] It is particularly suitable for heat-stable compounds.

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the water.[4][5]

  • Protocol:

    • Place the fresh or dried plant material in a distillation flask.

    • Add water to the flask, ensuring the plant material is not fully submerged.

    • Heat the flask to generate steam, which will pass through the plant material.

    • The steam, carrying the volatile compounds, travels to a condenser where it is cooled and converted back to a liquid.

    • Collect the distillate, which consists of the essential oil and water (hydrosol).

    • Separate the essential oil from the hydrosol using a separatory funnel. The less dense essential oil will typically form a layer on top of the water.[6]

3.1.2. Solvent Extraction

Solvent extraction is employed for delicate plant materials that may be damaged by the high temperatures of steam distillation.[7][8]

  • Principle: An organic solvent is used to dissolve the volatile compounds from the plant material. The solvent is then evaporated to yield the essential oil.[9]

  • Protocol:

    • Macerate the plant material to increase the surface area for extraction.

    • Submerge the plant material in a suitable solvent (e.g., hexane, ethanol) in a sealed container.

    • Allow the mixture to stand for a specified period to ensure complete extraction.

    • Filter the mixture to separate the plant material from the solvent containing the dissolved essential oil.

    • Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the concentrated essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation, identification, and quantification of volatile compounds in essential oils.[10][11][12]

  • Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The compounds are separated based on their boiling points and polarity as they pass through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

  • Sample Preparation:

    • Dilute the essential oil sample in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration (typically 1-5% v/v).

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in split mode to avoid column overload.

      • Column: A non-polar or medium-polarity capillary column is generally used for the analysis of esters. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

      • Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

      • Carrier Gas: Helium is the most common carrier gas.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

      • Data Acquisition: Full scan mode is used to acquire the mass spectra of all eluting compounds.

  • Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard or with data from a spectral library (e.g., NIST, Wiley).

  • Quantification: Quantification is performed by creating a calibration curve using a series of standard solutions of this compound of known concentrations. The peak area of the compound in the sample chromatogram is then used to determine its concentration from the calibration curve.

Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS)

Since this compound possesses a chiral center, chiral GC-MS is necessary to separate and identify its enantiomers. This is crucial for authenticity assessment, as the enantiomeric ratio of chiral compounds in natural products is often specific.

  • Principle: Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers.

  • Instrumentation and Conditions:

    • Column: A capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386) (e.g., β-DEX™, γ-DEX™), is used.[13]

    • Other GC-MS parameters: The injector, detector, and temperature program are similar to those used in conventional GC-MS but may require optimization for the specific chiral column.

  • Analysis: The separation of the enantiomers will result in two distinct peaks in the chromatogram. The identification of each enantiomer can be confirmed by injecting pure standards of the (R)- and (S)-enantiomers. The enantiomeric ratio is determined by comparing the peak areas of the two enantiomers.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows for the identification of this compound in essential oils.

Essential_Oil_Extraction cluster_extraction Essential Oil Extraction Plant Material Plant Material Steam Distillation Steam Distillation Plant Material->Steam Distillation Solvent Extraction Solvent Extraction Plant Material->Solvent Extraction Crude Essential Oil Crude Essential Oil Steam Distillation->Crude Essential Oil Solvent Extraction->Crude Essential Oil GCMS_Analysis_Workflow Crude Essential Oil Crude Essential Oil Sample Preparation (Dilution) Sample Preparation (Dilution) Crude Essential Oil->Sample Preparation (Dilution) GC-MS Injection GC-MS Injection Sample Preparation (Dilution)->GC-MS Injection Separation (GC Column) Separation (GC Column) GC-MS Injection->Separation (GC Column) Detection (MS) Detection (MS) Separation (GC Column)->Detection (MS) Data Analysis Data Analysis Detection (MS)->Data Analysis Identification Identification Data Analysis->Identification Quantification Quantification Data Analysis->Quantification Chiral_Analysis_Logic Identified this compound Identified this compound Chiral Center Present? Chiral Center Present? Identified this compound->Chiral Center Present? Perform Chiral GC-MS Perform Chiral GC-MS Chiral Center Present?->Perform Chiral GC-MS Yes Standard GC-MS Sufficient Standard GC-MS Sufficient Chiral Center Present?->Standard GC-MS Sufficient No Separate Enantiomers Separate Enantiomers Perform Chiral GC-MS->Separate Enantiomers Determine Enantiomeric Ratio Determine Enantiomeric Ratio Separate Enantiomers->Determine Enantiomeric Ratio

References

A Comprehensive Technical Guide to the Bioactivity Screening of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl isobutyrate, a volatile ester commonly utilized in the flavor and fragrance industries, remains largely uncharacterized in terms of its potential bioactivities. Structurally, it is an ester of isobutyric acid, a short-chain fatty acid, and 2-methylbutanol. While direct studies on the bioactivity of this compound are scarce, related short-chain fatty acid esters and butyrate (B1204436) derivatives have demonstrated a range of biological effects, including anticancer, antimicrobial, and potent anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive framework for the systematic bioactivity screening of this compound. It offers detailed experimental protocols for assessing its cytotoxic, antimicrobial, and anti-inflammatory potential, alongside templates for data presentation and visualization of experimental workflows and hypothesized signaling pathways. This document is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this and similar ester compounds.

Introduction

This compound (CAS No. 2445-69-4) is a carboxylic ester known for its fruity aroma.[5] Its primary applications have been in the food and cosmetics industries as a flavoring and fragrance agent.[5][6] However, the biological activities of many such volatile organic compounds remain underexplored. The structural components of this compound—a butyrate moiety and a branched-chain alcohol—suggest the possibility of significant bioactivity.

Short-chain fatty acids (SCFAs) like butyrate are metabolites produced by gut microbiota and are known to have extensive health benefits, including anti-inflammatory, immunoregulatory, and anticancer effects.[7] Butyrate, in particular, is a well-documented inhibitor of histone deacetylases (HDACs) and can suppress the NF-κB signaling pathway, both of which are critical in inflammatory responses.[1][2] Furthermore, various alkyl esters have been reported to possess anticancer and antimicrobial properties, with their efficacy often linked to their hydrophobicity, which can enhance their ability to cross cellular membranes.[3][8][9]

Given the established bioactivities of its constituent parts and related compounds, a systematic investigation into the anticancer, antimicrobial, and anti-inflammatory properties of this compound is warranted. This guide provides the necessary experimental framework for such an investigation.

Experimental Protocols

This section details the methodologies for three fundamental bioactivity screening assays: the MTT assay for cytotoxicity, the agar (B569324) well diffusion method for antimicrobial activity, and the Griess assay for anti-inflammatory potential via nitric oxide quantification.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.[2][8]

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, include a vehicle control (medium with the same concentration of DMSO used for the highest test compound concentration).

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[2]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[9][10]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[2]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

    • Cell viability is calculated as a percentage relative to the untreated control cells.

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.[11] The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial culture. The inhibition of microbial growth is observed as a clear zone around the well, and the diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[12]

Protocol:

  • Microbial Culture Preparation:

    • Prepare fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Using a sterile cotton swab, evenly inoculate the entire surface of sterile Mueller-Hinton Agar plates with the standardized microbial suspension to create a lawn of bacteria.[13]

  • Well Creation and Sample Addition:

    • Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[12]

    • Prepare different concentrations of this compound.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into the respective wells.

    • Use a suitable solvent as a negative control and a standard antibiotic (e.g., ampicillin, fluconazole) as a positive control.

  • Incubation:

    • Allow the plates to stand for approximately 1-2 hours at room temperature to permit the diffusion of the compound from the wells into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 48 hours for fungi.[13]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • The antimicrobial activity is determined by the size of the clear zone. A larger diameter indicates higher activity.

Anti-inflammatory Activity: Griess Assay for Nitrite (B80452) Quantification

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable breakdown product, nitrite (NO₂⁻).[3] In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in cells like macrophages, leading to a significant increase in NO production. This assay measures the reduction of NO production by the test compound in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture and Stimulation:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically LPS (1 µg/mL), to induce iNOS expression and NO production. Include untreated and unstimulated controls.

    • Incubate for 24 hours at 37°C.

  • Nitrite Standard Curve Preparation:

    • Prepare a stock solution of sodium nitrite (100 µM) in the cell culture medium.

    • Perform serial dilutions to create a standard curve ranging from approximately 1 to 100 µM.[3]

  • Griess Reaction:

    • After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing standards and samples.[3]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to all wells.[3]

    • Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple/magenta color to develop.[3]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[4]

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve of absorbance versus nitrite concentration.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Data Presentation

Quantitative data from the bioactivity assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Concentration (µM)HeLa (% Viability ± SD)MCF-7 (% Viability ± SD)A549 (% Viability ± SD)
0 (Control)100 ± 4.5100 ± 5.1100 ± 3.9
1098.2 ± 3.895.6 ± 4.299.1 ± 3.3
5085.7 ± 5.381.4 ± 6.092.5 ± 4.8
10062.1 ± 4.955.9 ± 5.578.3 ± 5.1
25041.5 ± 3.735.2 ± 4.151.7 ± 4.6
50015.8 ± 2.910.7 ± 2.522.4 ± 3.2
IC₅₀ (µM) 210.5 185.3 380.1

Table 2: Antimicrobial Activity of this compound (Hypothetical Data)

Concentration (mg/mL)Zone of Inhibition (mm) ± SD
S. aureus E. coli
0 (Control)0 ± 00 ± 0
58.1 ± 0.57.5 ± 0.4
1012.4 ± 0.710.2 ± 0.6
2016.8 ± 0.914.3 ± 0.8
4021.5 ± 1.118.9 ± 1.0
Positive Control 25.2 ± 1.3 (Ampicillin) 22.7 ± 1.1 (Ampicillin)

Table 3: Anti-inflammatory Effect of this compound on LPS-Stimulated Macrophages (Hypothetical Data)

TreatmentNitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (Unstimulated)1.2 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + 10 µM Compound38.4 ± 2.516.2
LPS + 50 µM Compound25.1 ± 1.945.2
LPS + 100 µM Compound14.7 ± 1.567.9
IC₅₀ (µM) 65.4

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate the experimental workflow and a hypothesized signaling pathway for the anti-inflammatory action of this compound.

Experimental Workflow

G cluster_prep Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis Compound 2-Methylbutyl Isobutyrate Stock Stock Solution Preparation Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Anticancer Anticancer (MTT Assay) Dilutions->Anticancer Antimicrobial Antimicrobial (Agar Diffusion) Dilutions->Antimicrobial AntiInflammatory Anti-inflammatory (Griess Assay) Dilutions->AntiInflammatory Analysis Absorbance/Zone Measurement Anticancer->Analysis Antimicrobial->Analysis AntiInflammatory->Analysis Calculation IC50 / % Inhibition Calculation Analysis->Calculation Tables Data Tabulation Calculation->Tables Conclusion Conclusion Tables->Conclusion

Caption: General experimental workflow for bioactivity screening.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known mechanisms of butyrate, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates Compound 2-Methylbutyl Isobutyrate Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates (degradation) IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This technical guide outlines a systematic approach to the initial bioactivity screening of this compound. The provided protocols for anticancer, antimicrobial, and anti-inflammatory assays serve as a robust starting point for investigation. While the bioactivity of this specific ester is currently unconfirmed, the known properties of structurally related short-chain fatty acid esters provide a strong rationale for this line of inquiry.

Positive results in any of these primary screens should be followed by more detailed secondary assays. For example, promising anticancer activity would warrant further investigation into the mechanism of cell death (apoptosis vs. necrosis) and cell cycle analysis. Significant antimicrobial findings should be expanded to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). Confirmed anti-inflammatory effects should be further explored by measuring the expression of key inflammatory cytokines (e.g., TNF-α, IL-6) and investigating effects on other signaling pathways, such as MAPK and JAK-STAT.

The exploration of compounds like this compound highlights the vast potential of natural and synthetic esters as lead compounds in drug discovery. The methodologies presented herein provide a clear and actionable path for researchers to contribute to this exciting field.

References

Solubility Profile of 2-Methylbutyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylbutyl isobutyrate, a key ester in various industrial applications. Understanding its solubility is crucial for process design, formulation development, and quality control. This document outlines available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound (C9H18O2) is a colorless liquid with a characteristic fruity odor. Its solubility is a critical physicochemical property influencing its application in diverse fields, including flavors, fragrances, and as a specialty solvent. The molecule's structure, featuring a branched alkyl chain and an ester group, dictates its interaction with various solvents.

Data Presentation: Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, its general solubility behavior can be summarized. The compound is known to be miscible with many common organic solvents and has low solubility in water.

SolventTemperature (°C)Pressure (atm)SolubilityCitation
Water251136.1 mg/L (estimated)[1]
AlcoholAmbient1Soluble[1]
Fixed OilsAmbient1Soluble
Organic SolventsAmbient1Generally Soluble[2]

Experimental Protocols

To address the gap in quantitative data, researchers can employ established methods for determining the solubility of a liquid in various solvents. The shake-flask method, followed by quantitative analysis, is a robust and widely accepted technique. For a volatile compound like this compound, analysis of the saturated phases by gas chromatography (GC) is highly suitable.

Shake-Flask Method for Liquid-Liquid Solubility Determination

This protocol outlines the determination of the solubility of this compound in a given solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (high purity)

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks with stoppers

  • Pipettes and syringes

  • Centrifuge (optional)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID)

  • Analytical balance

  • Volumetric flasks

2. Procedure:

  • Preparation of the System:

    • In a series of calibrated flasks, add a known excess amount of this compound to a known volume of the solvent. The excess solute is crucial to ensure that a saturated solution is formed.

    • Seal the flasks tightly to prevent evaporation, especially when working with volatile solvents.

  • Equilibration:

    • Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.[3][4]

  • Phase Separation:

    • After equilibration, cease agitation and allow the two phases to separate. If the phases do not separate cleanly by gravity, centrifugation at the same temperature can be employed.

  • Sampling:

    • Carefully extract a known volume of the solvent-rich phase (the saturated solution) using a pipette or syringe. It is critical to avoid disturbing the interface and drawing any of the undissolved solute phase.

  • Quantitative Analysis by Gas Chromatography (GC):

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject these standards into the GC to generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Dilute the sampled saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the GC and record the peak area corresponding to this compound.[5][6]

    • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents its solubility.

3. Data Reporting:

  • Report the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction, at the specified temperature and pressure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method with GC analysis.

Solubility_Determination_Workflow cluster_preparation 1. System Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantitative Analysis prep1 Add excess 2-methylbutyl isobutyrate to solvent prep2 Seal flasks prep1->prep2 equil Agitate in thermostatic shaker (24-48h) prep2->equil sep1 Cease agitation equil->sep1 sep2 Allow phases to separate (or centrifuge) sep1->sep2 samp Sample solvent-rich phase sep2->samp dil Dilute sample samp->dil gc GC Analysis dil->gc calc Calculate solubility from calibration curve gc->calc

Caption: Workflow for Solubility Determination.

References

A Comprehensive Technical Guide to 2-Methylbutyl isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylbutyl isobutyrate, a key chemical compound with applications in various scientific fields. This document outlines its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and relevant chemical pathways and workflows.

Chemical Identification

This compound is a carboxylic ester known for its characteristic fruity and herbaceous aroma.[1]

  • CAS Number: 2445-69-4[2][3][4]

Synonyms

The following table lists the common synonyms for this compound.[2]

Synonym
Isobutyric acid, 2-methylbutyl ester
Propanoic acid, 2-methyl-, 2-methylbutyl ester
Methyl-2-butyl-iso-butyrate
2-Methylpropanoic acid 2-methylbutyl ester
2-Methylbutyl 2-methylpropionate
Isoamyl isobutyrate
2-methylbutyl 2-methylpropanoate
2-METHYLBUTYL ISOBUTANOATE

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental and developmental work.

PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Purity >95%[1]
Density 0.872 g/cm³[2]
Specific Gravity 0.856 - 0.862 @ 25°C[4]
Refractive Index 1.405 - 1.413 @ 20°C[1][4]
Boiling Point (estimated) 167 - 170°C[1]
Flash Point 50°C (122°F)[1][4]
Vapor Pressure (estimated) 1.7462 hPa @ 20°C

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized via the Fischer esterification of isobutyric acid with 2-methyl-1-butanol, using an acid catalyst. This reaction is an equilibrium process, and to achieve a high yield of the ester, it is typically driven to completion by using an excess of one of the reactants (usually the alcohol) and by removing the water formed during the reaction.[5][6][7]

Materials:

  • Isobutyric acid

  • 2-methyl-1-butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) for drying

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Diethyl ether or a similar organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine isobutyric acid and an excess (typically 2-3 equivalents) of 2-methyl-1-butanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for 2-4 hours.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the synthesized this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of the sample and provides a mass spectrum for identification.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

The resulting chromatogram will show a major peak corresponding to this compound, and the integrated area of this peak relative to the total area of all peaks will give the purity. The mass spectrum can be compared with a reference spectrum for confirmation of the compound's identity.

Diagrams

Fischer Esterification Mechanism

The following diagram illustrates the reaction mechanism of the acid-catalyzed Fischer esterification for the synthesis of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Isobutyric_Acid Isobutyric Acid Protonated_Acid Protonated Isobutyric Acid Isobutyric_Acid->Protonated_Acid + H⁺ 2_Methyl_1_Butanol 2-Methyl-1-butanol Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + 2-Methyl-1-butanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water Water

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Synthesis and Purification

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Mix Isobutyric Acid, 2-Methyl-1-butanol, and Catalyst Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Workup Cool and Perform Aqueous Work-up Reflux->Workup Dry Dry Organic Layer (e.g., with Na₂SO₄) Workup->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Purify Purify by Fractional Distillation Evaporate->Purify Analyze Analyze Purity (GC-MS) Purify->Analyze

Caption: Synthesis and Purification Workflow.

References

Molecular weight and formula of 2-Methylbutyl isobutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methylbutyl isobutyrate, including its molecular weight and formula. It also details experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Core Compound Data

This compound is an organic compound classified as a carboxylic ester. It is recognized for its characteristic fruity, herbaceous, and somewhat earthy aroma and flavor.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C9H18O2[1][2]
Molecular Weight 158.24 g/mol [1][2]
Alternate Molecular Weight 158.2380 g/mol [3][4]
Appearance Colorless, clear liquid[5][]
Purity (GLC) ≥ 95%[]
Boiling Point 168-170°C[5]
Flash Point 50°C[5]
Specific Gravity @ 25°C 0.856-0.862[5]
Refractive Index @ 20°C 1.405-1.413[5]
CAS Number 2445-69-4[1][3][4]

Synthesis Protocol: Fischer Esterification

This compound can be synthesized via the Fischer esterification of 2-methylbutanol with isobutyric acid, using a strong acid catalyst.

Materials and Reagents:
  • 2-Methylbutanol

  • Isobutyric acid

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Boiling chips

Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:
  • Reaction Setup : In a round-bottom flask, combine equimolar amounts of 2-methylbutanol and isobutyric acid. Add a few boiling chips.

  • Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the mixture (approximately 1-2% of the total moles of the limiting reagent).

  • Reflux : Attach the reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification :

    • Filter to remove the drying agent.

    • The solvent can be removed using a rotary evaporator.

    • The crude product can be purified by fractional distillation to obtain pure this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The following is a general protocol that can be adapted based on available instrumentation.

Instrumentation and Conditions:
  • Gas Chromatograph : Equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer : Capable of electron ionization (EI).

  • Carrier Gas : Helium or Hydrogen at a constant flow rate.

  • Injection Mode : Split or splitless, depending on the sample concentration.

  • Temperature Program :

    • Initial oven temperature: e.g., 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5-10°C/min to a final temperature of e.g., 250°C.

    • Final hold time: 5 minutes.

  • MS Parameters :

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-350.

Sample Preparation:
  • Samples containing this compound should be diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC-MS analysis.

  • If the sample matrix is complex, a sample extraction technique such as solid-phase microextraction (SPME) may be employed to isolate volatile and semi-volatile compounds.

Data Analysis:

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a known standard or by comparison with a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow Reactants 2-Methylbutanol + Isobutyric Acid + Acid Catalyst Reaction Reflux Reactants->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Fractional Distillation Drying->Purification Product Pure 2-Methylbutyl Isobutyrate Purification->Product

Caption: Synthesis and purification workflow for this compound.

References

Physical properties like boiling point and density of 2-Methylbutyl isobutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-methylbutyl isobutyrate, a compound of interest in various chemical and consumer product formulations. This document outlines its boiling point, density, and other relevant physicochemical characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound (CAS 2445-69-4) is an ester recognized for its characteristic fruity aroma.[1][2] It presents as a colorless, clear liquid.[2][3] A comprehensive summary of its significant physical properties is presented below.

Quantitative Data Summary
Physical PropertyValueConditions
Boiling Point167 - 170 °C@ 760 mmHg
Density / Specific Gravity0.856 - 0.862 g/cm³@ 25 °C
Molecular Weight158.24 g/mol
Molecular FormulaC₉H₁₈O₂
Flash Point50 °C (122 °F)Tag Closed Cup
Refractive Index1.405 - 1.413@ 20 °C
Water Solubility136.1 mg/L (estimated)@ 25 °C
AppearanceColorless clear liquid
OdorFruity, ethereal, tropical, banana

Sources:[2][3][4][5]

Synthesis Pathway

This compound is synthesized via the Fischer-Speier esterification method. This reaction involves the acid-catalyzed esterification of isobutyric acid with 2-methyl-1-butanol.[1] The general mechanism involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol.

G Fischer Esterification of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Isobutyric_Acid Isobutyric Acid Protonation Protonation of Carboxylic Acid Isobutyric_Acid->Protonation 2_Methyl_1_Butanol 2-Methyl-1-butanol Nucleophilic_Attack Nucleophilic Attack by Alcohol 2_Methyl_1_Butanol->Nucleophilic_Attack Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Protonation Protonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration 2_Methylbutyl_Isobutyrate This compound Dehydration->2_Methylbutyl_Isobutyrate Water Water Dehydration->Water

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocols

The accurate determination of the physical properties of this compound is crucial for its application in research and development. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, this can be determined using the Thiele tube method or by distillation.

Thiele Tube Method:

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Observation: The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Pycnometer Method:

  • Calibration: The mass of a clean, dry pycnometer is accurately measured. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and its mass is measured again to determine the exact volume of the pycnometer.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured at the same temperature as the calibration.

  • Calculation: The density of the this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a liquid sample like this compound.

G Workflow for Physical Property Determination Start Obtain Sample Purity_Analysis Purity Analysis (e.g., GC-MS) Start->Purity_Analysis Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Density Density Measurement Purity_Analysis->Density Refractive_Index Refractive Index Measurement Purity_Analysis->Refractive_Index Data_Compilation Compile and Analyze Data Boiling_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation End Report Findings Data_Compilation->End

Caption: General experimental workflow for physical property characterization.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[Date]

Introduction

2-Methylbutyl isobutyrate (2-MBIB) is a significant flavor compound found in a variety of fermented beverages and food products, contributing characteristic fruity and apple-like aromas. Accurate and reliable quantification of this ester is crucial for quality control, flavor profile analysis, and new product development in the food and beverage industry. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of 2-MBIB. This application note provides a detailed protocol for the quantification of this compound using a headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Chemical Profile of this compound

PropertyValue
IUPAC Name 2-methylbutyl 2-methylpropanoate[1]
Synonyms This compound, Isobutyric acid, 2-methylbutyl ester
CAS Number 2445-69-4[1]
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]

Quantitative Data Summary

The following table summarizes the key parameters for the quantitative analysis of this compound by GC-MS. The data is based on a validated headspace solid-phase microextraction gas chromatography selected ion monitoring mass spectrometry (HS-SPME-GC-SIM-MS) methodology for the quantification of hop-derived esters in beer.[2]

ParameterValueReference
Quantification Range 1–200 µg/L[2]
Concentration in Ales 10–311 µg/L[2]
Quantifier Ion (m/z) 71[1]
Qualifier Ion 1 (m/z) 43[1]
Qualifier Ion 2 (m/z) 70[1]

Mass Spectrometry Data

The mass spectrum of this compound is characterized by several key fragment ions. The base peak is typically observed at m/z 43, with other significant ions at m/z 71 and 70.[1] For quantitative analysis using selected ion monitoring (SIM), the most abundant and unique ion is chosen as the quantifier for concentration calculations, while other characteristic ions are used as qualifiers to confirm the identity of the compound.

Ion Typem/zRelative Abundance (%)
Quantifier7189.11
Qualifier 14399.99
Qualifier 27060.76
Other Ion4124.45
Other Ion5514.62
Data obtained from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

This section details the recommended methodology for the analysis of this compound in a liquid matrix such as beer.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Aliquoting: Transfer 5 mL of the liquid sample (e.g., beer) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add an appropriate internal standard, such as a deuterated analog of a similar ester, to each sample and calibration standard to correct for matrix effects and variations in extraction efficiency.

  • Matrix Modification: Add 1.5 g of sodium chloride (NaCl) to the vial. This "salting-out" effect increases the ionic strength of the sample, which enhances the partitioning of volatile analytes like 2-MBIB into the headspace.

  • Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Incubation and Extraction: Place the vial in an autosampler with an agitator. Incubate the sample at a controlled temperature (e.g., 60°C) for a set period (e.g., 10 minutes) with agitation to allow for equilibration of the volatile compounds in the headspace.

  • SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: After extraction, the SPME fiber is withdrawn and immediately inserted into the hot inlet of the GC for thermal desorption of the analytes onto the analytical column.

GC-MS Instrumentation and Conditions
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless inlet in splitless mode
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing sample_aliquot 1. Sample Aliquoting (5 mL into 20 mL vial) add_is 2. Add Internal Standard sample_aliquot->add_is add_salt 3. Add NaCl (1.5 g) add_is->add_salt seal_vial 4. Seal Vial add_salt->seal_vial incubate 5. Incubate & Agitate (e.g., 60°C for 10 min) seal_vial->incubate extract 6. SPME Fiber Exposure (e.g., 30 min) incubate->extract desorption 7. Thermal Desorption in GC Inlet (250°C) extract->desorption separation 8. Chromatographic Separation (DB-5ms column) desorption->separation ionization 9. Electron Ionization (70 eV) separation->ionization detection 10. Mass Detection (SIM Mode) ionization->detection peak_integration 11. Peak Integration detection->peak_integration quantification 12. Quantification (using calibration curve) peak_integration->quantification reporting 13. Report Results quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathways and Logical Relationships Diagram

Logical_Relationships cluster_method Analytical Method cluster_output Generated Data analyte This compound (Volatile Ester) hs_spme HS-SPME (Extraction & Concentration) analyte->hs_spme matrix Sample Matrix (e.g., Beer, Beverage) matrix->hs_spme gc Gas Chromatography (Separation) hs_spme->gc Analyte Transfer ms Mass Spectrometry (Identification & Quantification) gc->ms Eluent Transfer retention_time Retention Time ms->retention_time mass_spectrum Mass Spectrum ms->mass_spectrum peak_area Peak Area ms->peak_area

Caption: Logical relationships in the GC-MS analysis of this compound.

References

High-performance liquid chromatography (HPLC) methods for 2-Methylbutyl isobutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of 2-Methylbutyl isobutyrate using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to be robust and reproducible for research, quality control, and drug development applications.

Introduction

This compound is a volatile ester compound with applications in the flavor and fragrance industries. Accurate and reliable quantification of this analyte is essential for quality assurance and formulation development. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical technique for the separation, identification, and quantification of such compounds with high precision and sensitivity. This document details a reverse-phase HPLC (RP-HPLC) method that can be adapted for the analysis of this compound.

Data Summary

The following table summarizes a proposed set of chromatographic conditions for the analysis of this compound, based on methods for structurally similar compounds. These parameters should be optimized for specific instrumentation and analytical requirements.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or lower, as the compound lacks a strong chromophore)
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • This compound reference standard (>99% purity)

  • Glassware and Consumables:

    • Volumetric flasks

    • Pipettes

    • HPLC vials with caps

    • Syringe filters (0.45 µm)

Preparation of Mobile Phase
  • Measure 700 mL of HPLC-grade acetonitrile.

  • Measure 300 mL of HPLC-grade water.

  • Combine the acetonitrile and water in a suitable container.

  • Mix thoroughly and degas the solution using sonication or vacuum filtration.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC System Setup and Analysis
  • Ensure the HPLC system is properly equilibrated with the mobile phase until a stable baseline is achieved.

  • Set the chromatographic conditions as specified in the data summary table.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analysis is complete, flush the column with an appropriate solvent and store it according to the manufacturer's recommendations.

Data Analysis
  • Integrate the peak corresponding to this compound in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Setup HPLC System Setup Mobile_Phase->System_Setup Standard_Prep Standard Solution Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Equilibration System Equilibration System_Setup->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

Logical_Relationship Analyte 2-Methylbutyl Isobutyrate Interaction Hydrophobic Interaction Analyte->Interaction Stationary_Phase C18 Column (Non-polar) Stationary_Phase->Interaction Mobile_Phase Acetonitrile:Water (Polar) Mobile_Phase->Interaction Separation Separation Interaction->Separation

Caption: Principle of reverse-phase HPLC separation.

Application Note: Enantioselective Synthesis of 2-Methylbutyl Isobutyrate via Lipase-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and highly selective method for the enantioselective synthesis of 2-methylbutyl isobutyrate, a valuable chiral building block and fragrance component. The protocol employs the kinetic resolution of racemic 2-methyl-1-butanol (B89646) through acylation using isobutyric anhydride (B1165640), catalyzed by a commercially available immobilized lipase. This enzymatic approach offers high enantioselectivity under mild reaction conditions, providing a practical route to both enantiomers of the target ester and the unreacted alcohol.

Introduction

Chiral esters are of significant interest in the pharmaceutical, agrochemical, and flavor and fragrance industries. This compound possesses a chiral center, and its enantiomers can exhibit distinct biological activities and sensory properties. The development of efficient methods for the synthesis of enantiomerically pure forms of such compounds is a key objective in modern organic chemistry. Among the various strategies, enzymatic kinetic resolution using lipases has emerged as a powerful tool due to its high selectivity, operational simplicity, and environmentally benign nature. This note provides a detailed protocol for the enantioselective synthesis of this compound using lipase-catalyzed acylation.

Principle of the Method

The synthesis is based on the principle of kinetic resolution. A racemic mixture of (±)-2-methyl-1-butanol is subjected to acylation with isobutyric anhydride in the presence of a lipase. The enzyme selectively acylates one enantiomer of the alcohol at a much higher rate than the other. For instance, in accordance with the Kazlauskas rule, lipases often acylate the (R)-enantiomer faster, yielding the (R)-ester and leaving the unreacted (S)-alcohol in high enantiomeric excess. The reaction can be stopped at approximately 50% conversion to obtain both the ester and the remaining alcohol with high optical purity.

Data Presentation

The following table summarizes typical results for the lipase-catalyzed kinetic resolution of racemic alcohols, demonstrating the high enantioselectivity achievable with this method. While specific data for this compound is compiled from analogous systems, these values provide a clear indication of the expected performance.

CatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ProductEnantiomeric Excess (ee) (%)Reference
Novozym 435 (Immobilized Candida antarctica Lipase B)Vinyl AcetateDiisopropyl Ether256~50(R)-ester>99[1]
Lipase PS (Pseudomonas cepacia)Vinyl AcetateDiethyl Ether258~50(R)-ester>99[1]
Novozym 435Acetic AnhydrideToluene (B28343)402448(R)-ester98N/A
Lipase from Aspergillus nigerIsobutyric AcidIsooctane204845(S)-ester95[2][3]

Note: Data for Novozym 435 with Acetic Anhydride and Lipase from Aspergillus niger with Isobutyric Acid are representative examples derived from similar lipase-catalyzed resolutions.

Experimental Protocols

Materials and Equipment
  • Racemic (±)-2-methyl-1-butanol

  • Isobutyric anhydride

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous toluene or methyl tert-butyl ether (MTBE)

  • Pyridine (B92270) (optional, as an acid scavenger)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Chiral Gas Chromatography (GC) system for enantiomeric excess determination

Protocol for Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic (±)-2-methyl-1-butanol (1.0 eq.), anhydrous toluene or MTBE (50 mL), and isobutyric anhydride (0.6 eq.). If desired, add pyridine (0.6 eq.) to neutralize the isobutyric acid byproduct.

  • Enzyme Addition: Add Novozym 435 (10-20% by weight of the alcohol).

  • Reaction: Stir the mixture at a constant temperature (e.g., 40 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product ester and the unreacted alcohol.

  • Enzyme Recovery: Once the desired conversion is reached, stop the reaction and filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting mixture of this compound and unreacted 2-methyl-1-butanol by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified ester and alcohol using a chiral GC column.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_analysis Product Analysis A Racemic 2-Methyl-1-Butanol E Reaction Mixture in Flask A->E B Isobutyric Anhydride B->E C Solvent (Toluene/MTBE) C->E D Novozym 435 D->E F Stirring at 40°C E->F G Monitor Conversion (GC) F->G H Filter to Recover Enzyme G->H ~50% Conversion I Aqueous Wash (NaHCO3) H->I J Dry & Concentrate I->J K Column Chromatography J->K L (R)-2-Methylbutyl Isobutyrate K->L M (S)-2-Methyl-1-Butanol K->M N Chiral GC Analysis (ee) L->N M->N

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Catalytic Mechanism: Ping-Pong Bi-Bi

The lipase-catalyzed acylation often follows a Ping-Pong Bi-Bi mechanism. The enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the first product. The alcohol then binds to this intermediate, leading to the formation of the ester and regeneration of the free enzyme.

ping_pong_mechanism cluster_reactants cluster_products E Lipase (E) EA E-Acyl Donor Complex E->EA + A F_P Acyl-Enzyme Intermediate (F) EA->F_P - P P Isobutyric Acid (P) EA->P FB F-Alcohol Complex F_P->FB + B FB->E - Q Ester Ester (Q) FB->Ester AcylDonor Isobutyric Anhydride (A) AcylDonor->EA Alcohol (R)-2-Methyl-1-Butanol (B) Alcohol->FB

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

This application note provides a comprehensive guide for the enantioselective synthesis of this compound using a lipase-catalyzed kinetic resolution. The described method is highly efficient, selective, and utilizes mild, environmentally friendly conditions. The detailed protocol and supporting data will be of significant value to researchers and professionals in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic synthesis of 2-methylbutyl isobutyrate, a valuable flavor and fragrance compound, utilizing lipases. This environmentally friendly approach offers high selectivity and mild reaction conditions, making it an attractive alternative to traditional chemical synthesis.

Introduction

This compound is a branched-chain ester known for its fruity aroma, reminiscent of apple and apricot. Its synthesis via enzymatic catalysis, particularly through lipase-mediated esterification of isobutyric acid and 2-methylbutanol, aligns with the principles of green chemistry. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym® 435), are highly efficient biocatalysts for this transformation, often enabling high conversion rates in solvent-free systems.[1][2][3] The enzymatic process is lauded for its specificity, which minimizes the formation of by-products and simplifies downstream processing.

The reaction mechanism typically follows a Ping-Pong Bi-Bi model, where the lipase forms an acyl-enzyme intermediate with the isobutyric acid, which then reacts with the 2-methylbutanol to yield the final ester product.[4] The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, significantly improving the economic viability of the process.[3]

Data Presentation

The following tables summarize quantitative data from studies on the biocatalytic synthesis of structurally similar branched-chain esters. This data provides a strong basis for the expected outcomes in the synthesis of this compound.

Table 1: Biocatalytic Synthesis of Branched-Chain Esters using Novozym® 435

Ester ProductAlcoholAcidMolar Ratio (Alcohol:Acid)Temperature (°C)Enzyme Conc. (% w/w)Reaction Time (h)Conversion (%)Reference
2-Ethylhexyl 2-methylhexanoate2-Ethylhexanol2-Methylhexanoic Acid1.1:1702.5Not Specified97[1]
2-Ethylhexyl 2-methylhexanoate2-Ethylhexanol2-Methylhexanoic Acid1.2:1802.5Not Specified99[1]
Neopentyl Glycol DilaurateNeopentyl GlycolLauric AcidNot Specified803.755>90[3]
Isoamyl ButyrateIsoamyl AlcoholButyric Acid1:1405 g/L24>90[5]

Table 2: Reusability of Immobilized Lipase (Novozym® 435) in Branched-Chain Ester Synthesis

Ester ProductNumber of CyclesFinal Conversion (%)Reference
2-Ethylhexyl 2-methylhexanoate6>95[1]
Neopentyl Glycol Dilaurate5>90[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biocatalytic synthesis and analysis of this compound.

Protocol 1: Biocatalytic Synthesis of this compound

Materials:

  • 2-Methylbutanol

  • Isobutyric acid

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Heptane (or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Screw-capped reaction vials or a stirred-tank reactor

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a screw-capped vial, combine 2-methylbutanol and isobutyric acid. A molar ratio of 1:1 to 1.2:1 (alcohol to acid) is a good starting point. For solvent-based reactions, add heptane. For a solvent-free system, proceed without the addition of a solvent.

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435, to the reaction mixture. A typical enzyme concentration is 2.5% to 5% of the total substrate weight.

  • Reaction Incubation: Tightly cap the vial and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 60-80°C and the agitation to 150-200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals (e.g., 1, 2, 4, 8, and 24 hours). The consumption of isobutyric acid can be determined by titration with a standard solution of sodium hydroxide, or the formation of the ester can be quantified by gas chromatography (see Protocol 2).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration or decantation. The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.

  • Product Purification: The resulting product mixture can be purified by vacuum distillation to remove unreacted starting materials and obtain pure this compound.

Protocol 2: Gas Chromatography (GC) Analysis of this compound

Materials:

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Gas chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary column suitable for flavor ester analysis (e.g., DB-Wax or HP-INNOWAX)

Procedure:

  • Sample Preparation:

    • Take a 100 µL aliquot of the reaction mixture.

    • Dilute the aliquot with 900 µL of hexane.

    • Vortex the mixture for 30 seconds.

    • If the reaction was conducted in a solvent-free system, a liquid-liquid extraction may be necessary. Add an equal volume of water to the aliquot, vortex, and then extract with hexane.

    • Dry the organic layer over a small amount of anhydrous sodium sulfate.

    • Transfer the dried organic extract to a GC vial.

  • GC-FID/MS Instrumental Parameters: The following are typical starting parameters and may require optimization for your specific instrument and column.

    Table 3: GC-FID/MS Parameters for this compound Analysis

ParameterSetting
Column DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (split mode, e.g., 50:1)
Oven Temperature Program Initial 80°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min
Detector (FID) Temperature: 250°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min
Detector (MS) Transfer Line: 250°C, Ion Source: 230°C, Mass Range: m/z 40-300
  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations to quantify the amount of ester produced in the reaction.

Mandatory Visualizations

experimental_workflow substrates 2-Methylbutanol & Isobutyric Acid reaction Esterification Reaction (60-80°C, Solvent-free) substrates->reaction enzyme Immobilized Lipase (Novozym® 435) enzyme->reaction monitoring Reaction Monitoring (Titration / GC) reaction->monitoring separation Enzyme Separation (Filtration) reaction->separation product Crude Product separation->product reused_enzyme Reused Enzyme separation->reused_enzyme purification Purification (Vacuum Distillation) product->purification final_product Pure 2-Methylbutyl Isobutyrate purification->final_product

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

analytical_workflow sample Reaction Aliquot extraction Solvent Extraction (Hexane) sample->extraction drying Drying (Na2SO4) extraction->drying gc_vial Transfer to GC Vial drying->gc_vial gc_injection GC Injection gc_vial->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation detection Detection (FID / MS) gc_separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Analytical workflow for the GC analysis of this compound.

References

Application Notes and Protocols for the Use of 2-Methylbutyl Isobutyrate as a Standard in Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl isobutyrate is a volatile ester compound that contributes to the characteristic fruity and herbaceous aroma of various foods and beverages.[1] Its distinct scent profile makes it a significant analyte in flavor analysis for quality control, product development, and authenticity assessment. This document provides detailed application notes and experimental protocols for the use of this compound as a standard in the quantitative analysis of flavor compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueReference
Molecular Formula C₉H₁₈O₂[]
Molecular Weight 158.24 g/mol []
CAS Number 2445-69-4[3]
Appearance Colorless, clear liquid[]
Odor Herbaceous, fruity, somewhat earthy fragrance[1]
Boiling Point 168-170°C[1]
Flash Point 50°C[1]
Specific Gravity @ 25°C 0.856-0.862[4]
Refractive Index @ 20°C 1.408-1.410[4]
Purity (GLC) ≥95%[]
Solubility Soluble in alcohol and fixed oils; insoluble in water[1]

Application: Quantitative Analysis of Flavor Compounds in Beverages

This protocol outlines the use of this compound as an internal standard for the quantification of volatile flavor compounds in beverages, such as fruit juices and fermented drinks, using Headspace-Solid Phase Microextraction (HS-SPME) coupled with GC-MS. The use of an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[5]

Experimental Workflow

G Figure 1. Experimental Workflow for Flavor Analysis cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Beverage Sample Vial Add to Headspace Vial Sample->Vial Spike Spike with This compound (IS) Vial->Spike Salt Add Salt (e.g., NaCl) Spike->Salt Equilibrate Equilibrate at 60°C Salt->Equilibrate SPME HS-SPME Equilibrate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition & Processing GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for flavor analysis.

Materials and Reagents
  • Standard: this compound (≥95% purity)

  • Solvents: Methanol (HPLC grade)

  • Salt: Sodium chloride (NaCl), analytical grade, baked at 450°C for 4 hours.

  • Sample Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and coupled to a Mass Spectrometer (GC-MS).

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]

  • Autosampler: Capable of performing HS-SPME.

Sample Preparation Protocol
  • Sample Measurement: Pipette 5 mL of the beverage sample into a 20 mL headspace vial.[5]

  • Internal Standard Spiking: Prepare a stock solution of this compound in methanol. Add a known amount of this stock solution to each sample to achieve a final concentration appropriate for the expected analyte concentrations (e.g., 50 µg/L).[5]

  • Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength, which promotes the partitioning of volatile compounds into the headspace.[5]

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes with agitation to allow for equilibration of the flavor compounds between the liquid and headspace phases.[5]

HS-SPME and GC-MS Protocol
  • Extraction: Expose a pre-conditioned SPME fiber to the headspace of the sample vial at 60°C for 30 minutes.[5]

  • Desorption: Retract the fiber and immediately inject it into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes.[5]

GC-MS Parameters
ParameterValueReference
Injector Temperature 250°C[5]
Carrier Gas Helium[6]
Oven Temperature Program 40°C (3 min hold), ramp to 250°C at 5°C/min, hold for 5 min[7]
Transfer Line Temperature 280°C[6]
Ion Source Temperature 230°C[6]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Scan Range m/z 35-350[6]
Selected Ion Monitoring (SIM) Ions for this compound Quantifier: m/z 71, Qualifiers: m/z 43, 57[3]
Data Presentation and Quantification

The quantification of target analytes is achieved by constructing a calibration curve. Prepare a series of standards containing known concentrations of the target analytes and a constant concentration of the this compound internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in the samples can then be determined from this calibration curve.

AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)
Ethyl 2-methylbutyrate0.030.1095-105
Isoamyl acetate0.050.1592-102
This compound 0.04 0.12 94-104

Note: The above data is representative and based on similar compounds and methods. Actual values should be determined during method validation.[7]

Logical Relationship of Internal Standard Method

The use of an internal standard (IS) is a fundamental concept in achieving accurate quantification in chromatography. The underlying principle is that the IS and the analyte will be affected proportionally by variations during the analytical process.

G Figure 2. Logic of the Internal Standard Method Analyte Analyte SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Injection GC Injection SamplePrep->Injection Proportional Loss/ Variation Detection MS Detection Injection->Detection Proportional Response Variation AnalyteResponse Analyte Peak Area Detection->AnalyteResponse IS_Response IS Peak Area Detection->IS_Response Ratio Area Ratio (Analyte/IS) AnalyteResponse->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration Corrects for Variations

Caption: Logic of the internal standard method.

Conclusion

This compound serves as an effective internal standard for the quantitative analysis of volatile flavor compounds in various matrices. Its physicochemical properties are well-suited for common analytical techniques such as HS-SPME-GC-MS. The detailed protocols and methodologies provided in these application notes offer a robust framework for researchers, scientists, and professionals in flavor analysis and drug development to achieve accurate and reproducible results. Method validation should be performed in the specific matrix of interest to ensure optimal performance.

References

Application of 2-Methylbutyl isobutyrate in food and beverage research.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylbutyl isobutyrate (CAS No. 2445-69-4) is a volatile ester recognized for its significant contribution to the aroma profile of various food and beverage products.[1] Possessing a characteristic fruity, sweet, and slightly herbaceous aroma, it imparts desirable notes reminiscent of apple, pear, and banana.[2][3] This compound is naturally present in a variety of fruits and is a key flavor component in alcoholic beverages, particularly in hop-derived aromas in beer.[4] Its application extends across a wide range of products, including confectionery, baked goods, dairy products, and non-alcoholic beverages, where it is utilized to enhance or impart fruity flavor profiles.[3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the food and beverage industry exploring the use of this compound.

Physicochemical Properties

A clear, colorless liquid, this compound is soluble in alcohol and fixed oils but insoluble in water.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC9H18O2[3]
Molecular Weight158.24 g/mol [3]
Boiling Point168-170°C[2]
Flash Point50°C[2]
Specific Gravity @ 25°C0.856-0.862[2]
Refractive Index @ 20°C1.405-1.413[2]

Applications in Food and Beverage

This compound is a versatile flavoring ingredient used to deliver crisp apple, pear, and banana-like nuances in a variety of products.[3] The table below summarizes its typical and maximum usage levels in different food and beverage categories.

Food/Beverage CategoryTypical Usage (mg/kg)Maximum Usage (mg/kg)
Alcoholic Beverages10.050.0
Bakery Wares10.050.0
Confectionery10.050.0
Edible Ices10.050.0
Processed Fruit7.035.0
Meat and Meat Products2.010.0
Fish and Fish Products2.010.0
Ready-to-eat Savouries20.0100.0
Fats and Oils (emulsions)5.025.0
Cereals and Cereal Products5.025.0
Salts, Spices, Soups, Sauces5.025.0
Composite Foods5.025.0

Source: The Good Scents Company.[4]

Quantitative Data: Concentration and Stability

Research has shown that the concentration of this compound can vary significantly depending on the food matrix and processing conditions. In beer, it is a key hop-derived volatile, with initial concentrations in some ales ranging from 10 to 311 µg/L.[4][5][6] However, its stability can be a concern, with studies showing a significant decrease during storage. For instance, in some ales, a reduction of up to 80% of the initial concentration was observed after 24 weeks at 20°C, and a 60% reduction at 4°C.[4][5][6] Pasteurization appears to mitigate this degradation to some extent, suggesting both chemical and enzymatic reactions contribute to its loss.[5][6]

BeverageInitial Concentration (µg/L)Storage ConditionConcentration ChangeReference
Ales (various)10 - 31124 weeks at 20°C~80% decrease (average)[4][5][6]
Ales (various)10 - 31124 weeks at 4°C~60% decrease (average)[4][5][6]
Pilsner Beer73 months at 20°C70% decrease[6]
Pale Ale353 months at 20°C80% decrease[6]

Sensory Threshold: The odor detection threshold of this compound in beer has been reported to be 78 µg/L.[2]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one supplemented with this compound.

1. Objective: To determine if the addition of this compound at a specific concentration creates a sensorially perceptible difference in a beverage.

2. Panelists: A panel of 20-50 trained or consumer panelists is recommended.[7]

3. Materials:

  • Base beverage (e.g., unflavored carbonated water, light beer, or apple juice)
  • This compound solution (prepared in ethanol (B145695) or propylene (B89431) glycol)
  • Identical, odor-free tasting cups, coded with random three-digit numbers
  • Water for rinsing
  • Data collection forms or software

4. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent. b. Prepare two sets of beverage samples:

  • Control (A): Base beverage with the solvent added at the same concentration as the test sample.
  • Test (B): Base beverage with this compound added to the desired concentration (e.g., around its sensory threshold). c. For each panelist, prepare three coded samples: two identical (e.g., A, A) and one different (B), or two identical (B, B) and one different (A). The order of presentation should be randomized for each panelist.

5. Procedure: a. Instruct panelists to taste each of the three coded samples from left to right. b. Ask them to identify the sample that is different from the other two. c. Panelists should rinse their mouths with water between samples. d. Record the responses.

6. Data Analysis:

  • The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists).
  • Statistical significance can be determined using a binomial test or a chi-square test.

Protocol 2: Quantitative Analysis of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a general method for the quantification of this compound in a liquid food matrix.

1. Objective: To quantify the concentration of this compound in a beverage sample.

2. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
  • SPME autosampler and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
  • Headspace vials (10 or 20 mL) with magnetic screw caps (B75204) and septa
  • This compound standard
  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)
  • Sodium chloride (NaCl)

3. Sample and Standard Preparation: a. Calibration Standards: Prepare a series of calibration standards by spiking the base beverage matrix with known concentrations of this compound and a constant concentration of the internal standard. b. Sample Preparation: i. Pipette a known volume (e.g., 5 mL) of the beverage sample into a headspace vial. ii. Add a known amount of internal standard. iii. Add a known amount of NaCl (e.g., 1 g) to increase the volatility of the analyte. iv. Immediately seal the vial.

4. HS-SPME-GC-MS Parameters (Example):

  • HS-SPME:
  • Fiber: DVB/CAR/PDMS
  • Incubation Temperature: 60°C
  • Incubation Time: 15 minutes
  • Extraction Time: 30 minutes
  • GC:
  • Injector Temperature: 250°C (splitless mode)
  • Column: A suitable capillary column for flavor analysis (e.g., DB-5ms, HP-5ms)
  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min.
  • MS:
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Scan Mode: Full scan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of this compound (e.g., m/z 43, 71, 88).

5. Data Analysis: a. Identify the this compound peak based on its retention time and mass spectrum. b. Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. c. Quantify the concentration of this compound in the samples using the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

G Figure 1: Sensory Perception Pathway for Fruity Esters cluster_oral_cavity Oral Cavity cluster_taste_cell Taste Receptor Cell cluster_brain Brain 2_Methylbutyl_isobutyrate This compound Taste_Receptor Sweet Taste Receptor (T1R2/T1R3) 2_Methylbutyl_isobutyrate->Taste_Receptor Binds to G_Protein G-protein (Gustducin) Activation Taste_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Signal_Transmission Signal Transmission to Brain Ca_Release->Signal_Transmission Fruity_Perception Perception of Fruity/Sweet Flavor Signal_Transmission->Fruity_Perception G Figure 2: Workflow for Quantitative Analysis of this compound Sample_Collection Sample Collection (e.g., Beverage) Sample_Preparation Sample Preparation (Vial, Internal Standard, NaCl) Sample_Collection->Sample_Preparation HS_SPME Headspace SPME (Incubation & Extraction) Sample_Preparation->HS_SPME GC_MS_Analysis GC-MS Analysis (Separation & Detection) HS_SPME->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification (Concentration Determination) Data_Processing->Quantification

References

Application Note: Quantification of 2-Methylbutyl Isobutyrate in a Complex Matrix using HS-SPME with GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylbutyl isobutyrate is a key volatile ester that contributes to the characteristic fruity and apple-like aroma in various food and beverage products.[1][2] Accurate quantification of this compound in complex matrices such as fruit juices, alcoholic beverages, and other food products is crucial for quality control, flavor profile analysis, and product development. This application note provides a detailed protocol for the quantification of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.[3][4]

Analytical Principle

This method utilizes the sensitivity and selectivity of GC-MS for the analysis of volatile organic compounds.[1] HS-SPME is employed for the extraction and concentration of this compound from the sample's headspace, minimizing matrix effects.[1][5] The extracted analytes are then thermally desorbed into the GC inlet, separated on a capillary column, and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve using an internal standard.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (CAS 2445-69-4)[6]

  • Internal Standard (IS): 2-Methylbutyl acetate-d3 or a suitable non-naturally occurring ester like ethyl heptanoate.[1][3]

  • Solvents: Methanol (GC grade), Dichloromethane (GC grade)

  • Salts: Sodium chloride (analytical grade)

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[1][5]

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Aliquoting: Place 5 mL of the liquid sample (e.g., fruit juice, beer) into a 20 mL headspace vial.[5]

  • Salting Out: Add 1 g of sodium chloride to the vial to increase the volatility of the analyte.[1]

  • Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample.

  • Equilibration: Seal the vial and incubate it at 40-60°C for 15-20 minutes in a water bath or autosampler agitator.[1][5]

  • Extraction: Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes under agitation.[5]

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

G HS-SPME Experimental Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis A 5 mL Sample in Vial B Add 1g NaCl A->B C Spike with Internal Standard B->C D Equilibrate at 40-60°C for 15-20 min C->D E Expose SPME Fiber for 30 min D->E F Thermal Desorption in GC Inlet E->F G GC-MS Analysis F->G G Quantification Logic A Sample with Unknown Analyte Concentration B Spike with Known Concentration of Internal Standard A->B C HS-SPME Extraction B->C D GC-MS Analysis C->D E Measure Peak Area of Analyte and Internal Standard D->E G Calculate Analyte Concentration E->G F Generate Calibration Curve from Standards F->G

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the sampling and analysis of 2-Methylbutyl isobutyrate, a volatile ester compound relevant in flavor and fragrance analysis, food science, and potentially as a biomarker. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique offers high sensitivity and is applicable to a wide range of liquid and solid matrices.[1][2] This document provides a comprehensive experimental protocol, recommended instrument conditions, and expected performance characteristics.

Introduction

This compound (CAS 2445-69-4) is a volatile organic compound (VOC) that contributes to the characteristic aroma profiles of various fruits and beverages.[3][4] Accurate quantification of such esters is critical for quality control in the food and beverage industry, for product development in the fragrance sector, and for various research applications.[5] Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that integrates sampling, extraction, concentration, and sample introduction into a single step.[6][7] When coupled with GC-MS, SPME provides a simple, rapid, and highly sensitive method for analyzing volatile compounds like this compound from complex matrices.[5]

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique.[1] A fused silica (B1680970) fiber coated with a specific stationary phase is exposed to the headspace (the vapor phase) above a sample in a sealed vial. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed and concentrated by the fiber coating.[1][5] After a set extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph. The trapped analytes are thermally desorbed from the fiber, separated on the GC column, and detected by the mass spectrometer.[1]

Principle of Headspace Solid-Phase Microextraction (HS-SPME) cluster_vial Sealed Headspace Vial cluster_gc GC-MS System Sample Sample Matrix (Liquid or Solid) Headspace Headspace (Vapor Phase) Enriched with Volatiles Sample->Headspace 1. Partitioning (Equilibration) SPME_Fiber SPME Fiber Coating Headspace->SPME_Fiber 2. Adsorption (Extraction) Analyte1 2-Methylbutyl isobutyrate Analyte2 2-Methylbutyl isobutyrate GC_Inlet Hot GC Inlet (Desorption) SPME_Fiber->GC_Inlet 3. Thermal Desorption GC_Column GC Column (Separation) GC_Inlet->GC_Column 4. Separation MS_Detector Mass Spectrometer (Detection & ID) GC_Column->MS_Detector 5. Detection

A diagram illustrating the HS-SPME process.

Experimental Protocols

This section provides a generalized protocol for the analysis of this compound in a liquid matrix. Parameters should be optimized for specific applications and matrices.

1. Materials and Reagents

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is recommended for broad-range volatile esters.[5] A Polydimethylsiloxane (PDMS) fiber of 100 µm thickness can also be effective, particularly for lipophilic compounds.[3][4][8]

  • SPME Holder: Manual or autosampler compatible.

  • Vials: 10 mL or 20 mL clear glass headspace vials with PTFE/silicone septa.[9]

  • Standards: Analytical grade this compound.

  • Internal Standard (Optional but Recommended): 2-Methylbutyl acetate-d3 or other suitable stable isotope-labeled analog.[10]

  • Reagents: Sodium chloride (NaCl, for "salting out"), Methanol (for stock solutions), Deionized water.

2. Standard and Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound in methanol.

  • Working Standards: Create a series of calibration standards by spiking deionized water or a blank matrix with the stock solution to achieve the desired concentration range (e.g., 1-200 µg/L).[9]

  • Sample Measurement: Pipette a known volume (e.g., 2-5 mL) of the liquid sample or standard into a headspace vial.[9][10]

  • Internal Standard: If used, add a known amount of the internal standard solution to each vial.[10]

  • Salting Out: Add a precise amount of NaCl (e.g., 0.4-1.5 g) to the vial.[10] This increases the ionic strength of the aqueous solution, promoting the transfer of volatile analytes into the headspace.[5][10]

3. HS-SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (e.g., at 250°C for 1-2 hours).[3]

  • Equilibration: Seal the vial and place it in the autosampler or heating block. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 7.5-15 minutes) with agitation to allow the analytes to equilibrate between the sample and the headspace.[9][10]

  • Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 7.5-30 minutes) at the same temperature, with continued agitation.[9][10]

  • Desorption: Retract the fiber and immediately transfer it to the heated GC injection port (e.g., 250°C) for thermal desorption for 1-5 minutes.[9][10]

Experimental Workflow for HS-SPME-GC-MS Analysis prep 1. Sample Preparation - 5 mL sample into 20 mL vial - Add Internal Standard - Add 1.5 g NaCl equil 2. Equilibration - Seal vial - Incubate at 60°C for 15 min - Agitate sample prep->equil extract 3. HS-SPME Extraction - Expose DVB/CAR/PDMS fiber - Extract from headspace - 60°C for 30 min equil->extract desorb 4. Thermal Desorption - Retract fiber - Inject into GC inlet - 250°C for 5 min extract->desorb analysis 5. GC-MS Analysis - Chromatographic Separation - Mass Spectrometric Detection desorb->analysis data 6. Data Processing - Peak Integration - Quantification - Reporting analysis->data

A flowchart of the SPME-GC-MS experimental workflow.

Data Presentation

Quantitative data and instrument parameters should be clearly organized. The following tables provide a template based on typical conditions found in the literature for similar volatile esters.

Table 1: Recommended HS-SPME Parameters

Parameter Recommended Value Reference
SPME Fiber DVB/CAR/PDMS, 50/30 µm [5][9]
Sample Volume 2 - 5 mL (in 10 or 20 mL vial) [9][10]
Salt Addition 0.4 - 1.5 g NaCl [9][10]
Incubation/Equilibration 60 °C for 7.5 - 15 min [9][10]
Extraction Time 7.5 - 30 min [9][10]
Extraction Temperature 60 °C [9][10]
Agitation 500 rpm [9]
Desorption Temperature 250 °C [9][10]

| Desorption Time | 1 - 5 min |[9][10] |

Table 2: Example GC-MS Conditions

Parameter Recommended Value Reference
Gas Chromatograph (GC)
Injection Port 250 °C, Splitless or Split (e.g., 1:20) [9][10]
Column e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm -
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min) -
Oven Program 35°C (3 min), ramp 5°C/min to 250°C (1 min) [9]
Mass Spectrometer (MS)
Ion Source Temp. 230 °C -
Quadrupole Temp. 150 °C -
Ionization Mode Electron Ionization (EI) at 70 eV -
Acquisition Mode Scan (m/z 35-300) or Selected Ion Monitoring (SIM) [9][11]

| Quantifier/Qualifier Ions | m/z 43, 71, 70 (based on mass spectrum) |[12] |

Table 3: Typical Method Performance Characteristics

Parameter Expected Result
Linearity (R²) > 0.995
Limit of Quantification (LOQ) < 1 µg/L
Precision (%RSD) < 15%
Recovery 85 - 115%

Note: These are example values based on validated methods for similar esters; actual performance must be determined experimentally.[9][10][11]

Conclusion

The Headspace SPME-GC-MS method described provides an effective, efficient, and solvent-free approach for the analysis of this compound.[6] The technique offers excellent sensitivity and reproducibility, making it highly suitable for quality control, research, and development in the food, beverage, and fragrance industries.[10] Proper optimization of key parameters such as fiber type, extraction time, and temperature is crucial for achieving reliable and accurate quantitative results.

References

Application Note: Immobilized Enzyme Catalysis for 2-Methylbutyl Isobutyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl isobutyrate is a flavor ester known for its fruity aroma, reminiscent of apple and apricot. It finds applications in the food, beverage, and cosmetic industries.[1][2] Traditionally, the synthesis of such esters involves chemical catalysts that can lead to undesirable byproducts and require significant energy input and purification steps. The use of immobilized enzymes, particularly lipases, for ester synthesis offers a green and efficient alternative.[3][4] Lipases are highly specific, operate under mild conditions, and, when immobilized, can be easily separated from the reaction mixture and reused, making the process more economical and sustainable.[5][6][7]

This application note provides a detailed protocol for the synthesis of this compound using an immobilized lipase (B570770). It covers the immobilization of the enzyme, the enzymatic esterification reaction, product analysis, and the reusability of the biocatalyst.

Principle of the Method

The synthesis of this compound is achieved through the esterification of 2-methylbutanol and isobutyric acid, catalyzed by an immobilized lipase. Lipases, in a low-water environment, catalyze the formation of an ester bond between an alcohol and a carboxylic acid.[8][9] The reaction mechanism for lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism.[9][10] The enzyme is first acylated by the carboxylic acid, releasing a molecule of water. Subsequently, the acyl-enzyme complex reacts with the alcohol to form the ester and regenerate the free enzyme.[4] Immobilization of the lipase on a solid support facilitates its recovery and reuse, enhancing the process's cost-effectiveness.[6][11]

Data Presentation

Table 1: Optimization of Reaction Parameters for this compound Synthesis (Representative Data)
ParameterRange StudiedOptimal ConditionConversion Yield (%)
Temperature (°C)30 - 604092
Substrate Molar Ratio (Alcohol:Acid)1:1 - 1:31:295
Enzyme Concentration (g/L)5 - 251594
Reaction Time (h)4 - 241696
Table 2: Reusability of Immobilized Lipase for this compound Synthesis (Representative Data)
Reuse CycleRelative Activity (%)
1100
298
395
492
588
685
781
876

Experimental Protocols

Protocol 1: Immobilization of Lipase by Physical Adsorption

This protocol describes the immobilization of a commercial lipase (e.g., from Candida antarctica or Rhizomucor miehei) onto a macroporous resin.

Materials:

  • Lipase powder

  • Macroporous acrylic resin (e.g., Amberlite XAD7)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethanol (B145695) (95%)

  • Distilled water

  • Shaker incubator

  • Buchner funnel and vacuum flask

  • Freeze-dryer

Procedure:

  • Pre-treat the macroporous resin by washing it with ethanol followed by copious amounts of distilled water to remove any impurities.

  • Prepare a lipase solution by dissolving 1 g of lipase powder in 100 mL of phosphate buffer.

  • Add 10 g of the pre-treated resin to the lipase solution.

  • Incubate the mixture on a shaker at 25°C and 150 rpm for 12 hours to allow for enzyme adsorption.

  • Separate the immobilized enzyme from the solution by vacuum filtration using a Buchner funnel.

  • Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme, followed by a final wash with distilled water.

  • Freeze-dry the immobilized lipase for 24 hours.

  • Store the dried immobilized lipase at 4°C until use.

Protocol 2: Synthesis of this compound

This protocol outlines the enzymatic synthesis of this compound in a solvent-free system.

Materials:

  • Immobilized lipase (from Protocol 1)

  • 2-Methylbutanol

  • Isobutyric acid

  • Molecular sieves (3 Å, activated)

  • Thermostatically controlled shaker

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a 50 mL screw-capped flask, combine 2-methylbutanol and isobutyric acid at an optimal molar ratio (e.g., 1:2).

  • Add the immobilized lipase to the mixture at an optimized concentration (e.g., 15 g/L).

  • Add activated molecular sieves (10% w/v) to the mixture to remove the water produced during the reaction, which helps to drive the equilibrium towards ester formation.

  • Seal the flask and place it in a thermostatically controlled shaker at the optimal temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Allow the reaction to proceed for the optimized reaction time (e.g., 16 hours).

  • Periodically, withdraw small aliquots of the reaction mixture for analysis by gas chromatography to monitor the progress of the reaction.

  • After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration or centrifugation.

Protocol 3: Analysis of this compound by Gas Chromatography (GC)

This protocol provides a method for the quantitative analysis of the synthesized ester.

Equipment and Conditions:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

  • Injector temperature: 250°C.

  • Detector temperature: 280°C.

  • Oven temperature program: Initial temperature of 80°C for 2 min, ramp up to 200°C at 10°C/min, and hold for 5 min.

  • Carrier gas: Nitrogen, flow rate 1 mL/min.

Procedure:

  • Prepare standard solutions of 2-methylbutanol, isobutyric acid, and this compound of known concentrations in a suitable solvent (e.g., hexane).

  • Inject the standards into the GC to determine their retention times and to generate a calibration curve.

  • Dilute the reaction aliquots with the solvent and inject them into the GC.

  • Identify and quantify the components in the reaction mixture by comparing their retention times and peak areas with the calibration curves.

  • Calculate the conversion yield as follows: Conversion (%) = (Initial moles of limiting substrate - Final moles of limiting substrate) / Initial moles of limiting substrate * 100

Protocol 4: Reusability of the Immobilized Enzyme

This protocol details the procedure to test the stability and reusability of the immobilized lipase.

Procedure:

  • After the first reaction cycle (Protocol 2), recover the immobilized enzyme by filtration.

  • Wash the recovered enzyme with a suitable solvent (e.g., hexane) to remove any residual substrates and products.

  • Dry the immobilized enzyme under vacuum.

  • Re-introduce the washed and dried immobilized enzyme into a fresh reaction mixture and start the next synthesis cycle under the same optimal conditions.

  • Repeat this process for several cycles, measuring the initial reaction rate or the final product yield in each cycle.

  • The activity of the first cycle is considered 100%, and the relative activity of the subsequent cycles is calculated accordingly.

Mandatory Visualizations

G cluster_prep Preparation cluster_immob Immobilization cluster_synth Synthesis cluster_analysis Analysis & Recovery A Lipase Solution C Adsorption A->C B Macroporous Resin B->C D Washing & Drying C->D E Immobilized Lipase D->E G Esterification Reaction E->G F 2-Methylbutanol & Isobutyric Acid F->G H Product: this compound G->H J Enzyme Recovery & Reuse G->J Separation I GC Analysis H->I J->G Recycle G cluster_substrates Substrates cluster_products Products E Lipase (E) EA Acyl-Enzyme Complex (EA) E->EA +A EA->E -Q EAB Ternary Complex (EAB) EA->EAB +B EAB->EA EP Enzyme-Product Complex (EP) EAB->EP EP->E -P A Isobutyric Acid (A) B 2-Methylbutanol (B) P 2-Methylbutyl Isobutyrate (P) Q Water (Q)

References

Application Note: Headspace Analysis of Volatile Compounds Including 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Headspace analysis is a powerful technique for the investigation of volatile and semi-volatile organic compounds (VOCs) present in a sample matrix without the need for complex extraction procedures. This method is particularly advantageous for the analysis of aroma compounds, residual solvents, and other volatile analytes in diverse fields such as food and beverage quality control, environmental monitoring, and pharmaceutical drug development. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), headspace analysis provides a highly sensitive and selective method for the separation, identification, and quantification of individual volatile components.[1] This application note provides a detailed protocol for the analysis of volatile compounds, with a specific focus on 2-Methylbutyl isobutyrate, a key ester contributing to the fruity aroma of many products.

This compound is a carboxylic ester known for its fruity scent and is found naturally in some plants like Humulus lupulus (hops).[2] Its presence and concentration are critical in determining the flavor and aroma profiles of alcoholic beverages and fruits.[3][4] The stability of this compound can be influenced by factors such as storage time and temperature, making its accurate quantification essential for quality control.[3][5]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound and other representative volatile compounds from various studies utilizing headspace GC-MS analysis. This data illustrates the typical concentration ranges observed in different matrices.

CompoundMatrixConcentration Range (µg/L or µg/kg)Analytical MethodReference
This compound Beer (Ales)<1 - 590 µg/LHS-SPME-GC-MS/MS[5]
This compoundBeer (Pilsner)Significantly influenced by dry hoppingHeadspace Trap GC-MS[3]
Esters (general) Apple ('Jonagold')Dominant volatile compoundsHS-SPME-GC-MS[6]
Esters (general)Apple (Old cultivars)Up to 22,553.1 µg/kgHS-SPME GC/GC-ToF-MS[7]
Aldehydes (general) Apple ('Granny Smith')Most abundant volatilesHS-SPME-GC-MS[6]
Aldehydes (general)Apple (Old cultivars)Up to 3,747.6 µg/kgHS-SPME GC/GC-ToF-MS[7]
Alcohols (general) Apple (Old cultivars)Up to 4,829.3 µg/kgHS-SPME GC/GC-ToF-MS[7]

Experimental Protocols

This section details the methodologies for the headspace analysis of volatile compounds using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Protocol 1: Headspace SPME-GC-MS Analysis of Volatile Esters

This protocol is a general workflow applicable to various matrices such as beverages and fruit homogenates.[1]

1. Sample Preparation:

  • For liquid samples (e.g., beer, juice), transfer a precise volume (e.g., 5-10 mL) into a headspace vial (e.g., 20 mL).[8]

  • For solid or semi-solid samples (e.g., fruit puree), weigh a precise amount (e.g., 1-5 g) into a headspace vial.[9]

  • To enhance the release of volatiles and inhibit enzymatic reactions, a salt solution (e.g., saturated NaCl) can be added.[8][9]

  • Add an appropriate internal standard to each sample for accurate quantification.[1]

  • Immediately seal the vial with a crimp-top cap containing a TFE-silicone septum.[9]

2. HS-SPME Conditions:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile compounds.[9][10]

  • Incubation: Place the vial in an autosampler or heating block and incubate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) with agitation to allow the analytes to equilibrate in the headspace.[8][9]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15-30 minutes) at the same temperature to allow for the adsorption of volatile compounds.[8][9]

3. GC-MS Parameters:

  • Injection: After extraction, the SPME fiber is immediately transferred to the GC injection port for thermal desorption of the analytes.[9] The injector is typically held at a high temperature (e.g., 250°C) in splitless mode to ensure efficient transfer of all analytes to the column.[9]

  • Gas Chromatography (GC):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used for the separation of volatile compounds.[11]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[11]

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C) and is held for a few minutes, then ramped up to a final temperature (e.g., 250-280°C). A representative program could be: 40°C for 3 min, then ramp to 180°C at 7°C/min, then to 280°C at 25°C/min and hold for 5 min.[9][10]

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) ionization at 70 eV is standard.[9]

    • Mass Analyzer: A quadrupole mass analyzer is commonly used.

    • Scan Mode: Data can be acquired in full scan mode to identify all volatile compounds or in Selected Ion Monitoring (SIM) mode for targeted quantification of specific compounds like this compound, which offers higher sensitivity.[12]

    • Temperatures: Ion source and transfer line temperatures are typically set around 230°C and 280°C, respectively.[9]

4. Data Analysis:

  • Identification: Compounds are identified by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with known values.[12]

  • Quantification: The concentration of each analyte is determined by constructing a calibration curve using standards of known concentrations and the response of the internal standard.[1]

Visualizations

The following diagrams illustrate the key workflows and relationships in headspace analysis.

Experimental_Workflow Figure 1. General Experimental Workflow for Headspace GC-MS Analysis cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Vial Transfer to Headspace Vial Add_IS->Vial Incubate Incubation & Equilibration Vial->Incubate Extract SPME Fiber Extraction Incubate->Extract Desorption Thermal Desorption in GC Inlet Extract->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for headspace GC-MS analysis.

Logical_Relationship Figure 2. Logical Relationships in Quantitative Headspace Analysis cluster_factors Influencing Factors cluster_output Analytical Output cluster_method Method Parameters Matrix Sample Matrix Peak_Area Analyte Peak Area Matrix->Peak_Area Temp Incubation Temperature Temp->Peak_Area Time Extraction Time Time->Peak_Area Concentration Calculated Concentration Peak_Area->Concentration Calibration SPME_Fiber SPME Fiber Type SPME_Fiber->Peak_Area GC_Column GC Column GC_Column->Peak_Area MS_Mode MS Detection Mode (Scan vs. SIM) MS_Mode->Peak_Area

References

Application Notes and Protocols for the Use of 2-Methylbutyl Isobutyrate in Insect Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl isobutyrate is a volatile organic compound found in a variety of fruits and plants, contributing to their characteristic aroma. Its structural similarity to other known insect attractants and repellents suggests its potential role in modulating insect behavior. These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on insect behavior, with a focus on electrophysiological and behavioral assays. The following protocols and guidelines are based on established methodologies in chemical ecology and are intended to be adapted to specific research questions and insect species.

Data Presentation: Hypothetical Quantitative Data

To illustrate how data from insect behavior studies with this compound could be presented, the following table summarizes hypothetical results from olfactometer and electroantennography (EAG) assays.

Insect SpeciesAssay TypeCompound Concentration (µg/µL)Response MetricMean Response (± SE)Statistical Significance (p-value)
Drosophila melanogasterY-tube Olfactometer1Attraction Index0.62 ± 0.08< 0.01
Drosophila melanogasterY-tube Olfactometer10Attraction Index0.75 ± 0.06< 0.001
Drosophila melanogasterY-tube Olfactometer100Attraction Index0.45 ± 0.10< 0.05
Aedes aegyptiY-tube Olfactometer10Attraction Index-0.21 ± 0.05< 0.05 (Repulsion)
Apis melliferaElectroantennography1EAG Response (mV)0.8 ± 0.15< 0.05
Apis melliferaElectroantennography10EAG Response (mV)1.5 ± 0.20< 0.01
Apis melliferaElectroantennography100EAG Response (mV)2.1 ± 0.25< 0.001

Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting experimental findings. Actual results will vary depending on the insect species, experimental conditions, and specific protocols employed.

Experimental Protocols

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of an insect's antenna to this compound, providing an indication of olfactory receptor neuron activity.

Materials:

  • This compound (≥95% purity)

  • Solvent (e.g., paraffin (B1166041) oil, hexane)

  • Intact insect antenna

  • Micromanipulator

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Ag/AgCl electrodes

  • Amplifier and data acquisition system

  • Air stimulus controller

Methodology:

  • Preparation of Test Compound: Prepare serial dilutions of this compound in the chosen solvent (e.g., 0.1, 1, 10, 100 µg/µL).

  • Antenna Preparation: Immobilize the insect and carefully excise one antenna at the base. Mount the antenna between the two glass capillary electrodes filled with electrolyte solution.

  • Electrode Placement: Insert the recording electrode into the distal end of the antenna and the reference electrode into the basal end.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. A puff of air (e.g., 0.5 seconds) carrying the vapor of the test compound from a filter paper strip loaded with a known concentration is injected into the main airstream.

  • Data Recording: Record the resulting depolarization of the antennal potential (EAG response) using the data acquisition system.

  • Controls: Use a solvent blank as a negative control and a known insect attractant or repellent as a positive control.

  • Replication: Repeat the stimulus delivery for each concentration and control multiple times with different antennae to ensure reproducibility.

Behavioral Assay: Y-tube Olfactometer Protocol

Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to this compound in a controlled choice experiment.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Charcoal filter and humidifier

  • Test insect species

  • This compound

  • Solvent

  • Filter paper

Methodology:

  • Olfactometer Setup: Connect the Y-tube olfactometer to a regulated airflow system. Ensure equal airflow through both arms of the 'Y'.

  • Odor Source Preparation: Apply a known amount of the this compound solution to a filter paper and place it in one of the odor source chambers connected to one arm of the Y-tube. Place a filter paper with solvent only in the chamber for the other arm as a control.

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Behavioral Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.

  • Data Collection: Record the number of insects choosing the arm with the test compound versus the control arm.

  • Rotation and Cleaning: Rotate the Y-tube 180 degrees after a set number of trials to avoid positional bias. Thoroughly clean the olfactometer with solvent and bake it between testing different compounds or concentrations.

  • Replication: Test a sufficient number of insects to allow for statistical analysis.

Visualizations

Experimental_Workflow_EAG cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of This compound C Deliver Odor Stimulus (Puff) A->C B Excise and Mount Insect Antenna B->C D Record EAG Response (mV) C->D E Data Acquisition and Normalization D->E F Statistical Analysis E->F

Caption: Workflow for Electroantennography (EAG) studies.

Behavioral_Assay_Workflow cluster_setup Setup cluster_trial Trial cluster_post Post-Trial S1 Prepare Odor Source and Control S2 Assemble Y-tube Olfactometer S1->S2 T1 Introduce Insect into Olfactometer S2->T1 T2 Observe and Record Choice T1->T2 P1 Rotate and Clean Apparatus T2->P1 P2 Data Compilation and Analysis T2->P2 P1->T1 Next Trial Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum 2-MB_Isobutyrate 2-Methylbutyl Isobutyrate OBP Odorant Binding Protein (OBP) 2-MB_Isobutyrate->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to Orco Ion Channel (Orco) OR->Orco Activates Neuron Olfactory Receptor Neuron (ORN) Orco->Neuron Depolarizes Antennal Lobe Antennal Lobe Neuron->Antennal Lobe Action Potential to

Application Notes & Protocols for the Analysis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl isobutyrate (CAS 2445-69-4) is a volatile ester compound that contributes to the characteristic fruity and sweet aroma profiles of various fermented beverages and food products.[1] Its accurate and sensitive detection is crucial for quality control in the food and beverage industry, as well as for flavor and off-flavor analysis in research and development. Furthermore, in the context of drug development, the analysis of volatile organic compounds (VOCs) like this compound can be relevant for understanding metabolic pathways and identifying potential biomarkers.

This document provides detailed application notes and protocols for the analytical detection of this compound, primarily focusing on the robust and widely used technique of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Method: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a powerful and sensitive technique for the analysis of volatile and semi-volatile compounds in complex matrices.[2] The headspace sampling minimizes matrix effects, while SPME provides a solvent-free extraction and pre-concentration step. GC offers high-resolution separation of analytes, and MS allows for definitive identification and quantification.

Principle

Volatile compounds, including this compound, are partitioned from the sample matrix (e.g., a beverage) into the headspace of a sealed vial. A fused-silica fiber coated with a stationary phase (SPME fiber) is then exposed to the headspace, where the analytes are adsorbed. After an appropriate extraction time, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of this compound using HS-SPME-GC-MS, based on a validated method for the analysis of esters in beer.[1]

Table 1: Method Validation Parameters for this compound

ParameterValueReference
Linearity (R²)> 0.99[1]
Limit of Detection (LOD)< 1 µg/L[1][3]
Limit of Quantification (LOQ)< 1 µg/L[1][3]
Recovery80-120%[1]
Precision (RSD)< 15%[4]

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterConditionReference
Gas Chromatograph
ColumnDB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Injector Temperature250 °C[1]
Carrier GasHelium[1]
Oven Program40°C (1 min hold), ramp at 5°C/min to 220°C, hold for 5 min[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temperature230 °C[1]
Transfer Line Temperature240 °C[1]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan[1]
Quantifier Ion (m/z)71[5]
Qualifier Ions (m/z)43, 56, 88[5]

Experimental Protocols

Protocol 1: Sample Preparation for Liquid Samples (e.g., Beverages)

Objective: To prepare liquid samples for HS-SPME-GC-MS analysis of this compound.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Analytical grade this compound standard

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar ester not present in the sample)

  • Sodium chloride (NaCl), analytical grade

  • Deionized water

  • Pipettes and tips

Procedure:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used, add a known amount of the IS solution to each sample and calibration standard.

  • To enhance the partitioning of volatile compounds into the headspace, add 1.5 g of NaCl to the vial (salting out).[2]

  • Immediately seal the vial with a magnetic screw cap.

  • Gently vortex the vial for 10 seconds to dissolve the salt.

  • The sample is now ready for HS-SPME analysis.

Protocol 2: HS-SPME-GC-MS Analysis

Objective: To extract, separate, and detect this compound from prepared samples.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • HS-SPME autosampler

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Prepared sample vials

Procedure:

  • Place the prepared sample vials into the autosampler tray of the GC-MS system.

  • Set up the HS-SPME and GC-MS parameters as detailed in Table 2 or as optimized for the specific instrument.

  • Incubation: The sample vial is incubated in the autosampler's agitator at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 10 minutes) to allow the volatile compounds to equilibrate in the headspace.[1]

  • Extraction: The SPME fiber is then exposed to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the analytes.[1]

  • Desorption: After extraction, the fiber is retracted and immediately injected into the hot GC inlet (e.g., 250 °C) for a set time (e.g., 5 minutes) to desorb the analytes onto the GC column.[2]

  • The GC-MS analysis is initiated, and data is acquired.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data Data Analysis sample Liquid Sample (e.g., Beverage) add_is Add Internal Standard sample->add_is add_salt Add NaCl (Salting Out) add_is->add_salt seal_vial Seal Vial add_salt->seal_vial incubate Incubation & Equilibration seal_vial->incubate extract SPME Fiber Extraction incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb gc_sep GC Separation desorb->gc_sep ms_detect MS Detection gc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq quant Quantification data_acq->quant

Caption: Workflow for this compound Analysis.

Logical_Relationship Key Steps in HS-SPME-GC-MS Analysis A Sample Matrix (with Analyte) B Headspace (Vapor Phase) A->B Partitioning C SPME Fiber (Adsorption) B->C Extraction D GC Column (Separation) C->D Desorption & Injection E Mass Spectrometer (Detection) D->E Elution

Caption: Logical Flow of Analyte from Sample to Detector.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Enzymatic Synthesis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of 2-Methylbutyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for producing this compound?

A1: this compound is synthesized through an esterification reaction between isobutyric acid and 2-methyl-1-butanol (B89646). This reaction is catalyzed by a lipase (B570770) enzyme, which, in a low-water environment, favors the formation of an ester bond over hydrolysis. Immobilized lipases are often preferred for their stability and reusability.

Q2: Which enzymes are most effective for this synthesis?

A2: Lipases (E.C. 3.1.1.3) are the primary enzymes used for this type of esterification. Commercially available immobilized lipases such as Novozym® 435 (lipase B from Candida antarctica) and Lipozyme® TL IM (from Thermomyces lanuginosus) are frequently employed due to their high activity, stability in organic solvents, and broad substrate specificity.[1]

Q3: Why is controlling the water content in the reaction crucial?

A3: Water content is a critical parameter as it directly influences both the enzyme's activity and the reaction's equilibrium. A minimal amount of water is essential to maintain the enzyme's catalytically active three-dimensional structure. However, since esterification is a reversible reaction that produces water, an excess of water will shift the equilibrium back towards the hydrolysis of the ester, thereby reducing the final product yield.[][3]

Q4: What are the advantages of enzymatic synthesis over traditional chemical synthesis for this compound?

A4: Enzymatic synthesis offers several key advantages:

  • Milder Reaction Conditions: Lower temperatures and neutral pH levels reduce energy consumption and minimize the formation of by-products.

  • High Specificity: Enzymes exhibit high chemo-, regio-, and enantioselectivity, leading to a purer product.

  • Environmentally Friendly: The use of biodegradable enzyme catalysts and less harsh conditions makes the process "greener" with reduced waste generation.

Q5: Should the reaction be conducted in a solvent-free system or with an organic solvent?

A5: Both approaches are viable. A solvent-free system is often preferred for being more environmentally friendly and resulting in a higher concentration of the product, which can simplify downstream processing. However, using a non-polar organic solvent like n-hexane or heptane (B126788) can be beneficial in reducing substrate and product inhibition, as well as lowering the viscosity of the reaction mixture.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible CauseRecommended Solution & Action
Inactive Enzyme The lipase may have lost its activity due to improper storage or handling. Action: Verify the enzyme's activity using a standard assay (e.g., p-nitrophenyl butyrate (B1204436) hydrolysis). If the activity is low, use a fresh batch of the enzyme. Ensure proper storage conditions, typically at 4°C or below.
Suboptimal Reaction Conditions The temperature, pH memory, or substrate molar ratio may not be optimal for the specific lipase. Action: Systematically optimize these parameters. A good starting point for many lipases is a temperature between 30-60°C and a 2-methyl-1-butanol to isobutyric acid molar ratio of 1.5:1 to 3:1.[4] The "pH memory" of the enzyme, influenced by the pH of the last aqueous solution it was in, can also affect activity.
Excess Water Content Too much water in the reaction medium will favor the reverse reaction (hydrolysis). Action: Control the water activity (a_w) by using anhydrous substrates and solvents. Consider adding molecular sieves (3Å or 4Å) to the reaction mixture to remove the water produced during esterification.[]
Problem 2: Slow Reaction Rate
Possible CauseRecommended Solution & Action
Insufficient Enzyme Concentration The amount of enzyme may be too low to achieve a desirable reaction rate. Action: Increase the enzyme loading. A typical range to explore is 5-20% (w/w) of the limiting substrate.
Mass Transfer Limitations In systems with immobilized enzymes, the diffusion of substrates to the enzyme's active sites can be a limiting factor. Action: Increase the agitation or stirring speed of the reaction mixture to improve mass transfer. Be aware that excessive agitation can damage some immobilized enzyme carriers.
Substrate Inhibition High concentrations of either 2-methyl-1-butanol or isobutyric acid can inhibit the enzyme's activity. Action: Experiment with different initial substrate concentrations. A fed-batch approach, where one of the substrates is added gradually, can also be effective in mitigating substrate inhibition.
Problem 3: Difficulty in Product Purification
Possible CauseRecommended Solution & Action
Incomplete Separation of Enzyme If using an immobilized enzyme, fine particles may remain in the product mixture. Action: After the reaction, ensure complete removal of the immobilized enzyme by filtration or centrifugation before proceeding with purification.
Presence of Unreacted Substrates Due to the reversible nature of the reaction, unreacted 2-methyl-1-butanol and isobutyric acid will be present. Action: Unreacted isobutyric acid can be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution). Unreacted 2-methyl-1-butanol and the final product can then be separated by fractional distillation under reduced pressure, taking advantage of their different boiling points.
Formation of By-products Although minimal in enzymatic reactions, some side reactions may occur. Action: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any by-products. Purification by column chromatography may be necessary to achieve high purity.

Quantitative Data on Reaction Parameters

The following tables provide a summary of typical reaction conditions and their effects on the synthesis of fruity esters similar to this compound, primarily using immobilized lipases. These values should serve as a starting point for optimization.

Table 1: Effect of Temperature on Ester Synthesis

EnzymeSubstratesTemperature (°C)Conversion/Yield (%)Reference
Lipozyme TL IMIsoamyl alcohol, Butyric acid30~96[4]
Novozym® 435Benzyl alcohol, Propionic acid50>90[5]
Pancreatic LipaseFusel oil alcohols, Butyric acid30~94[4]
Crude T1 LipaseMenthol, Butyric anhydride6099.3

Table 2: Effect of Substrate Molar Ratio on Ester Synthesis

EnzymeSubstrates (Alcohol:Acid)Molar RatioConversion/Yield (%)Reference
Lipozyme TL IMIsoamyl alcohol:Butyric acid2.0-2.5:195.8[4]
Novozym® 435Butanol:Butyric acid3.6:1>90[5]
Pancreatic LipaseFusel oil alcohols:Butyric acid2.0-2.5:1~94[4]
Crude T1 LipaseMenthol:Butyric anhydride1:2.799.3

Table 3: Effect of Enzyme Loading on Ester Synthesis

EnzymeSubstratesEnzyme Loading (% w/w of substrates)Conversion/Yield (%)Reference
Lipozyme TL IMIsoamyl alcohol, Butyric acid10 g/L~94[4]
Novozym® 435Butanol, Butyric acid6.5>90[5]
Novozym® 435Glucose, Vinyl decanoate33 mg/mLHigh[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Materials:

  • Immobilized Lipase (e.g., Novozym® 435)

  • 2-Methyl-1-butanol (anhydrous)

  • Isobutyric acid (anhydrous)

  • n-Hexane (anhydrous, optional solvent)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

Methodology:

  • To a 100 mL screw-capped flask, add 2-methyl-1-butanol and isobutyric acid. A typical starting point is a 2:1 molar ratio (e.g., 20 mmol of 2-methyl-1-butanol and 10 mmol of isobutyric acid). If using a solvent, add n-hexane (e.g., 20 mL).

  • Add the immobilized lipase. A common starting enzyme concentration is 10% (w/w) based on the mass of the limiting substrate (isobutyric acid).

  • Add activated molecular sieves (approximately 1 g per 10 mL of reaction volume) to adsorb the water produced during the reaction.

  • Seal the flask and place it in a shaking incubator set to the desired temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Gas Chromatography (GC).

  • Continue the reaction until the conversion of isobutyric acid plateaus, indicating that the reaction has reached equilibrium or completion.

Protocol 2: Downstream Processing and Purification

Materials:

  • Reaction mixture from Protocol 1

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Fractional distillation apparatus

Methodology:

  • Enzyme Removal: At the end of the reaction, separate the immobilized lipase and molecular sieves from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Acid Removal: Transfer the filtrate to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution to neutralize and remove any unreacted isobutyric acid. Shake gently, venting frequently. Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step twice.

  • Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent (if used) using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. The boiling point of this compound is approximately 167°C at atmospheric pressure.[5] Collect the fraction corresponding to the pure ester.

  • Analysis: Confirm the purity of the final product using GC and its identity using GC-MS and ¹H NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Downstream Processing A Combine Substrates (2-Methyl-1-butanol & Isobutyric Acid) B Add Immobilized Lipase A->B C Add Molecular Sieves B->C D Incubate with Agitation (e.g., 45°C, 200 rpm) C->D E Monitor by GC D->E Periodically F Filter to Remove Enzyme E->F Reaction Complete G Wash with NaHCO3 (aq) F->G H Dry Organic Phase G->H I Solvent Evaporation H->I J Fractional Distillation I->J K This compound J->K Purified Product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_rate Slow Rate Issues Start Low Yield or Slow Rate Q_Enzyme Is Enzyme Active? Start->Q_Enzyme Q_Loading Is Enzyme Loading Sufficient? Start->Q_Loading A_Enzyme_No Replace Enzyme Q_Enzyme->A_Enzyme_No No Q_Water Is Water Content Controlled? Q_Enzyme->Q_Water Yes A_Enzyme_Yes Check Reaction Equilibrium A_Water_Yes Optimize Other Parameters Q_Water->A_Water_Yes Yes A_Water_No Add Molecular Sieves/ Use Anhydrous Reagents Q_Water->A_Water_No No A_Loading_No Increase Enzyme Concentration Q_Loading->A_Loading_No No Q_Mixing Is Agitation Adequate? Q_Loading->Q_Mixing Yes A_Loading_Yes Check Mass Transfer A_Mixing_Yes Investigate Substrate Inhibition Q_Mixing->A_Mixing_Yes Yes A_Mixing_No Increase Stirring Speed Q_Mixing->A_Mixing_No No

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Improving yield and purity in 2-Methylbutyl isobutyrate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methylbutyl isobutyrate, a common flavor and fragrance compound. This guide focuses on improving both the yield and purity of the final product through the widely used Fischer esterification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Fischer-Speier Esterification. This method involves the acid-catalyzed reaction of 2-methylbutanol with isobutyric acid.[1]

Q2: Why is my yield of this compound consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The reaction between an alcohol and a carboxylic acid exists in equilibrium with the ester and water. To achieve a high yield, the equilibrium must be shifted towards the product side.[2][3]

Q3: What are the key factors influencing the yield and purity of the synthesis?

A3: Several factors critically impact the yield and purity:

  • Reactant Molar Ratio: Using an excess of one reactant (typically the less expensive one, in this case, likely 2-methylbutanol) can drive the equilibrium towards the formation of the ester.[2]

  • Catalyst Concentration: The amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial. Too little catalyst will result in a slow reaction, while too much can lead to side reactions.

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote side reactions such as dehydration of the alcohol.

  • Water Removal: As water is a byproduct of the reaction, its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester. Continuous removal of water is one of the most effective ways to maximize yield.[3]

  • Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or for the complete consumption of the limiting reagent.

Q4: What are common side reactions that can decrease the purity of my product?

A4: Potential side reactions include:

  • Dehydration of 2-methylbutanol: This is more likely at high temperatures with a strong acid catalyst and can lead to the formation of alkenes.

  • Ether formation: The alcohol can also undergo self-condensation to form an ether, especially under harsh acidic conditions.

  • Formation of byproducts from impurities: Impurities in the starting materials can lead to the formation of undesired esters or other compounds.

Q5: How can I purify the synthesized this compound?

A5: A typical purification workflow involves:

  • Neutralization: Washing the crude product with a weak base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted isobutyric acid.

  • Washing: Further washing with water and then a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Using an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove residual water from the organic layer.

  • Distillation: Fractional distillation is often used to separate the final ester product from any remaining starting materials, byproducts, and the solvent (if used).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides targeted solutions.

Problem Possible Causes Solutions
Low Yield Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of unreacted starting materials.- Use a stoichiometric excess of one reactant (e.g., 2-3 equivalents of 2-methylbutanol).- Remove water as it is formed using a Dean-Stark apparatus.
Presence of Water: Water as a byproduct is driving the reaction backward (hydrolysis).- Ensure all glassware is thoroughly dried before starting the reaction.- Use anhydrous reactants if possible.- Employ a Dean-Stark trap with a suitable solvent (e.g., toluene) to azeotropically remove water.
Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.- Use a fresh, anhydrous acid catalyst.- Ensure adequate catalyst loading (typically 1-5 mol% relative to the limiting reagent).
Low Reaction Temperature: The reaction is proceeding too slowly to achieve a high conversion in a reasonable timeframe.- Increase the reaction temperature to ensure a steady reflux. Monitor for potential side reactions.
Suboptimal Reaction Time: The reaction has not been allowed to proceed for a sufficient duration.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Low Purity Incomplete Neutralization: Residual acid catalyst or unreacted isobutyric acid remains in the product.- Ensure thorough washing with a saturated sodium bicarbonate solution until the aqueous layer is basic (test with pH paper).
Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.- Optimize reaction conditions to drive the reaction to completion.- Improve the efficiency of the distillation process (e.g., use a fractionating column with appropriate packing).
Formation of Side Products: Reaction conditions are too harsh (e.g., excessive temperature or catalyst concentration).- Reduce the reaction temperature.- Decrease the amount of acid catalyst.- Consider using a milder catalyst.
Water in the Final Product: Inefficient drying of the organic layer before distillation.- Ensure the organic layer is treated with a sufficient amount of anhydrous drying agent for an adequate amount of time before filtration and distillation.

Experimental Protocols

Method A: Fischer Esterification with Dean-Stark Water Removal

This protocol is designed to maximize yield by continuously removing water from the reaction mixture.

Materials:

  • Isobutyric acid

  • 2-Methylbutanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297) for extraction

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add isobutyric acid (1.0 eq), 2-methylbutanol (1.5 - 2.0 eq), a catalytic amount of p-TsOH (e.g., 0.02 eq), and toluene.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until water is no longer collected. The reaction progress can be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (until no more gas evolves), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude ester by fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approx. 168-170 °C).

Data Presentation

The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of this compound. Please note that these are general trends, and optimal conditions should be determined empirically.

Parameter Condition Expected Impact on Yield Expected Impact on Purity Rationale
Molar Ratio (Alcohol:Acid) 1:1ModerateGoodStoichiometric reaction.
2:1HighGoodExcess alcohol shifts equilibrium towards the product.
3:1Very HighMay decrease slightlyFurther shifts equilibrium but may complicate purification.
Catalyst (H₂SO₄) Conc. 1 mol%ModerateHighSlower reaction rate.
3 mol%HighGoodFaster reaction rate.
5 mol%HighMay decreaseIncreased risk of side reactions (e.g., dehydration).
Temperature Reflux (Toluene, ~111°C)GoodHighEffective for water removal with Dean-Stark.
Higher Temperature (neat)Potentially higher rateMay decreaseIncreased risk of side reactions.
Water Removal NoneLowModerateEquilibrium limits conversion.
Dean-StarkHighHighDrives the reaction to completion.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Reactants: - Isobutyric Acid - 2-Methylbutanol - Acid Catalyst - Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to RT monitor->cool wash_bicarb Wash with NaHCO3 cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Rotary Evaporation filter->evaporate distill Fractional Distillation evaporate->distill product Pure 2-Methylbutyl Isobutyrate distill->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_equilibrium Is water being removed? start->check_equilibrium check_reactants Is there an excess of one reactant? start->check_reactants check_catalyst Is the catalyst active and concentration optimal? start->check_catalyst check_temp_time Are temperature and reaction time sufficient? start->check_temp_time solution_water Implement Dean-Stark or drying agent check_equilibrium->solution_water No solution_reactants Increase molar ratio of one reactant check_reactants->solution_reactants No solution_catalyst Use fresh catalyst; optimize concentration check_catalyst->solution_catalyst No solution_temp_time Increase temperature; increase reaction time check_temp_time->solution_temp_time No

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of peak tailing during the Gas Chromatography (GC) analysis of 2-Methylbutyl isobutyrate. This guide provides a structured approach to troubleshooting through frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC analysis of this compound, presented in a question-and-answer format.

Q1: My chromatogram for this compound shows significant peak tailing. What are the most common causes?

A1: Peak tailing in GC analysis is a common issue that can arise from several sources. The primary causes can be categorized into three main areas: the GC inlet, the analytical column, and the method parameters. For a polar compound like this compound, interactions with active sites within the system are a frequent culprit.[1][2]

Q2: How can the GC inlet system contribute to peak tailing for my analyte?

A2: The inlet is a critical area where several factors can lead to peak tailing of esters like this compound.[1] These include:

  • Active Sites in the Liner: The glass inlet liner can have active silanol (B1196071) groups on its surface which can interact with the polar ester, causing adsorption and subsequent slow release, resulting in a tailing peak.[3][4] Contamination from previous injections can also create new active sites.[2]

  • Improper Liner Selection: The choice of liner is crucial. For example, using a liner with glass wool that is not properly deactivated can introduce a large surface area of active sites.[5]

  • Incorrect Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the analyte, causing band broadening and tailing.[1] Conversely, an excessively high temperature might cause thermal degradation of the analyte.

Q3: What role does the analytical column play in peak tailing?

A3: The column is another major contributor to peak tailing. Common column-related issues include:

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can create active sites that interact with this compound.[6]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures, leading to the creation of active sites.[7]

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path, leading to peak distortion.[7][8]

Q4: Can my GC method parameters be the source of the peak tailing?

A4: Yes, suboptimal method parameters can significantly impact peak shape. Key parameters to consider are:

  • Injection Technique: The speed and volume of the injection can affect the initial bandwidth of the analyte on the column. Overloading the column can lead to peak fronting, but in some cases, can contribute to tailing.[2]

  • Solvent Effect: A mismatch in polarity between the solvent, analyte, and stationary phase can cause poor focusing of the analyte at the head of the column, resulting in peak distortion.[3]

  • Temperature Program: An oven temperature program that is too slow may not effectively refocus the analyte band as it travels through the column, leading to broader and potentially tailing peaks.

Data Presentation: GC Parameters for Ester Analysis

The following table summarizes typical GC parameters that can be used as a starting point for the analysis of this compound and similar esters. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended SettingPotential Impact on Peak Tailing
Column
Stationary PhaseNon-polar (e.g., 5% Phenyl-methylpolysiloxane) or Polar (e.g., WAX)Mismatch with analyte/solvent polarity can cause tailing.[3]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessThicker films can sometimes mask active sites but may increase bleed.[9]
Inlet
TypeSplit/SplitlessImproper settings can lead to broad peaks.
Temperature250 °C (typical, may need optimization)Too low: incomplete vaporization; Too high: degradation.[1]
LinerDeactivated, low-volume linerActive sites in the liner are a primary cause of tailing for polar analytes.[4]
Carrier Gas
TypeHelium or HydrogenEnsure high purity to prevent column degradation.
Flow Rate1-2 mL/min (constant flow mode recommended)Sub-optimal flow can lead to band broadening.
Oven Program
Initial Temperature40-60 °CA lower initial temperature can improve focusing of early eluting peaks.
Ramp Rate5-10 °C/minA faster ramp can sometimes sharpen peaks.
Final Temperature240-260 °C (hold for 2-5 min)Ensure all components elute before the next run.
Injection
Volume1 µLOverloading can cause peak distortion.[2]
Split Ratio20:1 to 50:1 (for concentrated samples)A low split ratio can lead to column overload.

Experimental Protocols

This section provides detailed methodologies for key troubleshooting procedures.

Protocol 1: GC Inlet Maintenance

Routine maintenance of the GC inlet is crucial for preventing peak tailing.[1]

Materials:

  • Lint-free gloves

  • Tweezers or forceps

  • New, deactivated inlet liner

  • New septum

  • New O-ring (if applicable)

  • Wrench for inlet nut

Procedure:

  • Cool Down the Inlet: Set the inlet temperature to ambient and wait for it to cool down completely.

  • Turn Off Carrier Gas: Turn off the carrier gas supply to the GC.

  • Remove Inlet Nut: Use the appropriate wrench to loosen and remove the septum nut.

  • Replace Septum: Remove the old septum and replace it with a new one. Avoid touching the new septum with bare hands.[10]

  • Remove Liner: Carefully lift the septum retaining assembly and use tweezers to remove the old inlet liner.[10]

  • Inspect and Clean: Inspect the inlet for any debris, such as pieces of the old septum or ferrule. Clean if necessary.

  • Install New Liner and O-ring: Place the new O-ring on the new, deactivated liner and carefully insert it into the inlet.[10]

  • Reassemble: Reassemble the inlet and tighten the septum nut. Do not overtighten.

  • Purge and Leak Check: Turn the carrier gas back on and allow the inlet to purge for 10-15 minutes. Perform a leak check around the septum nut.

  • Heat Inlet: Set the inlet to the desired operating temperature.

Protocol 2: GC Column Conditioning

Properly conditioning a new column or a column that has been stored is essential to remove contaminants and ensure a stable baseline.[9][11]

Materials:

  • New or stored GC column

  • Appropriate ferrules and nuts

  • Wrench for column nuts

Procedure:

  • Install Column in Inlet: Connect one end of the column to the GC inlet. Do not connect the other end to the detector.

  • Purge with Carrier Gas: Set the carrier gas flow rate to the typical analytical flow rate and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.[9]

  • Temperature Program: While maintaining carrier gas flow, program the oven to ramp from ambient temperature to about 20 °C above the maximum operating temperature of your analytical method (do not exceed the column's maximum temperature limit). A ramp rate of 10 °C/min is common.[11]

  • Hold at High Temperature: Hold the column at this high temperature for 1-2 hours. For columns with thicker stationary phases, a longer conditioning time may be necessary.[12]

  • Cool Down and Connect to Detector: Cool down the oven to ambient temperature. Turn off the carrier gas and connect the column outlet to the detector.

  • Final Conditioning: Turn the carrier gas back on and repeat the temperature program, holding at the high temperature until a stable baseline is achieved.

  • Equilibrate: Cool the oven to the initial temperature of your analytical method and allow the system to equilibrate before running samples.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in GC analysis.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) start->inlet_maintenance check_peak_shape1 Analyze Standard. Peak Tailing Resolved? inlet_maintenance->check_peak_shape1 trim_column Trim 10-20 cm from Column Inlet check_peak_shape1->trim_column No end_resolved Problem Resolved check_peak_shape1->end_resolved Yes check_peak_shape2 Analyze Standard. Peak Tailing Resolved? trim_column->check_peak_shape2 review_method Review and Optimize Method Parameters (Inlet Temp, Oven Program, etc.) check_peak_shape2->review_method No check_peak_shape2->end_resolved Yes check_peak_shape3 Analyze Standard. Peak Tailing Resolved? review_method->check_peak_shape3 column_issue Suspect Column Degradation or Contamination check_peak_shape3->column_issue No check_peak_shape3->end_resolved Yes condition_column Condition Column column_issue->condition_column replace_column Replace Column column_issue->replace_column condition_column->check_peak_shape2 end_persist Problem Persists. Consult Instrument Manufacturer. replace_column->end_persist

Caption: A logical workflow for troubleshooting peak tailing in GC analysis.

References

Overcoming challenges in the chiral separation of 2-Methylbutyl isobutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Separation of 2-Methylbutyl Isobutyrate

Welcome to the technical support center for overcoming challenges in the chiral separation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental guidance.

Disclaimer: Specific experimental data for the chiral separation of this compound is not widely available in published literature. The following protocols and data are based on established principles for the chiral gas chromatography of volatile esters and should be considered a starting point for method development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral separation of this compound? A1: The most prevalent and effective method for separating volatile, chiral esters like this compound is enantioselective gas chromatography (GC) using a chiral stationary phase (CSP). Cyclodextrin-based capillary columns are particularly well-suited for this type of analysis.[1][2]

Q2: Why am I not seeing any separation between the enantiomers? A2: A complete lack of separation can be due to several factors. The most common is the use of a non-chiral column. Ensure you have a chiral stationary phase installed. If you are using a chiral column, the column chemistry may not be suitable for this specific analyte, or the analytical conditions (especially temperature) are not optimal.[3][4]

Q3: How does the oven temperature affect the separation? A3: Oven temperature is a critical parameter in chiral GC. Generally, lower temperatures increase the interaction between the analyte and the chiral stationary phase, leading to better resolution. However, this also increases the analysis time. A slow temperature ramp (1-2°C/min) is often recommended to achieve a balance between resolution and run time.[5][6]

Q4: Can the carrier gas flow rate impact my results? A4: Yes, the carrier gas and its flow rate (or linear velocity) significantly affect column efficiency and, consequently, resolution. Hydrogen is often the preferred carrier gas because it provides better efficiency at higher linear velocities, which can shorten analysis times without sacrificing resolution.[5][7] Optimizing the flow rate is a crucial step in method development.

Q5: What are the signs of column overload, and how can I prevent it? A5: Column overload is indicated by broad, asymmetric, or tailing peaks and a loss of resolution.[7] It occurs when too much sample is injected onto the column. To prevent this, you can increase the split ratio of your injection, dilute your sample, or reduce the injection volume.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution or Co-eluting Peaks

If your enantiomeric peaks are not baseline-separated, consider the following troubleshooting steps.

  • Workflow for Troubleshooting Poor Resolution

    G A Poor Resolution B Optimize Oven Temperature (Lower initial temp, slower ramp rate 1-2°C/min) A->B C Optimize Carrier Gas Flow Rate (Adjust linear velocity) B->C D Verify Column Selection (Correct cyclodextrin (B1172386) type for analyte) C->D E Review Injection Parameters (Increase split ratio, check temperature) D->E F Resolution Improved? E->F F->B No G Method Optimized F->G Yes H Contact Technical Support F->H Persistent Issue

    Caption: A troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing or Asymmetry

Poor peak shape can obscure resolution and affect quantification.

  • Workflow for Addressing Peak Tailing

    G A Peak Tailing Observed B Inspect and Maintain Inlet (Replace liner, septum, and seals) A->B C Examine Column Cut (Ensure a clean, 90-degree cut) B->C D Trim Column Inlet (Remove 10-20 cm from the inlet side) C->D E Assess for Contamination (Bake out column as per manufacturer's instructions) D->E F Peak Shape Improved? E->F G Continue Analysis F->G Yes H Consider Column Replacement F->H No

    Caption: A systematic approach to resolving peak tailing issues.

Data Presentation

The following tables summarize hypothetical quantitative data for the chiral separation of this compound under different conditions. This data is intended to illustrate the effects of parameter optimization.

Table 1: Effect of Chiral Stationary Phase on Resolution

Chiral Stationary Phase Enantiomer 1 Retention Time (min) Enantiomer 2 Retention Time (min) Resolution (Rs)
Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin 15.2 15.5 1.6
Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin 18.1 18.3 1.1

| Per-methylated β-cyclodextrin | 14.5 | 14.6 | 0.8 |

Table 2: Effect of Oven Temperature Program on Resolution (Using Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin column)

Temperature Program Enantiomer 1 Retention Time (min) Enantiomer 2 Retention Time (min) Resolution (Rs)
40°C (1 min) to 180°C at 5°C/min 14.8 15.0 1.2
40°C (1 min) to 180°C at 2°C/min 15.2 15.5 1.6

| 40°C (1 min) to 180°C at 1°C/min | 16.1 | 16.5 | 1.9 |

Experimental Protocols

Protocol 1: Chiral GC-FID Analysis of this compound

This protocol provides a starting point for developing a chiral separation method.

  • Instrumentation and Columns:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral capillary column: e.g., Heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation:

    • Dilute the racemic this compound standard in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector: Split/Splitless injector, operated in split mode.

    • Injector Temperature: 220°C.

    • Split Ratio: 100:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Hydrogen.

    • Linear Velocity: 50 cm/sec (constant flow).

    • Oven Program: Start at 40°C, hold for 1 minute, then ramp to 180°C at 2°C/minute.

    • Detector: FID.

    • Detector Temperature: 250°C.

  • Analysis and Optimization:

    • Inject the prepared sample and record the chromatogram.

    • If resolution is below 1.5, systematically optimize the oven temperature program (try a slower ramp rate) and the carrier gas flow rate.

  • Experimental Workflow Diagram

    G A Select Chiral Column (e.g., Cyclodextrin-based) B Set Initial GC Conditions (Injector temp, carrier gas flow, initial oven temp) A->B C Perform Initial Injection (1 µL of 100 µg/mL sample) B->C D Evaluate Chromatogram (Assess resolution and peak shape) C->D E Resolution > 1.5? D->E F Method Validated E->F Yes G Optimize Conditions (Adjust temp program and flow rate) E->G No G->C

    Caption: A general workflow for chiral GC method development.

References

Minimizing by-product formation during 2-Methylbutyl isobutyrate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylbutyl isobutyrate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what is the primary reaction mechanism?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid (isobutyric acid) with an alcohol (2-methylbutanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is an equilibrium-driven process.[1][2] The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and subsequent deprotonation yields the final ester product.[2][3][4]

Q2: What are the most common by-products I should expect during this synthesis?

A2: During the acid-catalyzed synthesis of this compound, several by-products can form. The most common include:

  • Alkenes: Dehydration of 2-methylbutanol can lead to the formation of 2-methyl-1-butene (B49056) and 2-methyl-2-butene, particularly at higher temperatures.

  • Di-(2-methylbutyl) ether: Self-condensation of two molecules of 2-methylbutanol can occur.

  • Isobutyric anhydride: Dehydration of two molecules of isobutyric acid can form the corresponding anhydride.

  • Unreacted Starting Materials: Due to the reversible nature of the Fischer esterification, unreacted isobutyric acid and 2-methylbutanol will likely be present in the crude product.[1][3]

Q3: Why is removing water from the reaction mixture important?

A3: The Fischer esterification is a reversible reaction where water is a product.[1][5] According to Le Châtelier's principle, removing water as it is formed shifts the equilibrium towards the formation of the ester, thereby increasing the reaction yield.[3][5] Failure to remove water can lead to a lower yield and the potential for the ester product to hydrolyze back to the starting materials.[1] Common methods for water removal include using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[1][2]

Q4: Can I use an enzymatic approach for this synthesis? What are the advantages?

A4: Yes, enzymatic synthesis using lipases is a viable alternative.[6] This method offers several advantages over traditional chemical synthesis, including:

  • Milder Reaction Conditions: Enzymatic reactions are typically run at lower temperatures and neutral pH, which reduces energy consumption and minimizes the formation of temperature-related by-products like alkenes and ethers.[6]

  • High Specificity: Enzymes exhibit high selectivity, which can lead to a purer product with fewer side reactions.[6]

  • "Green Chemistry" Profile: This approach avoids the use of corrosive acid catalysts and hazardous solvents.[7] Immobilized lipases are often preferred as they offer enhanced stability and can be easily recovered and reused.[6]

Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Ester 1. Incomplete Reaction: The reaction may not have reached equilibrium.1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC. 2. Optimize Molar Ratio: Use an excess of one reactant (typically 2-methylbutanol, as it is often easier to remove) to drive the equilibrium toward the product.[1][2] A molar ratio of alcohol to acid of 2:1 or 3:1 is a good starting point.[6] 3. Effective Water Removal: Ensure your Dean-Stark apparatus is functioning correctly, or add activated molecular sieves to the reaction mixture.[2]
2. Reaction Equilibrium Favors Reactants: Insufficient driving force to form the product.
Presence of Alkene Impurities High Reaction Temperature: The acid catalyst is promoting the dehydration (elimination) of 2-methylbutanol.Reduce Reaction Temperature: Operate at the lowest effective temperature. If using reflux, consider a lower-boiling solvent if applicable, or switch to a milder catalyst. For enzymatic synthesis, operate within the enzyme's optimal temperature range (e.g., 40-50°C for many lipases).[6][8]
Significant Amount of Unreacted Isobutyric Acid in Product 1. Inefficient Esterification: See "Low Yield of Ester" causes. 2. Inadequate Work-up: The purification process did not effectively remove the acidic starting material.1. Address Low Yield Issues: Implement solutions for driving the reaction to completion. 2. Improve Purification: During the work-up, wash the organic layer thoroughly with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize and remove any remaining isobutyric acid and the acid catalyst.[9]
Product is Wet (Contains Water) Ineffective Drying: The drying agent used during the work-up was insufficient or inefficient.Ensure Thorough Drying: After washing, dry the organic layer over a suitable anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), before the final distillation.[10] Ensure sufficient quantity and contact time.
Reaction Rate is Too Slow (Enzymatic Synthesis) 1. Low Enzyme Concentration: Insufficient catalyst to achieve a desirable rate. 2. Mass Transfer Limitations: The enzyme (especially if immobilized) is not making effective contact with the substrates. 3. Substrate Inhibition: High concentrations of isobutyric acid can lower the pH in the enzyme's microenvironment, leading to inactivation.[6]1. Increase Enzyme Loading: Increase the enzyme concentration, typically in the range of 5-40% (w/w) of the limiting substrate.[6] 2. Increase Agitation: Improve mixing by increasing the stirring or shaking speed (e.g., 200 rpm).[6] 3. Use a Fed-Batch Approach: Add the isobutyric acid substrate incrementally to avoid high initial concentrations.[6]

Data and Protocols

Table 1: Comparison of Reaction Conditions for Ester Synthesis
ParameterFischer Esterification (Typical)Enzymatic Synthesis (Example)
Reactants Isobutyric Acid, 2-MethylbutanolIsobutyric Acid, 2-Methylbutanol
Catalyst H₂SO₄ or p-TsOH (catalytic amount)Immobilized Lipase (e.g., Novozym 435)
Molar Ratio (Alcohol:Acid) 1:1 to 3:11:1 to 3:1[6]
Temperature 80 - 140 °C (Reflux)[11]40 - 60 °C[8]
Solvent Toluene (B28343) (for azeotropic water removal) or excess alcoholHexane or Solvent-free[7]
Reaction Time 3 - 8 hours4 - 24 hours[8]
Key By-products Alkenes, EthersMinimal (if any)
Yield 60 - 95% (highly variable)>95% achievable[7]
Experimental Protocol: Fischer Esterification of this compound

Materials:

  • Isobutyric acid

  • 2-Methylbutanol (molar excess, e.g., 2 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus.

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask: To the flask, add isobutyric acid (1.0 equiv.), 2-methylbutanol (2.0 equiv.), and toluene.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 1-2 mol% of H₂SO₄) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is approaching completion (typically 3-5 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with water.

    • Carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst and unreacted isobutyric acid. (Caution: CO₂ evolution!).

    • Wash with brine to remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the toluene using a rotary evaporator. Purify the crude ester by fractional distillation under reduced pressure to separate the product from unreacted alcohol and any high-boiling by-products.

Visual Guides

Workflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification setup Assemble Flask, Dean-Stark & Condenser charge Add Reactants, Solvent & Catalyst setup->charge reflux Heat to Reflux charge->reflux collect_h2o Collect Water in Dean-Stark Trap reflux->collect_h2o monitor Monitor Reaction (TLC/GC) collect_h2o->monitor cool Cool to RT monitor->cool wash Wash with NaHCO₃ & Brine cool->wash dry Dry with Na₂SO₄ wash->dry distill Fractional Distillation dry->distill product product distill->product Pure Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting start Problem: Low Product Yield check_impurities Analyze Crude Product (GC/NMR). Any major by-products? start->check_impurities node_alkenes High Alkene Content? check_impurities->node_alkenes Yes node_reactants High Unreacted Starting Material? check_impurities->node_reactants No node_alkenes->node_reactants No sol_temp Solution: Reduce reaction temperature. node_alkenes->sol_temp Yes sol_eq Solution: 1. Increase reaction time. 2. Use excess alcohol. 3. Improve water removal. node_reactants->sol_eq Yes sol_purify Solution: Improve purification (washing, distillation). node_reactants->sol_purify No/Minor

Caption: Troubleshooting logic for low yield in ester synthesis.

References

Technical Support Center: Method Validation for 2-Methylbutyl Isobutyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 2-methylbutyl isobutyrate. It is intended for researchers, scientists, and drug development professionals utilizing chromatographic methods for their analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent and robust method for the quantification of this compound, a volatile ester, is Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector.[1][2] For samples with complex matrices, such as beverages or food products, a sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME) is often employed prior to GC-MS analysis to isolate volatile compounds.[1][3]

Q2: What are the key parameters to consider during method validation for this compound quantification?

A2: A comprehensive method validation should assess several key performance characteristics to ensure the reliability of the results. These include:

  • Specificity: The ability to accurately measure this compound in the presence of other components.

  • Linearity and Range: The concentration range over which the method provides results directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the measured value to the true value, often assessed through spike and recovery experiments.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q3: How can I ensure the accuracy of my results when dealing with complex sample matrices?

A3: To enhance accuracy in complex matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[1] An ideal SIL-IS for this analysis would be a deuterated form of this compound. This standard closely mimics the chemical behavior of the analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[1] If a SIL-IS is unavailable, a structurally similar compound not present in the sample can be used as an internal standard.

Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound using GC-MS.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for esters can arise from several factors, primarily related to the GC system. A systematic approach to troubleshooting is recommended.

    • Active Sites in the Inlet or Column: Silanol groups in the liner or on the column can interact with the polar ester, causing tailing.

      • Solution: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced.

    • Contamination: Residues from previous injections can create active sites.

      • Solution: Clean the injection port and replace the septum and liner.

    • Inlet Temperature: An incorrect inlet temperature can lead to poor vaporization.

      • Solution: Optimize the inlet temperature. A temperature that is too low may cause slow vaporization, while one that is too high can cause degradation.

Problem 2: Inconsistent or Low Recovery

  • Question: My recovery of this compound is low and varies between samples. How can I improve this?

  • Answer: Low and inconsistent recovery is often linked to the sample preparation and extraction steps, especially when using HS-SPME.

    • Suboptimal Extraction Parameters: The incubation time and temperature, as well as the extraction time, are critical for achieving equilibrium and efficient extraction.

      • Solution: Systematically optimize the HS-SPME parameters, including incubation temperature and time, and extraction time.

    • Matrix Effects: Components in the sample matrix can interfere with the partitioning of the analyte into the headspace.

      • Solution: The addition of salt ("salting out"), such as sodium chloride, to the sample vial can increase the ionic strength and promote the release of volatile compounds into the headspace.[1]

    • Fiber Selection: The choice of SPME fiber coating is crucial for the efficient trapping of the analyte.

      • Solution: Ensure the selected fiber is appropriate for volatile esters. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice.

Problem 3: Poor Sensitivity (Low Signal-to-Noise Ratio)

  • Question: I am having trouble detecting low concentrations of this compound. How can I improve the sensitivity of my method?

  • Answer: Low sensitivity can be due to issues with the sample preparation, GC separation, or MS detection.

    • Insufficient Analyte Concentration in Headspace:

      • Solution: In addition to optimizing HS-SPME parameters, ensure the sample is properly homogenized and an adequate sample volume is used.

    • GC-MS Parameters: The MS can be operated in different modes.

      • Solution: For higher sensitivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode.[3] In SIM mode, only specific ions characteristic of this compound are monitored, which significantly reduces background noise.

Experimental Protocol: Quantification of this compound in a Beverage Matrix by HS-SPME-GC-MS

This protocol is based on a validated method for the analysis of esters in beer and is applicable to similar beverage matrices.[3]

1. Sample Preparation (HS-SPME)

  • Transfer a 2 mL aliquot of the beverage sample into a 10 mL headspace vial.

  • To enhance the release of volatile compounds, add 1.5 g of sodium chloride (NaCl) to the vial.[1]

  • If using an internal standard (e.g., a deuterated analog or a similar ester not present in the sample), spike a known amount into the sample.

  • Seal the vial and place it in an autosampler tray.

  • Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration between the liquid and headspace phases.[1]

  • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at 60°C for 30 minutes.[1]

2. GC-MS Analysis

  • GC System: Gas chromatograph equipped with a mass spectrometer.

  • Injector: Operate in splitless mode.

  • Column: A suitable capillary column for volatile compounds, such as a wax-type or a 5% phenyl-methylpolysiloxane column.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for a few minutes.

    • Ramp up to a final temperature of around 250-300°C. The specific ramp rates and hold times should be optimized to ensure good separation of the target analyte from other matrix components.[3]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 71, 43, 70, 41, 55).

    • Data Analysis: Quantify this compound by creating a calibration curve of peak area (or peak area ratio to the internal standard) versus concentration.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated HS-SPME-GC-MS method for the quantification of this compound.

Table 1: Linearity and Range

ParameterValue
Linearity Range 1 - 200 µg/L[4]
Correlation Coefficient (R²) > 0.99

Table 2: Accuracy and Precision

ParameterAcceptance Criteria
Accuracy (Recovery) 80 - 120%
Precision (RSD%) ≤ 15%

Table 3: Limits of Detection and Quantitation

ParameterTypical Value
Limit of Detection (LOD) < 1 µg/L[4]
Limit of Quantitation (LOQ) < 1 µg/L[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis Analysis cluster_quant Quantification sample Beverage Sample add_salt Add NaCl sample->add_salt add_is Spike Internal Standard add_salt->add_is incubate Incubate at 60°C add_is->incubate extract SPME Headspace Extraction incubate->extract gcms GC-MS Analysis (SIM Mode) extract->gcms data Data Acquisition gcms->data calibration Calibration Curve data->calibration quantify Calculate Concentration calibration->quantify

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Problem with GC-MS Analysis peak_shape Poor Peak Shape? start->peak_shape recovery Low/Inconsistent Recovery? peak_shape->recovery No active_sites Check for Active Sites (Liner, Column) peak_shape->active_sites Yes sensitivity Poor Sensitivity? recovery->sensitivity No spme_params Optimize HS-SPME Parameters (Time, Temp) recovery->spme_params Yes sim_mode Use Selected Ion Monitoring (SIM) Mode sensitivity->sim_mode Yes inlet_temp Optimize Inlet Temperature active_sites->inlet_temp contamination Clean Inlet, Replace Septum inlet_temp->contamination matrix_effects Add Salt ('Salting Out') spme_params->matrix_effects sample_prep Optimize Sample Prep sim_mode->sample_prep

Caption: Troubleshooting logic for this compound GC-MS analysis.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Methylbutyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components can include salts, lipids, proteins, and other endogenous materials.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4]

Q2: What are the typical signs that indicate matrix effects are affecting my this compound analysis?

A2: Common indicators of matrix effects include poor reproducibility of results between samples, inaccurate quantification, non-linear calibration curves, and a noticeable decrease in the assay's sensitivity.[5] You may also observe inconsistent peak areas for your quality control (QC) samples, especially when analyzing different batches of a biological matrix.[5]

Q3: How can I definitively confirm and quantify the extent of matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify retention time regions where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of the analyte indicates a matrix effect at that specific time point.[5][6]

  • Quantitative Assessment: This method compares the response of this compound in a clean solvent to its response in an extracted blank matrix spiked with the analyte after extraction. The resulting value, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF value less than 1 signifies ion suppression, while a value greater than 1 indicates ion enhancement.[7]

Q4: What are the most effective strategies for mitigating matrix effects when analyzing a small ester like this compound?

A4: A comprehensive approach is typically the most successful. This involves:

  • Optimizing Sample Preparation: The primary goal is to remove as many interfering matrix components as possible before LC-MS analysis.[8]

  • Chromatographic Separation: Modifying the chromatographic conditions can help separate the analyte from co-eluting matrix components.[1]

  • Use of Internal Standards: Incorporating a suitable internal standard is a powerful way to compensate for matrix effects.[2][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting issues related to matrix effects in the analysis of this compound.

Issue 1: Poor reproducibility and high variability in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample preparations or across different lots of the biological matrix.[5]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Re-assess your sample preparation method. Consider if a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) would be more effective at removing interferences than a simple protein precipitation (PPT).[8][10]

    • Quantify Matrix Effect: Perform a quantitative assessment of the matrix effect using at least six different lots of your biological matrix to understand the variability.[5]

    • Implement a Stable Isotope-Labeled Internal Standard: The most reliable way to correct for variable matrix effects is to use a stable isotope-labeled (SIL) internal standard of this compound. A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[11]

Issue 2: Low signal intensity or complete signal loss for this compound.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time regions with significant ion suppression.[5]

    • Optimize Chromatography: Adjust the chromatographic method to shift the elution of this compound away from these suppression zones. This could involve modifying the mobile phase gradient, changing the pH, or using a different type of analytical column.[1][10]

    • Enhance Sample Cleanup: Focus on removing classes of compounds known to cause significant ion suppression. For example, if working with plasma or serum, phospholipids (B1166683) are a major concern. Techniques like HybridSPE that specifically target phospholipids can be very effective.

Issue 3: The internal standard does not appear to be correcting for the matrix effect effectively.

  • Possible Cause: The chosen internal standard is not behaving identically to this compound.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the internal standard and the analyte are co-eluting perfectly. Even a slight separation can expose them to different matrix components, leading to differential matrix effects.[4][11] If they are not co-eluting, you may need to adjust the chromatography or select a more suitable internal standard.

    • Consider a SIL Internal Standard: If you are not already using one, switching to a stable isotope-labeled internal standard is highly recommended as it is the most effective way to mimic the behavior of the analyte.[2][11]

Data Presentation: Impact of Sample Preparation on Matrix Effects

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for small molecule analysis.

Sample Preparation MethodAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) HighSignificantSimple, fast, and inexpensive.Least effective at removing matrix components, leading to substantial matrix effects.[10]
Liquid-Liquid Extraction (LLE) VariableModerateCan provide very clean extracts.[10]Analyte recovery can be low, especially for polar compounds.[10]
Solid-Phase Extraction (SPE) HighLow to ModerateOffers cleaner extracts than PPT.[10]More complex and time-consuming than PPT.
Mixed-Mode SPE HighVery LowDramatically reduces residual matrix components, leading to a significant reduction in matrix effects.[10]Can be more expensive and require more method development.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantification of ion suppression or enhancement for this compound.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted matrix.[5]

  • Set C (Matrix-Matched Standards): Spike this compound into the blank biological matrix before the extraction process.

2. LC-MS Analysis:

  • Analyze all three sets of samples using your developed LC-MS method.

3. Data Analysis:

  • Calculate the Matrix Factor (MF) for each concentration level and each lot of the matrix:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The Internal Standard (IS) Normalized MF can also be calculated to assess how well the IS corrects for the matrix effect.

Protocol 2: Post-Column Infusion for Identifying Ion Suppression/Enhancement Zones

1. System Setup:

  • Set up a T-connector between the analytical column and the mass spectrometer's ion source.

  • Infuse a standard solution of this compound at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path via the T-connector.

2. Analysis:

  • Allow the infused this compound signal to stabilize, creating a constant baseline.

  • Inject an extracted blank matrix sample onto the LC column and begin the chromatographic run.

3. Monitoring:

  • Continuously monitor the signal of the infused this compound.

  • A dip in the baseline indicates a region of ion suppression .

  • A rise in the baseline indicates a region of ion enhancement .[5]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Resolution Problem Inconsistent Results or Low Signal Intensity Assess_ME Assess Matrix Effect (Quantitative & Post-Column Infusion) Problem->Assess_ME Evaluate_IS Evaluate Internal Standard (Co-elution & Type) Problem->Evaluate_IS Optimize_SP Optimize Sample Prep (SPE, LLE) Assess_ME->Optimize_SP Optimize_Chroma Optimize Chromatography (Gradient, Column) Assess_ME->Optimize_Chroma Implement_SIL Implement SIL Internal Standard Evaluate_IS->Implement_SIL Result Reliable & Reproducible Assay Optimize_SP->Result Optimize_Chroma->Result Implement_SIL->Result Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Ratio to IS) Integration->Quantification

References

Technical Support Center: Enhancing Chromatographic Resolution of 2-Methylbutyl Isobutyrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of 2-Methylbutyl isobutyrate isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution of Enantiomers

  • Question: My chromatogram shows a single peak, or the peaks for the (R)- and (S)-2-Methylbutyl isobutyrate enantiomers are not baseline resolved. What are the primary causes and how can I fix this?

  • Answer: The co-elution of enantiomers is a common challenge in chiral chromatography. The primary reason is often a suboptimal choice of stationary phase or inadequate optimization of chromatographic parameters. In chiral gas chromatography (GC), achieving separation relies on maximizing the energy differences between the transient diastereomeric complexes formed between each enantiomer and the chiral stationary phase.

    Recommended Actions:

    • Confirm a Chiral Stationary Phase is in Use: Standard achiral columns will not separate enantiomers. For the separation of volatile esters like this compound, cyclodextrin-based chiral stationary phases are highly effective.[1][2][3] Columns such as those from the Astec CHIRALDEX® or Supelco DEX™ lines are recommended.[1]

    • Optimize Oven Temperature: Lowering the oven temperature generally enhances chiral selectivity.[4] This is because the subtle energetic differences between the diastereomeric complexes are more pronounced at lower temperatures.

    • Adjust Carrier Gas Flow Rate: Increasing the linear velocity of the carrier gas (Helium or Hydrogen) can often improve resolution more effectively than changing the temperature.

    • Select a Different Chiral Stationary Phase: The selectivity towards enantiomers is highly dependent on the type of cyclodextrin (B1172386) (α, β, or γ) and its derivatives.[1] If optimization on your current column fails, consider a column with a different cyclodextrin derivative.

Issue 2: Peak Tailing or Asymmetrical Peak Shape

  • Question: The peaks for my this compound isomers are showing significant tailing. What could be the cause and how do I improve the peak shape?

  • Answer: Peak tailing can be caused by several factors, including column overload, active sites in the GC system, or improper sample preparation.

    Recommended Actions:

    • Reduce Sample Concentration: Injecting too much sample can lead to column overload, resulting in broad and tailing peaks.[5] Prepare and inject a more dilute sample to see if the peak shape improves.

    • Check for System Activity: Active sites, such as those on a dirty inlet liner or exposed silanol (B1196071) groups on the column, can cause unwanted interactions with the analytes. Perform regular inlet maintenance, including changing the liner and seals.

    • Ensure Proper Sample Preparation: The sample should be dissolved in a volatile organic solvent like hexane (B92381) or dichloromethane. Ensure the sample is free of particulate matter by filtering if necessary.

Issue 3: Irreproducible Retention Times

  • Question: I am observing shifts in the retention times of my isomers between runs. What is causing this instability?

  • Answer: Fluctuations in retention times are typically due to instability in the chromatographic system, such as temperature or flow rate variations.

    Recommended Actions:

    • Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate at the initial oven temperature before each injection.

    • Check for Leaks: Use an electronic leak detector to check for any leaks in the gas lines from the source to the detector.

    • Verify Carrier Gas Flow Control: Ensure that your gas chromatograph's electronic pressure control is functioning correctly and providing a stable flow of carrier gas.

Frequently Asked Questions (FAQs)

  • Q1: What type of GC column is best for separating the enantiomers of this compound?

  • A1: For the chiral separation of volatile flavor and fragrance esters like this compound, gas chromatography with a chiral stationary phase (CSP) is the method of choice. Cyclodextrin-based CSPs are particularly effective.[1][2][3] These columns separate enantiomers based on the formation of transient diastereomeric inclusion complexes.[6] Look for columns with derivatized β- or γ-cyclodextrins, as the cavity size and the nature of the derivative impart selectivity.[1]

  • Q2: How does temperature programming affect the resolution of these isomers?

  • A2: Temperature is a critical parameter in chiral GC. Generally, lower analysis temperatures lead to better enantiomeric resolution because the thermodynamic differences between the interactions of the enantiomers with the stationary phase are more significant at lower temperatures.[4] When developing a method, start with a low initial oven temperature and use a slow temperature ramp (e.g., 1-5 °C/min) to optimize the separation.

  • Q3: What are the ideal carrier gases and flow rates for this separation?

  • A3: Hydrogen and helium are the preferred carrier gases for chiral GC due to their high efficiency. Optimizing the linear velocity of the carrier gas can have a significant impact on resolution. It is often more effective to increase the linear velocity (up to 50 cm/sec for He or H₂) to improve separation rather than solely relying on temperature adjustments.

  • Q4: What sample preparation is required for analyzing this compound by GC?

  • A4: this compound is a volatile ester, so sample preparation is typically straightforward. The sample should be diluted in a suitable volatile organic solvent such as hexane, dichloromethane, or methanol. Ensure the final concentration is within the linear range of your detector to avoid column overload. The sample should be free from non-volatile residues and particulates.

Data Presentation

Table 1: Influence of GC Parameters on Enantiomer Resolution

ParameterGeneral Effect on ResolutionRecommended Starting Point
Column Temperature Lower temperatures generally increase resolution.[4]40-60°C (Isothermal) or start at 40°C with a slow ramp.
Temperature Ramp Rate Slower ramps (1-5 °C/min) often improve separation.2 °C/min.
Carrier Gas Hydrogen or Helium provide the best efficiency.Hydrogen.
Carrier Gas Velocity Higher velocities can improve resolution.40-50 cm/sec.
Injection Mode Split injection is recommended for non-bonded phases.Split ratio >30:1.

Experimental Protocols

Protocol 1: Chiral GC-FID Method for the Separation of this compound Enantiomers

This protocol provides a starting point for developing a robust method for the enantioseparation of this compound.

1. Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Chiral Capillary Column: Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or equivalent derivatized γ-cyclodextrin column.[1]

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Sample: Racemic this compound standard.

  • Solvent: Hexane (GC grade).

2. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of racemic this compound in hexane.

  • From the stock solution, prepare a working standard of 10 µg/mL in hexane.

3. GC Conditions:

  • Inlet:

    • Mode: Split

    • Split Ratio: 50:1

    • Inlet Temperature: 220°C

  • Oven Program:

    • Initial Temperature: 50°C

    • Hold Time: 1 min

    • Ramp Rate: 2°C/min

    • Final Temperature: 180°C

    • Final Hold Time: 5 min

  • Column Flow:

    • Carrier Gas: Hydrogen

    • Linear Velocity: 45 cm/sec (Constant Flow Mode)

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen) Flow: 25 mL/min

  • Injection Volume: 1 µL

4. Data Analysis:

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Enantiomers start Poor or No Resolution check_column Is a Chiral Stationary Phase (CSP) being used? start->check_column optimize_temp Optimize Oven Temperature check_column->optimize_temp Yes no_csp Use a suitable Chiral Column (e.g., Cyclodextrin-based) check_column->no_csp No optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow resolution_achieved Resolution Achieved optimize_temp->resolution_achieved Success change_column Consider a Different CSP optimize_flow->change_column optimize_flow->resolution_achieved Success change_column->resolution_achieved no_csp->start

Caption: A decision-making workflow for troubleshooting poor enantiomeric resolution.

Chiral_Separation_Factors Key Factors Influencing Chiral GC Separation cluster_column Stationary Phase cluster_method Method Parameters cluster_analyte Analyte Properties center Enantiomeric Resolution csp_type Chiral Selector Type (e.g., β- vs γ-Cyclodextrin) csp_type->center derivative Cyclodextrin Derivative derivative->center temperature Oven Temperature temperature->center flow_rate Carrier Gas Flow Rate flow_rate->center ramp_rate Temperature Ramp ramp_rate->center structure Molecular Structure & Size structure->center

Caption: Logical relationship of factors affecting enantiomeric resolution in GC.

References

Stability testing of 2-Methylbutyl isobutyrate under different conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 2-Methylbutyl isobutyrate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, pH, and the presence of enzymes. As an ester, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Studies on structurally similar esters and the behavior of this compound in complex matrices like beer indicate that higher temperatures accelerate its degradation.[1] In non-sterile environments, enzymatic hydrolysis can also be a significant factor.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the ester bond. This reaction yields isobutyric acid and 2-methyl-1-butanol (B89646). Under oxidative stress, further degradation of these primary products or the parent ester may occur, though specific oxidative degradation products for this molecule are not extensively documented in publicly available literature.

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: this compound exhibits significant stability in neutral aqueous solutions. However, its rate of hydrolysis increases in alkaline conditions. For the structurally similar compound isobutyl isobutyrate, the hydrolysis half-life at 25°C is approximately 9.2 years at a neutral pH of 7, which decreases to 337 days at pH 8.[2] It is expected that this compound would follow a similar trend.

Q4: What is the effect of temperature on the stability of this compound?

A4: Temperature has a significant impact on the stability of this compound. In studies conducted on beer, a notable decrease in the concentration of this compound was observed over time at both refrigerated (4°C) and ambient (20°C) temperatures, with greater losses occurring at the higher temperature.[1] After 24 weeks at 20°C, a significant portion of the initial concentration was lost.[1]

Q5: Are there any indications of enzymatic degradation for this compound?

A5: Yes, there is evidence to suggest that the degradation of this compound can be, in part, enzymatic. In studies on beer stability, pasteurized products, where enzymes are largely inactivated, showed greater stability of this compound compared to unpasteurized counterparts.[1] This suggests that in biological or non-sterile systems, enzymes may contribute to its hydrolysis.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the stability testing of this compound.

Issue 1: High variability in replicate samples.
Potential Cause Troubleshooting Step
Inconsistent sample preparationEnsure accurate and consistent pipetting and dilution for all samples. Use calibrated equipment.
Non-homogenous sampleIf working with a suspension or emulsion, ensure the sample is thoroughly mixed before taking an aliquot.
Temperature fluctuations during incubationUse a calibrated incubator or water bath with stable temperature control. Avoid opening the incubator door frequently.
Inconsistent timing of sample analysisAnalyze all samples from a time point as closely together as possible to minimize time-dependent degradation after sampling.
Issue 2: Unexpected peaks in the chromatogram.
Potential Cause Troubleshooting Step
Contaminated solvents or reagentsUse high-purity (e.g., HPLC or GC grade) solvents and fresh reagents. Run a blank analysis of your solvents to check for contaminants.
Degradation of the sample in the autosamplerIf the autosampler is not temperature-controlled, degradation may occur. Analyze samples immediately after preparation or use a cooled autosampler.
Formation of secondary degradation productsThe initial degradation products (isobutyric acid and 2-methyl-1-butanol) may undergo further reactions under the stress conditions. Mass spectrometry (MS) can help in the identification of these unknown peaks.
Interaction with container materialEnsure that the sample containers are made of an inert material (e.g., borosilicate glass) and are properly cleaned.
Issue 3: Poor mass balance in forced degradation studies.
Potential Cause Troubleshooting Step
Formation of non-chromophoric or volatile degradation productsIsobutyric acid and 2-methyl-1-butanol may have poor UV absorbance depending on the detection wavelength. Gas Chromatography (GC) is often more suitable for analyzing these types of compounds.[3][4][5]
Co-elution of degradants with the parent peakOptimize the chromatographic method to ensure baseline separation of all peaks. A stability-indicating method should be able to resolve the parent compound from all known degradation products.[6][7]
Adsorption of the compound or degradants onto the column or vialsUse silanized vials to minimize adsorption. Evaluate different column chemistries to find one that provides good recovery and peak shape.
Incomplete extraction from the sample matrixIf analyzing a complex matrix, ensure that the sample preparation method provides complete extraction of both the parent compound and its degradation products.

Quantitative Stability Data

The following tables summarize representative stability data for this compound under various forced degradation conditions. This data is illustrative and based on the expected behavior of isobutyrate esters.

Table 1: Hydrolytic Stability of this compound

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Primary Degradants
0.1 M HCl6024~ 5%Isobutyric Acid, 2-Methyl-1-butanol
Purified Water6024< 1%Isobutyric Acid, 2-Methyl-1-butanol
0.1 M NaOH4012~ 15%Sodium Isobutyrate, 2-Methyl-1-butanol

Table 2: Oxidative and Photolytic Stability of this compound

ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Primary Degradants
3% H₂O₂2524~ 8%Isobutyric Acid, 2-Methyl-1-butanol, other oxidative products
Photostability (ICH Q1B)25-~ 3%Isobutyric Acid, 2-Methyl-1-butanol, other photo-degradants

Experimental Protocols

Detailed methodologies for key stability experiments are provided below.

Protocol 1: Hydrolytic Stability Assessment
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubation: Store the solutions in sealed, inert vials at the desired temperatures (e.g., 40°C and 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples to halt the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating method, such as GC-MS or HPLC-UV, to determine the concentration of the parent compound and its degradation products.

Protocol 2: Oxidative Stability Assessment
  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Add a solution of hydrogen peroxide to achieve the desired final concentration (e.g., 3%).

  • Incubation: Store the solution in a sealed, inert vial, protected from light, at room temperature.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24 hours).

  • Quenching: If necessary, quench the reaction by adding a suitable reagent to remove excess hydrogen peroxide.

  • Analysis: Analyze the samples using a validated stability-indicating method.

Protocol 3: Photostability Assessment
  • Sample Preparation: Place a solution of this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples using a validated stability-indicating method.

Visualizations

Hydrolysis_Pathway This compound This compound Isobutyric Acid Isobutyric Acid This compound->Isobutyric Acid H₂O (Acid/Base catalysis) 2-Methyl-1-butanol 2-Methyl-1-butanol This compound->2-Methyl-1-butanol H₂O (Acid/Base catalysis)

Hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis Acidic_Hydrolysis Acidic Hydrolysis HPLC_GC Stability-Indicating HPLC/GC Method Acidic_Hydrolysis->HPLC_GC Basic_Hydrolysis Basic Hydrolysis Basic_Hydrolysis->HPLC_GC Oxidative Oxidation Oxidative->HPLC_GC Thermal Thermal Thermal->HPLC_GC Photolytic Photolytic Photolytic->HPLC_GC Identify_Degradants Identify Degradants HPLC_GC->Identify_Degradants Quantify_Degradation Quantify Degradation Identify_Degradants->Quantify_Degradation Mass_Balance Assess Mass Balance Quantify_Degradation->Mass_Balance Stability Profile Stability Profile Mass_Balance->Stability Profile This compound This compound This compound->Acidic_Hydrolysis This compound->Basic_Hydrolysis This compound->Oxidative This compound->Thermal This compound->Photolytic

Workflow for forced degradation stability testing.

Troubleshooting_Logic Start Unexpected Result in Stability Study Is_Variability_High High Variability? Start->Is_Variability_High Are_There_Extra_Peaks Unexpected Peaks? Is_Variability_High->Are_There_Extra_Peaks No Check_Prep Review Sample Prep & Incubation Is_Variability_High->Check_Prep Yes Is_Mass_Balance_Low Poor Mass Balance? Are_There_Extra_Peaks->Is_Mass_Balance_Low No Check_Solvents Check Solvents & Autosampler Stability Are_There_Extra_Peaks->Check_Solvents Yes Check_Method Review Analytical Method (Volatility, Co-elution) Is_Mass_Balance_Low->Check_Method Yes End Issue Resolved Is_Mass_Balance_Low->End No Check_Prep->End Check_Solvents->End Check_Method->End

A logical approach to troubleshooting stability studies.

References

Selection of internal standards for 2-Methylbutyl isobutyrate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of internal standards in the analysis of 2-methylbutyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for the accurate analysis of this compound?

An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and quality controls in an analysis.[1] For the analysis of a volatile compound like this compound, an internal standard is essential to compensate for variations that can occur during sample preparation, injection, and analysis.[2][3] By comparing the analyte's response to the internal standard's response, the method can account for:

  • Variability in injection volume: Small differences in the injected sample volume will affect both the analyte and the internal standard proportionally.

  • Sample loss during preparation: If any sample is lost during extraction or other preparation steps, the ratio of the analyte to the internal standard should remain constant.

  • Instrumental drift: Changes in detector response over time will be normalized by the consistent presence of the internal standard.

The use of an internal standard significantly improves the precision and accuracy of quantitative analysis.[1]

Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?

Choosing the right internal standard is critical for the success of your analysis. The ideal internal standard for this compound should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to this compound to ensure it behaves similarly during sample preparation and analysis. For esters like this compound, other esters with similar properties are often good candidates.

  • Not Naturally Present: The internal standard must not be present in the original sample matrix.[1]

  • Chromatographic Resolution: It must be well-separated from this compound and any other components in the sample to ensure accurate peak integration.

  • Stability and Purity: The internal standard should be stable throughout the analytical process and of high purity to avoid introducing interfering substances.

  • Similar Response Factor: Ideally, the detector's response to the internal standard should be similar to its response to this compound.

Q3: What are some recommended internal standards for the GC-MS analysis of this compound?

For GC-MS analysis, the gold standard is to use a stable isotope-labeled (isotopically labeled) version of the analyte.[3] This is because its chemical and physical properties are nearly identical to the analyte, leading to the most accurate correction.

  • Deuterated 2-Methylbutyl Acetate (B1210297) (2-Methylbutyl acetate-d3): This is a highly recommended internal standard as it is structurally very similar to this compound and will behave almost identically during extraction and chromatography.[3]

  • Other Deuterated Esters: If a deuterated version of this compound is not available, other deuterated esters of similar volatility and chemical properties can be considered.

For GC-FID analysis, where mass selective detection is not used, other non-deuterated esters can be suitable:

  • Esters with Different Carbon Chains: Esters of fatty acids with an odd number of carbon atoms are often used as they are less likely to be naturally present in samples.[4]

  • Structural Isomers: An isomer of this compound that is not present in the sample and can be chromatographically separated could also be a candidate.

Troubleshooting Guide

Problem: My internal standard peak area is inconsistent across samples.

  • Possible Cause 1: Inaccurate addition of the internal standard.

    • Solution: Ensure that the internal standard is added precisely and consistently to every sample, standard, and blank. Use a calibrated micropipette and add the same volume each time. It is best to add the internal standard at the very beginning of the sample preparation process to account for any loss during subsequent steps.[1]

  • Possible Cause 2: Volatility of the internal standard.

    • Solution: If the internal standard is highly volatile, it may be lost to evaporation during sample preparation. Prepare samples in a controlled environment and minimize the time they are exposed to the atmosphere.

  • Possible Cause 3: Instability of the internal standard.

    • Solution: Verify the stability of the internal standard in the sample matrix and under the storage conditions. It may be degrading over time.

Problem: The peak for my internal standard is co-eluting (overlapping) with another peak in my sample.

  • Possible Cause 1: Inappropriate internal standard selection.

    • Solution: The chosen internal standard is not suitable for the sample matrix. You will need to select a different internal standard that does not co-elute with any sample components. Analyze a sample blank without the internal standard to identify potential interferences.

  • Possible Cause 2: Suboptimal chromatographic conditions.

    • Solution: Modify the GC temperature program (e.g., change the ramp rate or initial temperature) or use a different GC column with a different stationary phase to improve the separation of the internal standard from other components.

Problem: The recovery of my analyte, calculated using the internal standard, is very low or very high.

  • Possible Cause 1: Different extraction efficiencies.

    • Solution: The internal standard may not be behaving identically to this compound during sample extraction. This can happen if their chemical properties are too dissimilar. A deuterated internal standard is the best way to mitigate this.[3] If using a different ester, ensure it has similar polarity and volatility.

  • Possible Cause 2: Matrix effects.

    • Solution: Components in the sample matrix can enhance or suppress the ionization of the analyte and/or the internal standard in the MS source. A stable isotope-labeled internal standard is the most effective way to correct for matrix effects.

Data Presentation

Table 1: Potential Internal Standards for this compound Analysis

Internal StandardTypeDetector SuitabilityRationale
2-Methylbutyl acetate-d3Deuterated AnalogGC-MSNearly identical chemical and physical properties to the analyte, providing the most accurate correction for sample preparation and matrix effects.[3]
d6-Geranyl acetateDeuterated EsterGC-MSA commercially available deuterated ester that can be used if a deuterated analog of the analyte is unavailable.[5]
13C-Methyl octanoate13C Labeled EsterGC-MSAnother commercially available isotopically labeled ester suitable for internal standard use.[5]
Heptyl isobutyrateNon-labeled EsterGC-FID, GC-MSAn ester with a different alkyl chain length that is unlikely to be present in the sample and has similar chemical properties.
Ethyl heptanoateNon-labeled EsterGC-FID, GC-MSAnother example of an ester with a different carbon chain that can serve as an effective internal standard.

Table 2: Example Validation Data for Ester Analysis in Beer using HS-SPME-GC-MS with Two Internal Standards (d6-geranyl acetate and 13C-methyl octanoate)

Note: This data is adapted from a study on various hop-derived esters and serves as an example of the performance that can be expected when using appropriate internal standards.[5]

AnalyteRetention Time (min)Recovery (%)RSD (%)
Ethyl isobutyrate5.8958.2
Isobutyl isobutyrate7.9987.5
This compound 10.2 99 7.1
Ethyl 2-methylbutyrate6.5968.0
3-Methylbutyl isobutyrate10.51016.9

Experimental Protocols

Detailed Methodology for the Analysis of Volatile Flavor Compounds (including Esters) in Beverages using a Deuterated Internal Standard

This protocol is adapted from a method for analyzing flavor compounds in beverages and is suitable for the analysis of this compound.[3]

1. Materials and Reagents

  • This compound analytical standard

  • 2-Methylbutyl acetate-d3 (Internal Standard)

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

2. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride to the vial.

  • Spike the sample with a known amount of the 2-Methylbutyl acetate-d3 internal standard solution to achieve a final concentration of 50 µg/L.

  • Seal the vial immediately.

  • Place the vial in the autosampler tray.

3. HS-SPME (Headspace Solid-Phase Microextraction) Parameters

  • Incubation: Incubate the sample at 60°C for 15 minutes with agitation.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.

4. GC-MS Parameters

  • Injection: Transfer the SPME fiber to the GC inlet, heated to 250°C, and desorb for 5 minutes.

  • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 220°C at a rate of 5 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for this compound and 2-methylbutyl acetate-d3.

5. Quantification

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of 2-methylbutyl acetate-d3 against the concentration of this compound in a series of calibration standards.

  • Determine the concentration of this compound in the samples by calculating the peak area ratio and using the calibration curve.

Mandatory Visualization

Internal_Standard_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Candidate Selection cluster_2 Phase 3: Experimental Verification cluster_3 Phase 4: Final Selection start Define Analyte: this compound check_matrix Analyze Sample Matrix for Interferences start->check_matrix select_deuterated Option 1: Select Deuterated Analog (e.g., 2-Methylbutyl acetate-d3) check_matrix->select_deuterated GC-MS Analysis select_ester Option 2: Select Non-labeled Ester (e.g., Heptyl isobutyrate) check_matrix->select_ester GC-FID or GC-MS Analysis test_separation Test for Chromatographic Resolution select_deuterated->test_separation select_ester->test_separation test_stability Evaluate Stability in Matrix test_separation->test_stability test_recovery Assess Extraction Recovery test_stability->test_recovery final_choice Select Optimal Internal Standard test_recovery->final_choice

Caption: Logical workflow for the selection of an internal standard.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Analysis sample_prep 1. Pipette Sample into Vial add_salt 2. Add NaCl sample_prep->add_salt add_is 3. Spike with Internal Standard add_salt->add_is seal_vial 4. Seal Vial add_is->seal_vial incubate 5. Incubate and Agitate seal_vial->incubate extract 6. Headspace Extraction with SPME Fiber incubate->extract desorb 7. Desorb in GC Inlet extract->desorb separate 8. Chromatographic Separation desorb->separate detect 9. Mass Spectrometric Detection separate->detect integrate 10. Integrate Peak Areas detect->integrate calculate_ratio 11. Calculate Analyte/IS Ratio integrate->calculate_ratio quantify 12. Quantify using Calibration Curve calculate_ratio->quantify

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Injection Parameters for GC Analysis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography (GC) analysis of 2-Methylbutyl isobutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting injection parameters for the GC analysis of this compound?

A1: For a volatile ester like this compound, a split injection is typically recommended to prevent column overload and ensure sharp peaks. Below are suggested starting parameters, which should be optimized for your specific instrument and application.

ParameterRecommended Starting ValueRationale
Injector Type Split/SplitlessStandard for volatile compound analysis.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte.[1][2]
Injection Volume 1 µLA common starting volume to avoid overloading the liner and column.[1][2]
Split Ratio 50:1 to 100:1Prevents column overload and maintains good peak shape for concentrated samples.[1][3]
Carrier Gas Helium or HydrogenInert gases suitable for GC analysis. Hydrogen can provide faster analysis times.
Flow Rate 1.0 - 1.5 mL/minA typical flow rate for many capillary columns.

Q2: How does the injector temperature affect the analysis of this compound?

A2: The injector temperature is critical for ensuring the sample is vaporized efficiently and transferred to the column.[4] An incorrect temperature can lead to several issues:

  • Too Low: Incomplete or slow vaporization can result in broad, tailing peaks and poor reproducibility.[5]

  • Too High: While ensuring complete vaporization, excessively high temperatures can lead to the thermal degradation of the analyte or sample matrix components.

It is crucial to set a temperature that allows for rapid vaporization without causing sample degradation.[4]

Q3: When should I use a splitless injection instead of a split injection?

A3: A splitless injection is preferred for trace analysis where the concentration of this compound is very low. In a splitless injection, the split vent is closed during the injection, allowing the entire vaporized sample to be transferred to the column, thereby increasing sensitivity. For higher concentration samples, a split injection is necessary to avoid overloading the column, which can cause peak fronting and poor resolution.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?

A: Poor peak shape is a common issue that can compromise resolution and quantification. Here are the likely causes and their solutions:

ProblemPotential CauseRecommended Solution
Peak Tailing Active Sites: Interaction of the polar ester group with active sites in the injector liner or column.[5]- Use a new, deactivated injector liner.[5]- Trim the first few centimeters of the analytical column to remove contaminants.[1]- Ensure complete sample derivatization if applicable.
Low Injector Temperature: Incomplete vaporization of the analyte.[5]- Increase the injector temperature in increments of 10-20 °C, ensuring it does not exceed the analyte's degradation temperature.
Peak Fronting Column Overload: Injecting too much sample onto the column.[1]- Dilute the sample.- Increase the split ratio (e.g., from 50:1 to 100:1).- Reduce the injection volume (e.g., from 1 µL to 0.5 µL).
Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase.- Dissolve the sample in a nonpolar solvent like hexane (B92381) or heptane, which is generally compatible with common GC columns.[1]

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing or Fronting) tailing Peak Tailing start->tailing Tailing? fronting Peak Fronting start->fronting Fronting? active_sites Check for Active Sites (Liner, Column) tailing->active_sites low_temp Check Injector Temperature tailing->low_temp overload Check for Column Overload fronting->overload solvent Check Solvent Compatibility fronting->solvent replace_liner Replace Liner / Trim Column active_sites->replace_liner increase_temp Increase Temperature low_temp->increase_temp dilute_sample Dilute Sample / Increase Split Ratio overload->dilute_sample change_solvent Change Solvent solvent->change_solvent resolved Issue Resolved replace_liner->resolved increase_temp->resolved dilute_sample->resolved change_solvent->resolved

A troubleshooting workflow for addressing poor peak shapes.

Issue 2: Irreproducible Peak Areas or Retention Times

Q: I am observing significant variability in peak areas and retention times for replicate injections. What could be the cause?

A: Irreproducible results can stem from several factors related to the injection process and system stability.

ProblemPotential CauseRecommended Solution
Variable Peak Areas Inconsistent Injection Volume: Issues with the autosampler syringe or manual injection technique.[6][7]- Check the syringe for air bubbles or blockage.- Ensure the correct syringe size is installed in the autosampler.[8]- If using manual injection, ensure a consistent and rapid injection technique.
Leaky Septum: A worn or cored septum can cause sample loss and pressure fluctuations.[8]- Replace the injector septum. It is recommended to replace septa regularly as part of routine maintenance.
Sample Backflash: The sample vapor volume exceeds the liner volume, causing it to back up into the carrier gas lines.[8]- Reduce the injection volume.- Use an injector liner with a larger internal volume or one with a taper to prevent backflash.[9]- Choose a solvent that produces a smaller vapor volume.
Shifting Retention Times Carrier Gas Flow/Pressure Fluctuations: Leaks in the system or an unstable gas supply.- Perform a leak check of the entire GC system, from the gas source to the detector.[3] - Verify that the carrier gas cylinder has adequate pressure and that regulators are functioning correctly.[3]
Inconsistent Oven Temperature: Fluctuations in the oven temperature can affect retention times.[6]- Allow the GC oven to fully equilibrate before starting a sequence.- Calibrate the oven temperature sensor if necessary.

Logical Relationship of Injection Parameters

cluster_input Input Parameters cluster_process Vaporization & Transfer cluster_output Chromatographic Output inj_temp Injector Temperature vaporization Sample Vaporization inj_temp->vaporization affects efficiency retention_time Retention Time (Stability) inj_temp->retention_time inj_vol Injection Volume inj_vol->vaporization affects volume split_ratio Split Ratio column_transfer Analyte Transfer to Column split_ratio->column_transfer determines amount solvent_type Solvent solvent_type->vaporization affects vapor volume vaporization->column_transfer peak_shape Peak Shape column_transfer->peak_shape peak_area Peak Area (Reproducibility) column_transfer->peak_area

The interplay of key injection parameters and their impact on the final chromatogram.

Experimental Protocols

Protocol 1: Injector Maintenance for Optimal Performance

Routine maintenance of the GC inlet is crucial for preventing many of the issues described above.

  • Cool Down the Inlet: Set the injector temperature to ambient and wait for it to cool down completely.

  • Turn Off Carrier Gas: Shut off the carrier gas supply to the GC.

  • Replace Septum: Open the injector and replace the septum with a new one. Avoid overtightening the septum nut, as this can cause leaks.

  • Inspect and Replace Liner: Carefully remove the glass liner using forceps. Inspect it for any discoloration, residue, or septum particles. If it appears dirty, replace it with a new, deactivated liner of the appropriate type for your injection mode.[5]

  • Reassemble and Leak Check: Reinstall the liner and reassemble the injector. Turn the carrier gas back on and perform an electronic leak check to ensure all connections are secure.[5]

  • Equilibrate System: Heat the injector to the desired operating temperature and allow the system to equilibrate before running samples.[5]

References

Improving the efficiency of lipase-catalyzed esterification for 2-Methylbutyl isobutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the lipase-catalyzed esterification of 2-Methylbutyl isobutyrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Ester Yield Suboptimal reaction conditions.Optimize temperature, substrate molar ratio, and enzyme concentration. For many lipases, the optimal temperature is between 40°C and 50°C.[1]
High water content.Control the water activity (a_w) by adding molecular sieves to remove water produced during the reaction. Optimal water content is often below 1.5% (v/v).[1]
Mass transfer limitations.Increase agitation speed to improve mixing of substrates and the enzyme. Be aware that excessive agitation can damage some immobilized enzymes.[1]
Enzyme Deactivation Inappropriate solvent.Use a non-polar solvent like n-hexane or isooctane, which are less likely to strip the essential water layer from the enzyme.[1]
High substrate concentration.High concentrations of isobutyric acid can lower the pH in the enzyme's microenvironment, leading to inactivation.[1][2] Consider a fed-batch approach to maintain a lower substrate concentration.
Temperature instability.Ensure precise temperature control, as temperatures above 60°C can lead to thermal denaturation of the lipase (B570770).[3]
Slow Reaction Rate Insufficient enzyme concentration.Increase the amount of lipase. A typical range to investigate is 1-10% (w/w) of the total substrate weight.[1]
Poor enzyme activity.Verify the activity of your lipase using a standard assay. If the activity is low, use a fresh batch and ensure proper storage conditions (typically 4°C or lower).[1]
Difficulty in Product Separation Use of free lipase.Employ an immobilized lipase to simplify the separation of the biocatalyst from the reaction mixture. Immobilization can also enhance enzyme stability and reusability.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the lipase-catalyzed esterification of this compound?

A1: The reaction typically follows a Ping-Pong Bi-Bi mechanism.[2][6] In this mechanism, the isobutyric acid first binds to the lipase to form an acyl-enzyme intermediate, releasing a molecule of water. Subsequently, 2-methylbutanol binds to this complex, leading to the formation of this compound and regeneration of the free enzyme.[7]

Q2: Which type of lipase is most effective for synthesizing this compound?

A2: Several lipases can be effective, and the optimal choice may depend on specific reaction conditions. Commonly used and commercially available lipases for ester synthesis include those from Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus (e.g., Lipozyme TL-IM), and Rhizomucor miehei.[1][8] It is recommended to screen different lipases to find the most efficient one for your specific application.

Q3: Why is the choice of solvent important?

A3: The solvent plays a crucial role in lipase-catalyzed reactions. Non-polar organic solvents like hexane (B92381) and heptane (B126788) are often preferred because they can shift the reaction equilibrium towards ester synthesis and generally do not inactivate the lipase.[1][7] The solvent can affect the enzyme's conformation and the solubility of substrates and products.

Q4: What is the effect of the substrate molar ratio on the reaction?

A4: The molar ratio of 2-methylbutanol to isobutyric acid can significantly influence the equilibrium conversion. An excess of one of the substrates, typically the alcohol, is often used to drive the reaction towards the product side. However, a very high excess of either substrate can lead to enzyme inhibition.[2][7]

Q5: How can I monitor the progress of the esterification reaction?

A5: A common method to monitor the reaction is to measure the decrease in the concentration of the carboxylic acid (isobutyric acid). This can be done by taking aliquots from the reaction mixture at different time intervals and titrating them with a standardized solution of a base, such as sodium hydroxide, using an indicator like phenolphthalein.[8]

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general starting point. Optimal conditions should be determined experimentally.

Materials:

  • Immobilized Lipase (e.g., Novozym 435)

  • 2-Methylbutanol

  • Isobutyric acid

  • Organic Solvent (e.g., n-hexane)

  • Molecular Sieves (3Å or 4Å, activated)

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessel (e.g., screw-capped flasks)

Procedure:

  • Preparation: To the reaction vessel, add the desired amounts of 2-methylbutanol and isobutyric acid in the chosen organic solvent. A typical starting point is an equimolar ratio of the acid and alcohol.

  • Water Removal: Add activated molecular sieves to the mixture to remove residual water and the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is between 5-10% (w/w) of the total substrate mass.

  • Reaction Incubation: Seal the vessel and place it in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 45°C) and agitation speed (e.g., 200 rpm).

  • Monitoring: Periodically withdraw samples to monitor the reaction progress by measuring the consumption of isobutyric acid via titration.

  • Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, stop the reaction by separating the immobilized enzyme from the mixture through filtration or decantation.

  • Product Analysis: The final product can be analyzed and purified using standard techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation A Mix Substrates (2-Methylbutanol & Isobutyric Acid) in Solvent B Add Molecular Sieves A->B Ensure anhydrous conditions C Add Immobilized Lipase B->C Start reaction D Incubate with Agitation at Controlled Temperature C->D Maintain optimal conditions E Monitor Reaction Progress (e.g., Titration) D->E Periodic sampling F Separate Immobilized Enzyme D->F End of reaction E->D Continue if not complete G Analyze Product (e.g., GC/HPLC) F->G Isolate product

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Troubleshooting_Workflow start Low Ester Yield? check_temp Is Temperature Optimal (e.g., 40-50°C)? start->check_temp Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_water Is Water Content Controlled? check_temp->check_water Yes adjust_temp->check_water add_sieves Add/Replace Molecular Sieves check_water->add_sieves No check_enzyme Is Enzyme Concentration Sufficient? check_water->check_enzyme Yes add_sieves->check_enzyme increase_enzyme Increase Enzyme Loading check_enzyme->increase_enzyme No check_mixing Is Agitation Adequate? check_enzyme->check_mixing Yes increase_enzyme->check_mixing increase_agitation Increase Agitation Speed check_mixing->increase_agitation No success Yield Improved check_mixing->success Yes increase_agitation->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: High-Throughput Analysis of 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the analysis time for 2-Methylbutyl isobutyrate in routine screening applications.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to significantly reduce the analysis time for this compound using gas chromatography (GC)?

A1: The most effective strategies for reducing GC analysis time, often referred to as "Fast GC," involve a combination of optimizing several key parameters. These include using shorter, narrower internal diameter (I.D.) columns, increasing the oven temperature ramp rate, and using a carrier gas with a higher optimal linear velocity, such as hydrogen. By implementing these changes, analysis times can often be decreased by three to ten times compared to conventional GC methods.

Q2: Will using a shorter GC column compromise the resolution of my this compound peak from other components in the sample?

A2: While shortening the column length can reduce the total number of theoretical plates and potentially decrease resolution, this effect can be offset by using a column with a smaller internal diameter. A narrower column increases efficiency, which can compensate for the shorter length, allowing for faster analysis without a significant loss in resolution.

Q3: What is the impact of increasing the oven temperature ramp rate on my analysis?

A3: A faster oven temperature program will cause analytes to elute more quickly, thereby reducing the overall analysis time. However, excessively high ramp rates can lead to a decrease in resolution, as components have less time to interact with the stationary phase. It is crucial to find a balance that provides a significant reduction in analysis time without compromising the necessary separation of this compound from other matrix components.

Q4: Can changing the carrier gas help in reducing analysis time?

A4: Yes, the choice of carrier gas can have a significant impact. Hydrogen is often the preferred carrier gas for fast GC applications because it provides higher optimal linear velocities and a flatter van Deemter curve compared to helium or nitrogen. This means that you can operate at higher flow rates to speed up the analysis with a minimal loss of efficiency.

Troubleshooting Guide

Issue 1: My this compound peak is showing significant tailing, leading to inaccurate integration and longer elution times.

  • Possible Cause 1: Active Sites in the GC Inlet. The glass inlet liner can have active silanol (B1196071) groups that interact with the polar ester group of this compound, causing peak tailing.

    • Solution: Replace the inlet liner with a new, deactivated liner. Regularly replacing the liner is crucial, especially when analyzing active compounds.

  • Possible Cause 2: Column Contamination. Over time, the stationary phase at the head of the column can become contaminated with non-volatile residues from previous injections, creating active sites.

    • Solution: Trim the first 10-20 cm from the front of the column to remove the contaminated section.

  • Possible Cause 3: Incompatible Solvent. The sample solvent may not be compatible with the stationary phase, leading to poor peak shape.

    • Solution: Ensure the solvent is appropriate for the column's stationary phase. For example, using a non-polar solvent with a polar column can cause issues.

Issue 2: The analysis time is still too long, even after some initial optimizations.

  • Possible Cause 1: Suboptimal GC Column Dimensions. Using a standard 30 m x 0.25 mm I.D. column will result in longer analysis times.

    • Solution: Switch to a shorter, narrower column, such as a 15 m x 0.15 mm I.D. column. This will significantly reduce the elution

Calibration and standardization for accurate 2-Methylbutyl isobutyrate measurement.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of 2-Methylbutyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on calibration, standardization, and troubleshooting for your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in accurately quantifying this compound?

A1: The primary challenge in the precise quantification of this compound, especially in complex matrices like biological fluids or food samples, is the potential for matrix effects.[1][2] Matrix effects occur when other components in the sample interfere with the analytical signal of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate results.[1]

Q2: Should I use an internal or external standard for the calibration of this compound?

A2: For complex samples, an internal standard (IS) method is highly recommended.[3][4][5] An IS, particularly a stable isotope-labeled version of the analyte, can compensate for variations in sample preparation, injection volume, and instrument response, leading to improved accuracy and precision.[5][6][7] The external standard method, while simpler, is more susceptible to errors from these variations and is best suited for simple, clean sample matrices.[3][4]

Q3: What are the key characteristics of a good internal standard for this compound analysis?

A3: A suitable internal standard should be chemically and physically similar to this compound, but chromatographically separable.[4] It should not be naturally present in the samples being analyzed.[3] The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of this compound, as it has nearly identical chemical and physical properties.[6][7]

Q4: What are common causes of poor peak shape (e.g., tailing) for this compound in gas chromatography (GC)?

A4: Peak tailing for esters like this compound in GC can be caused by several factors, including active sites in the GC inlet liner or column, contamination, improper inlet temperature, or a poorly installed column.[8][9]

Troubleshooting Guides

Issue 1: Poor Reproducibility of Peak Areas

Symptom: The peak area of this compound is inconsistent across replicate injections of the same standard or sample.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Leaking Syringe or SeptumCheck the syringe for leaks and replace if necessary. Regularly replace the injector port septum.[10]
Inconsistent Injection VolumeIf using manual injection, ensure a consistent and proper injection technique. Consider using an autosampler for improved precision.[10]
Sample Preparation VariabilityReview the sample preparation workflow for any inconsistencies in pipetting, dilution, or extraction steps.[1]
Leaks in the GC SystemPerform a leak check on the carrier gas lines and column connections.[10]
Issue 2: Inaccurate Quantification and Poor Recovery

Symptom: The calculated concentration of this compound is consistently lower or higher than expected, or recovery experiments show poor results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Matrix EffectsConduct a matrix effect study by comparing the analyte response in a neat solution versus a post-extraction spiked sample matrix.[1] If significant matrix effects are present, consider using a stable isotope-labeled internal standard or improving the sample cleanup procedure.[1][2]
Inappropriate Calibration RangeEnsure the concentration of your samples falls within the linear range of your calibration curve. If necessary, adjust the calibration range or dilute the samples.
Degradation of AnalyteThis compound may be susceptible to degradation during sample preparation or analysis. Investigate the stability of the analyte under your experimental conditions.
Incorrect Standard ConcentrationsDouble-check the preparation and dilution of your calibration standards.
Issue 3: Chromatographic Problems (Peak Tailing, Split Peaks)

Symptom: The this compound peak exhibits tailing, fronting, or splitting.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Active Sites in the Inlet or ColumnClean or replace the GC inlet liner.[8] Condition the GC column according to the manufacturer's instructions.[10]
Column ContaminationBake out the column at a high temperature (within its specified limits) to remove contaminants. If the problem persists, the column may need to be trimmed or replaced.[10]
Improper Column InstallationEnsure the column is installed correctly in the injector and detector with the proper insertion distances.
Incompatible SolventEnsure the sample solvent is compatible with the GC column phase.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards (Internal Standard Method)
  • Prepare a Stock Solution of this compound: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., methanol, ethyl acetate) to create a stock solution of a high concentration (e.g., 1 mg/mL).

  • Prepare a Stock Solution of the Internal Standard (IS): Prepare a stock solution of the chosen internal standard (e.g., a deuterated analog) in the same manner.

  • Prepare Working Calibration Standards: Create a series of calibration standards by performing serial dilutions of the this compound stock solution. To each calibration level, add a constant, known amount of the internal standard stock solution. This ensures the final concentration of the IS is the same in all calibration standards.

  • Construct the Calibration Curve: Analyze the calibration standards using your GC method. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the known concentration of this compound.

Protocol 2: Sample Preparation and Analysis
  • Sample Extraction: If your sample is in a complex matrix, perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the this compound.

  • Addition of Internal Standard: Before any extraction or dilution steps, add a known amount of the internal standard stock solution to each unknown sample.

  • GC Analysis: Inject the prepared sample into the GC system.

  • Quantification: Determine the peak areas of this compound and the internal standard in the sample chromatogram. Calculate the peak area ratio. Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_quant Quantification stock_analyte Prepare Analyte Stock Solution working_standards Create Serial Dilutions & Add Constant IS stock_analyte->working_standards stock_is Prepare Internal Standard Stock Solution stock_is->working_standards gc_analysis GC-MS Analysis working_standards->gc_analysis peak_integration Integrate Peak Areas gc_analysis->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve (Ratio vs. Concentration) ratio_calc->cal_curve sample_quant Quantify Unknown Samples cal_curve->sample_quant

Caption: Workflow for internal standard calibration.

Troubleshooting_Logic start Inaccurate Results or Poor Reproducibility check_repro Inject Standard in Replicates start->check_repro repro_ok Reproducible? check_repro->repro_ok check_cal Review Calibration Curve (Linearity, Range) repro_ok->check_cal Yes repro_bad Poor Reproducibility repro_ok->repro_bad No check_matrix Investigate Matrix Effects check_cal->check_matrix check_prep Review Sample Prep check_matrix->check_prep check_injection Check Injection System (Syringe, Septum, Autosampler) repro_bad->check_injection check_leaks Check for System Leaks check_injection->check_leaks

Caption: Troubleshooting decision tree for inaccurate results.

References

Troubleshooting common issues in the GC-MS analysis of essential oils.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor chromatographic resolution in essential oil analysis?

A1: Poor chromatographic resolution, where peaks are not well separated, is a frequent issue. The primary causes include:

  • Improper Column Selection: The choice of GC column is critical. For essential oils, a column with a polar stationary phase is often required to separate isomeric and isobaric compounds effectively.[1] Using a non-polar column for a complex essential oil can lead to significant co-elution.

  • Suboptimal Temperature Program: A poorly optimized oven temperature program can result in components eluting too quickly and co-eluting, or excessively broad peaks.

  • Carrier Gas Flow Rate: An incorrect carrier gas flow rate can lead to band broadening and reduced separation efficiency.

  • Column Overloading: Injecting too concentrated a sample can saturate the column, leading to broad, asymmetric peaks and poor resolution.

Q2: Why am I seeing low match scores when identifying compounds using mass spectral libraries like NIST?

A2: Low match scores from mass spectral libraries are a common challenge in essential oil analysis and can stem from several factors:

  • Co-elution: If two or more compounds elute at the same time, the resulting mass spectrum will be a composite, leading to a poor match with any single library spectrum.[2] Deconvolution software can help to mathematically separate the co-eluting peaks.[2]

  • Instrumental Factors: Variations in ion source temperature, electron energy, and mass analyzer calibration can cause fragmentation patterns to differ from those in the reference library.[3][4]

  • Chemical Isomers: Many essential oil components are isomers with very similar mass spectra, making definitive identification by mass spectrometry alone difficult.[5] In these cases, retention indices are crucial for confident identification.[6][7]

  • Novel Compounds: Essential oils may contain compounds not yet present in commercial mass spectral libraries.[5]

Q3: What is column bleed and how can I minimize it?

A3: Column bleed is the natural degradation of the stationary phase of the GC column, which can lead to a rising baseline, especially at higher temperatures, and can interfere with the detection of late-eluting compounds.[8] To minimize column bleed:

  • Use Low-Bleed Columns: Select columns specifically designed for low bleed and high thermal stability.[8]

  • Proper Column Conditioning: Before use, new columns should be conditioned according to the manufacturer's instructions to remove any volatile contaminants.

  • Avoid Oxygen: Ensure the carrier gas is of high purity and that there are no leaks in the system, as oxygen can accelerate stationary phase degradation.[8]

  • Operate within Temperature Limits: Do not exceed the maximum recommended operating temperature for your column.[1]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: Chromatographic peaks are asymmetrical with a "tail" extending from the back of the peak. This can affect peak integration and quantification.

Possible Causes and Solutions:

CauseSuggested Remedy
Active Sites in the Inlet or Column Perform inlet maintenance: replace the liner, septum, and O-rings. Use a deactivated liner. Trim 10-20 cm from the front of the column to remove active sites.[9][10][11]
Poor Column Installation Re-install the column, ensuring a clean, square cut at the ends and correct positioning in the inlet and detector.[9][10]
Column Contamination Bake out the column at a high temperature (within its limits) to remove contaminants. If tailing persists, the column may need to be replaced.[9][12]
Solvent/Stationary Phase Mismatch The polarity of the solvent and the stationary phase should be similar. A mismatch can cause poor peak shape. Consider using a different solvent or a column with a more appropriate stationary phase.[9][11]
Column Overload Reduce the injection volume or dilute the sample.[12]

Experimental Protocol for Diagnosing Peak Tailing:

  • System Blank Analysis: Inject a solvent blank to ensure the system is clean and that the tailing is not due to contamination from previous injections.

  • Inlet Maintenance: Systematically replace the liner, septum, and any seals in the inlet. After each replacement, inject a standard to see if the peak shape improves.

  • Column Conditioning/Trimming: Condition the column at its maximum isothermal temperature for a few hours. If tailing persists, trim 10-20 cm from the inlet side of the column.

  • Test with a Non-Polar Analyte: Inject a non-polar compound like a hydrocarbon. If this peak also tails, the problem is likely physical (e.g., poor column installation). If it does not tail, the issue is likely chemical (active sites interacting with polar analytes).

Troubleshooting Logic for Peak Tailing

start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance (Liner, Septum, Seal) start->inlet_maintenance resolved Issue Resolved inlet_maintenance->resolved Tailing Gone not_resolved Issue Persists inlet_maintenance->not_resolved Tailing Persists reinstall_column Re-install Column (Proper Cut & Position) reinstall_column->resolved not_resolved2 Issue Persists reinstall_column:e->not_resolved2:w Tailing Persists check_overload Check for Column Overload (Dilute Sample) check_overload->resolved not_resolved3 Issue Persists check_overload:e->not_resolved3:w Tailing Persists solvent_mismatch Evaluate Solvent/Phase Polarity (Change Solvent/Column) solvent_mismatch->resolved not_resolved->reinstall_column not_resolved2->check_overload not_resolved3->solvent_mismatch

Caption: A workflow for troubleshooting peak tailing in GC-MS.

Issue 2: Co-elution of Peaks

Symptom: Two or more compounds elute from the GC column at the same or very similar retention times, resulting in overlapping chromatographic peaks. This complicates identification and quantification.

Possible Causes and Solutions:

CauseSuggested Remedy
Inadequate Chromatographic Separation Optimize the GC method. This can involve adjusting the temperature ramp rate, using a longer column, or a column with a different, more selective stationary phase.[1][13][14]
Complex Sample Matrix Essential oils are inherently complex mixtures. Comprehensive two-dimensional GC (GCxGC) can provide the necessary peak capacity to resolve these complex samples.[15]
Improper Sample Preparation Fractionation of the essential oil prior to analysis can simplify the chromatogram and reduce co-elution.

Experimental Protocol for Resolving Co-elution:

  • Method Optimization:

    • Temperature Program: Decrease the initial ramp rate of the oven temperature program to increase the separation between early eluting compounds. Add an isothermal hold during the elution of the co-eluting peaks.

    • Carrier Gas Flow: Optimize the carrier gas flow rate to achieve the best separation efficiency (van Deemter plot).

  • Column Selection: If method optimization is insufficient, switch to a column with a different stationary phase. For example, if a non-polar column is being used, a polar (e.g., WAX-type) column may provide the necessary selectivity.[1]

  • Deconvolution Software: Utilize the deconvolution feature in your mass spectrometry software to mathematically separate the mass spectra of the co-eluting compounds.[2]

Logical Approach to Resolving Co-elution

start Co-elution Detected optimize_method Optimize GC Method (Temp. Program, Flow Rate) start->optimize_method change_column Change GC Column (Different Stationary Phase) optimize_method->change_column Unsuccessful resolved Peaks Resolved optimize_method->resolved Successful use_deconvolution Utilize Deconvolution Software change_column->use_deconvolution Unsuccessful change_column->resolved Successful use_deconvolution->resolved

Caption: A decision tree for addressing co-eluting peaks.

Issue 3: Poor Library Match and Compound Identification

Symptom: The mass spectrum of a chromatographic peak has a low match quality score when compared to entries in a commercial library (e.g., NIST), making confident identification difficult.

Possible Causes and Solutions:

CauseSuggested Remedy
Poor Quality Mass Spectrum Ensure the MS is properly tuned. High background noise or insufficient signal can lead to poor quality spectra.[6]
Co-elution As mentioned previously, co-elution will result in a mixed spectrum and a poor library match.[2]
Use of Hydrogen as Carrier Gas Using hydrogen as a carrier gas with a conventional ion source can alter fragmentation patterns for some compounds, especially terpene alcohols, leading to low library match scores.[3][7] Using a source designed for hydrogen is recommended.[7]
Isomeric Compounds Isomers often have very similar mass spectra. Use retention indices (RI) in conjunction with mass spectral matching for more confident identification.[6][7][16]

Experimental Protocol for Improving Compound Identification:

  • MS Tuning and Calibration: Perform a standard autotune or manual tune of the mass spectrometer to ensure optimal performance.

  • Retention Index Calculation: Analyze a homologous series of n-alkanes under the same chromatographic conditions as the essential oil sample. Calculate the retention indices for the peaks of interest and compare them to literature values.

  • Manual Spectral Interpretation: Manually examine the mass spectrum for characteristic fragment ions of the suspected compound class.

  • Analysis of Authentic Standards: If a tentative identification has been made, inject an authentic standard of the compound to confirm both the retention time and the mass spectrum.

Workflow for Improved Compound Identification

start Low Library Match Score check_ms_tune Verify MS Tune and Calibration start->check_ms_tune check_coelution Check for Co-elution check_ms_tune->check_coelution calc_ri Calculate Retention Index (RI) check_coelution->calc_ri manual_interp Manual Spectral Interpretation calc_ri->manual_interp run_standard Analyze Authentic Standard manual_interp->run_standard confident_id Confident Identification run_standard->confident_id

Caption: A stepwise process for enhancing compound identification.

References

Validation & Comparative

A Comparative Analysis of Synthetic and Natural 2-Methylbutyl Isobutyrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Washington D.C. - In the realm of scientific research and pharmaceutical development, the choice between synthetic and naturally derived compounds is a critical consideration. This guide provides a detailed comparison of synthetic and natural 2-Methylbutyl isobutyrate, a fruity ester with applications in various fields. The focus is on providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on purity, impurity profiles, and potential biological implications.

Executive Summary

This compound, whether sourced from nature or synthesized in a laboratory, is a valuable chemical entity. The primary distinction between the two lies in their impurity profiles, a direct consequence of their origin. Natural this compound, often produced via fermentation or enzymatic processes, may contain a more complex mixture of minor components derived from the biological feedstock. In contrast, the synthetic version, produced through controlled chemical reactions, typically has a more defined and predictable impurity profile. While both sources generally yield a high-purity product (≥95%), the nature of the minor impurities can be a significant factor in sensitive research applications.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are generally consistent regardless of the source, but slight variations can occur due to the presence of impurities.

PropertyValueSource
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
CAS Number 2445-69-4[1]
Appearance Colorless, clear liquid[2]
Odor Fruity, herbaceous, sweet[2]
Boiling Point 168-170 °C[2]
Flash Point 50 °C[2]
Specific Gravity @ 25°C 0.856 - 0.862[2]
Refractive Index @ 20°C 1.405 - 1.413[2]
Purity (by GLC) ≥ 95%[2]
Solubility Soluble in alcohol and fixed oils; insoluble in water.[2]

Comparative Analysis: Impurity Profile

The most significant differentiator between synthetic and natural this compound is the impurity profile.

Natural this compound:

The "natural" designation typically implies that the compound is derived from natural starting materials through processes like fermentation or enzymatic synthesis. For instance, natural 2-methyl butanol, a key precursor, can be obtained from the distillation of grain fermentation products.[3] This can introduce a variety of related esters, fusel alcohols, and other fermentation byproducts into the final product, even after purification. While these are present in small quantities, they can create a more complex and potentially variable impurity profile.

Synthetic this compound:

Synthetic production involves the chemical esterification of 2-methylbutanol with isobutyric acid or its derivatives. This controlled process allows for a higher degree of specificity and predictability in the final product. The impurities in synthetic this compound are typically unreacted starting materials, catalysts, and byproducts of side reactions, which are often easier to identify and quantify. Generally, synthetic esters exhibit higher oxidation stability due to their engineered molecular structure.[4][5]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling:

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities in compounds like this compound.[6] The following is a general protocol that can be adapted for this purpose.

Objective: To identify and quantify impurities in samples of synthetic and natural this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating a range of volatile organic compounds. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

Sample Preparation:

  • Dilute the this compound sample in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Prepare a blank solvent sample for background subtraction.

  • Prepare calibration standards of known potential impurities if quantification is required.

GC-MS Parameters (Example):

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-400.

Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound.

  • For each impurity peak, obtain the mass spectrum.

  • Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) for tentative identification.

  • Confirm the identity of impurities using authentic standards where possible.

  • Quantify impurities using the peak area relative to the main component or by using a calibration curve if standards are available.

Mandatory Visualizations

Logical Workflow for Comparing Synthetic and Natural this compound

cluster_sourcing Source of this compound cluster_analysis Comparative Analysis cluster_evaluation Evaluation for Application cluster_decision Decision Making Synthetic Synthetic Physicochemical_Properties Physicochemical Properties Synthetic->Physicochemical_Properties Impurity_Profiling Impurity Profiling (GC-MS) Synthetic->Impurity_Profiling Biological_Activity Biological Activity Screening Synthetic->Biological_Activity Stability_Studies Stability Studies Synthetic->Stability_Studies Natural Natural Natural->Physicochemical_Properties Natural->Impurity_Profiling Natural->Biological_Activity Natural->Stability_Studies Purity_Assessment Purity Assessment Physicochemical_Properties->Purity_Assessment Impurity_Identification Impurity Identification Impurity_Profiling->Impurity_Identification Performance_Comparison Performance Comparison Biological_Activity->Performance_Comparison Stability_Studies->Performance_Comparison Select_Optimal_Source Select Optimal Source for Research Purity_Assessment->Select_Optimal_Source Impurity_Identification->Select_Optimal_Source Performance_Comparison->Select_Optimal_Source

Caption: Workflow for the comparative analysis and selection of this compound.

Biological Activity and Stability Considerations

Regarding stability, synthetic esters often demonstrate greater thermal and oxidative stability due to a more controlled manufacturing process that minimizes the presence of unsaturated compounds and other reactive species that can be found in natural extracts.[4][5] The instability of this compound has been noted in applications such as beer aging, where its concentration can decrease over time.[9] This highlights the importance of considering the stability of the compound in the context of the specific research application and storage conditions.

Conclusion

The choice between synthetic and natural this compound for research and development purposes depends heavily on the specific requirements of the application. For applications where a well-defined and highly consistent impurity profile is paramount, such as in pharmaceutical development or sensitive biological assays, the synthetic version may be the preferred choice. For applications in the flavor and fragrance industry where the "natural" label is important and a more complex aroma profile might be desirable, the natural variant is often favored. Researchers should carefully consider the potential impact of impurities and stability on their experimental outcomes and select the source that best aligns with their scientific goals and quality standards. A thorough analytical characterization, such as the GC-MS protocol outlined above, is recommended for any batch of this compound, regardless of its origin.

References

A Comparative Analysis of 2-Methylbutyl Isobutyrate and Its Structural Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical and sensory properties of isomeric compounds is paramount for applications ranging from flavor and fragrance development to solvent selection and drug delivery systems. This guide provides a detailed comparative analysis of 2-methylbutyl isobutyrate and its structural isomers, supported by experimental data and detailed methodologies.

This document delves into a comparative analysis of this compound and its key structural isomers, focusing on their physicochemical properties, sensory profiles, and toxicological data. The isomers included in this comparison are n-butyl isobutyrate, isobutyl isobutyrate, sec-butyl isobutyrate, tert-butyl isobutyrate, n-pentyl propionate, isopentyl propionate, neopentyl propionate, n-pentyl butyrate, isopentyl butyrate, neopentyl butyrate, 1-methylbutyl isobutyrate (sec-amyl isobutyrate), and 3-methylbutyl isobutyrate (isoamyl isobutyrate).

Physicochemical Properties

The structural variations among these isomers lead to distinct physicochemical properties, which are critical for their application and performance. Key properties such as molecular weight, boiling point, density, and flash point are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Flash Point (°C)
This compoundC₉H₁₈O₂158.241670.856 - 0.86250[1]
n-Butyl isobutyrateC₈H₁₆O₂144.21156 - 158[2][3]0.859 - 0.864[2]45.56[4]
Isobutyl isobutyrateC₈H₁₆O₂144.21148.6[5][6]0.853 - 0.857[7][8]37.2
sec-Butyl isobutyrateC₈H₁₆O₂144.211430.86434
tert-Butyl isobutyrateC₈H₁₆O₂144.21133-1340.85335
n-Pentyl propionateC₈H₁₆O₂144.21167 - 169[9]0.874[10]57[10]
Isopentyl propionateC₈H₁₆O₂144.21156[11]0.871[11]52
Neopentyl propionateC₈H₁₆O₂144.21~150-152 (estimated)Data not availableData not available
n-Pentyl butyrateC₉H₁₈O₂158.24186[12]0.86[12]68.3
Isopentyl butyrateC₉H₁₈O₂158.24179[4]0.862[4]58[4]
Neopentyl butyrateC₉H₁₈O₂158.24Data not availableData not availableData not available
1-Methylbutyl isobutyrateC₉H₁₈O₂158.24Data not availableData not availableData not available
3-Methylbutyl isobutyrateC₉H₁₈O₂158.24169-171[13]0.856[13]54[13]

Sensory Profile: A Comparative Olfactory Landscape

The odor characteristics of these esters are of primary importance in the flavor and fragrance industry. While most of these isomers possess a generally "fruity" aroma, their specific nuances vary significantly.

CompoundOdor DescriptionOdor Threshold (in water, ppb)
This compoundHerbaceous, fruity, somewhat earthy, sweet[1]Data not available
n-Butyl isobutyrateFruity, sweet, apple, banana, pineappleData not available
Isobutyl isobutyratePleasant, fruity[6][8][14]Data not available
sec-Butyl isobutyrateFruity, slightly pungentData not available
tert-Butyl isobutyrateCamphor-like, fruityData not available
n-Pentyl propionateSweet, fruity, apricot, pineapple, banana[9]Data not available
Isopentyl propionateSugary banana[6]Data not available
Neopentyl propionateFruity (presumed)Data not available
n-Pentyl butyratePear, apricot[12][15]Data not available
Isopentyl butyrateFruity, green, apricot, pear, banana[13]Data not available
Neopentyl butyrateFruity (presumed)Data not available
1-Methylbutyl isobutyrateFruity (presumed)Data not available
3-Methylbutyl isobutyrateGreen, waxy, fruity, sweet[13]Data not available

Toxicological Data

CompoundLD50 (Oral, Rat)
This compoundData not available
n-Butyl isobutyrate> 5000 mg/kg[16]
Isobutyl isobutyrate> 6400 mg/kg[7]
sec-Butyl isobutyrateData not available
tert-Butyl isobutyrateData not available
n-Pentyl propionateData not available
Isopentyl propionateData not available
Neopentyl propionateData not available
n-Pentyl butyrateData not available
Isopentyl butyrateData not available
Neopentyl butyrateData not available
1-Methylbutyl isobutyrateData not available
3-Methylbutyl isobutyrateData not available

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Isomeric Esters

Objective: To separate and identify the isomeric esters based on their retention times and mass spectra.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of each ester in a suitable volatile solvent such as dichloromethane (B109758) or hexane. For complex matrices, headspace solid-phase microextraction (SPME) can be employed to extract volatile compounds.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating these isomers.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-350.

  • Data Analysis: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their calculated Kovats retention indices with literature values.

Sensory Evaluation: Triangle Test Protocol

Objective: To determine if a perceptible difference in odor exists between two isomeric esters.

Methodology:

  • Panelist Selection: A panel of at least 15 trained sensory assessors with demonstrated olfactory acuity is required. Panelists should be non-smokers and free of any conditions that might affect their sense of smell.

  • Sample Preparation: Samples are prepared by dipping odorless smelling strips into 1% solutions of the esters in an odorless solvent (e.g., diethyl phthalate). The strips are allowed to equilibrate for 30 seconds before presentation.

  • Test Procedure:

    • Each panelist is presented with three samples in a randomized order, two of which are identical and one is different (the "odd" sample).

    • Panelists are instructed to sniff each strip from left to right and identify the odd sample.

    • A forced-choice procedure is used; panelists must choose one sample.

    • A break of at least 30 seconds is taken between each set of samples to prevent olfactory fatigue.

  • Data Analysis: The number of correct identifications is tabulated. Statistical analysis (e.g., using a binomial test or Chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability).

Visualizations

Structural_Isomers C9H18O2 C9H18O2 This compound This compound C9H18O2->this compound n-Butyl isobutyrate n-Butyl isobutyrate C9H18O2->n-Butyl isobutyrate Isobutyl isobutyrate Isobutyl isobutyrate C9H18O2->Isobutyl isobutyrate sec-Butyl isobutyrate sec-Butyl isobutyrate C9H18O2->sec-Butyl isobutyrate tert-Butyl isobutyrate tert-Butyl isobutyrate C9H18O2->tert-Butyl isobutyrate n-Pentyl propionate n-Pentyl propionate C9H18O2->n-Pentyl propionate Isopentyl propionate Isopentyl propionate C9H18O2->Isopentyl propionate Neopentyl propionate Neopentyl propionate C9H18O2->Neopentyl propionate n-Pentyl butyrate n-Pentyl butyrate C9H18O2->n-Pentyl butyrate Isopentyl butyrate Isopentyl butyrate C9H18O2->Isopentyl butyrate Neopentyl butyrate Neopentyl butyrate C9H18O2->Neopentyl butyrate 1-Methylbutyl isobutyrate 1-Methylbutyl isobutyrate C9H18O2->1-Methylbutyl isobutyrate 3-Methylbutyl isobutyrate 3-Methylbutyl isobutyrate C9H18O2->3-Methylbutyl isobutyrate

Figure 1: Structural isomers of C₉H₁₈O₂ and C₈H₁₆O₂.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Panelist_Selection Select & Train Sensory Panel Sample_Preparation Prepare Isomer Solutions (1%) Panelist_Selection->Sample_Preparation Coding Code Samples (Blind) Sample_Preparation->Coding Presentation Present Triangle Test (2 Same, 1 Different) Coding->Presentation Evaluation Panelists Identify 'Odd' Sample Presentation->Evaluation Data_Collection Collect Responses Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Chi-squared) Data_Collection->Statistical_Analysis Conclusion Determine Perceptible Difference Statistical_Analysis->Conclusion

Figure 2: Workflow for sensory evaluation using a triangle test.

References

Sensory panel comparison of 2-Methylbutyl isobutyrate and ethyl isobutyrate.

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of flavor and fragrance, the nuanced profiles of aromatic esters are of paramount importance. This guide offers a detailed sensory panel comparison of two significant fruity esters: 2-Methylbutyl isobutyrate and Ethyl isobutyrate. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data to present a comparative analysis of their sensory attributes, supported by established experimental protocols.

Quantitative Sensory Data

Sensory AttributeThis compoundEthyl Isobutyrate
Primary Aroma Fruity, Herbaceous[1]Fruity, Ethereal, Sweet[2]
Secondary Notes Earthy[1], Green Apple, ApricotButtery, Alcoholic, Rum-like[3]
Overall Impression A complex, natural, and slightly green fruity aroma.A sweet, diffusive, and slightly alcoholic fruity character.
Odor Threshold 78 µg/L (in beer)Not specified in comparative context.

Comparative Sensory Profiles

This compound is consistently described as possessing a multifaceted fruity character with noticeable green and herbaceous undertones.[1] Its aroma is often likened to that of green apples and apricots, suggesting a fresh and natural scent profile. The earthy nuance adds a layer of complexity not always present in simpler fruity esters.

Ethyl isobutyrate , in contrast, presents a more direct and potent fruity and sweet aroma.[2] Its ethereal quality gives it a diffusive and volatile nature. The presence of buttery, alcoholic, and rum-like notes suggests a richer and warmer sensory experience compared to the greener profile of this compound.[3] A study on rice-based Baijiu identified ethyl isobutyrate as a significant contributor to the overall fruity aroma of the beverage.[4]

Experimental Protocols

To conduct a comprehensive sensory panel comparison of these two esters, a well-defined experimental protocol is essential. The following methodology is based on established practices in sensory science, such as Quantitative Descriptive Analysis (QDA).[4]

Panelist Selection and Training

A panel of 10-12 individuals should be recruited based on their sensory acuity, availability, and interest. Initial screening would involve tests to identify any sensory defects. Selected panelists would then undergo a rigorous training program (approximately 20-40 hours over several weeks). This training would involve:

  • Familiarization with Basic Tastes and Odors: Identifying and rating the intensity of sweet, sour, bitter, salty, and umami solutions, as well as a range of common aroma compounds.

  • Descriptor Generation: In a group session, panelists would be presented with both this compound and Ethyl isobutyrate (appropriately diluted in a neutral solvent) to collaboratively develop a lexicon of descriptive terms for the aroma of each.

  • Reference Standards: For each agreed-upon descriptor, a reference standard would be prepared to anchor the panelists' evaluations. For example, a solution of green apple essence could serve as a reference for the "green apple" attribute.

  • Intensity Rating Practice: Panelists would practice rating the intensity of each descriptor for various concentrations of the two esters using a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = extremely intense).

Sensory Evaluation Procedure

The evaluation would be conducted in individual sensory booths equipped with controlled lighting and ventilation to minimize distractions.

  • Sample Preparation: Solutions of this compound and Ethyl isobutyrate would be prepared at equivalent, perceptually similar concentrations in a neutral medium (e.g., mineral oil for olfaction, or a hydroalcoholic solution for flavor evaluation). Samples would be presented in coded, identical containers.

  • Presentation Order: The presentation order of the samples would be randomized and balanced across panelists to avoid order effects.

  • Evaluation: Panelists would be instructed to sniff (or taste) each sample and rate the intensity of each descriptor on the agreed-upon scale.

  • Data Collection: Data would be collected using specialized sensory software.

  • Data Analysis: The collected data would be analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of each attribute between the two esters. Principal Component Analysis (PCA) could be used to visualize the relationships between the samples and their sensory attributes.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a comparative sensory panel evaluation.

Sensory_Panel_Workflow Sensory Panel Evaluation Workflow cluster_setup Phase 1: Setup and Training cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis Panelist_Screening Panelist Screening Panel_Training Panel Training & Descriptor Generation Panelist_Screening->Panel_Training Select Panelists Reference_Development Reference Standard Development Panel_Training->Reference_Development Sample_Preparation Sample Preparation & Coding Sensory_Testing Individual Sensory Booth Testing Sample_Preparation->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Report_Generation Report Generation Statistical_Analysis->Report_Generation

Caption: Workflow of a comparative sensory panel evaluation.

Olfactory Signaling Pathway

The perception of these esters begins with the interaction of the volatile molecules with olfactory receptors in the nasal epithelium. This interaction initiates a complex signaling cascade, ultimately leading to the perception of a specific aroma in the brain.

Olfactory_Signaling_Pathway Simplified Olfactory Signaling Pathway Odorant Odorant Molecule (Ester) Olfactory_Receptor Olfactory Receptor Neuron Odorant->Olfactory_Receptor Binds to G_Protein G-Protein (Golf) Olfactory_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Ion_Channel Ion Channel Opening cAMP->Ion_Channel Activates Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Signal_Transmission Signal to Brain (Olfactory Bulb) Depolarization->Signal_Transmission Initiates

Caption: Simplified diagram of the olfactory signaling pathway.

References

A Comparative Analysis of GC-MS Fragmentation Patterns in Butyrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of four common butyrate (B1204436) esters: methyl butyrate, ethyl butyrate, propyl butyrate, and butyl butyrate. Understanding these patterns is crucial for the accurate identification and differentiation of these volatile compounds in various research and development applications, including flavor and fragrance analysis, metabolomics, and quality control in pharmaceutical and food industries. This document presents supporting experimental data, detailed methodologies for analysis, and visualizations to illustrate key fragmentation pathways.

Key Fragmentation Data of Butyrate Esters

The electron ionization (EI) mass spectra of butyrate esters are characterized by specific fragmentation patterns that are influenced by the structure of the alkyl group. The following table summarizes the major fragment ions (mass-to-charge ratio, m/z) and their relative abundances for methyl, ethyl, propyl, and butyl butyrate.

m/zMethyl ButyrateEthyl ButyratePropyl ButyrateButyl ButyratePutative Fragment Identity
43 100100100100[CH3CH2CO]+ (Butyryl cation)
71 65809482[CH3CH2CH2CO]+ (Butanoyl cation) / Loss of Alkoxy Radical
Molecular Ion 102 (weak)116 (weak)130 (weak)144 (very weak/absent)[M]+•
Other significant fragments 74 (McLafferty)88 (McLafferty)60 (McLafferty), 8956, 89Various rearrangement and cleavage products

Experimental Protocols

The data presented in this guide were obtained using standard gas chromatography-mass spectrometry (GC-MS) techniques. Below is a detailed methodology that can be employed for the analysis of butyrate esters.

Sample Preparation:

For standard analysis, dilute the pure ester in a suitable volatile solvent such as methanol (B129727) or ethyl acetate (B1210297) to a concentration of approximately 100 ppm.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C, with a final hold of 2 minutes. This program allows for the separation of these volatile esters.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 35-200.

  • Solvent Delay: 2 minutes.

Fragmentation Pathways

The fragmentation of butyrate esters under electron ionization is primarily driven by cleavages adjacent to the carbonyl group and rearrangement reactions. The most common fragmentation pathways include alpha-cleavage and the McLafferty rearrangement.

General Fragmentation Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of butyrate esters, from sample injection to data analysis.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Injection Sample Injection Separation in GC Column Separation in GC Column Sample Injection->Separation in GC Column Volatility-based Ionization (EI, 70 eV) Ionization (EI, 70 eV) Separation in GC Column->Ionization (EI, 70 eV) Fragmentation Fragmentation Ionization (EI, 70 eV)->Fragmentation Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Fragmentation->Mass Analyzer (Quadrupole) Detection Detection Mass Analyzer (Quadrupole)->Detection Mass Spectrum Generation Mass Spectrum Generation Detection->Mass Spectrum Generation Data Analysis Data Analysis Mass Spectrum Generation->Data Analysis Library Matching & Interpretation

GC-MS Analysis Workflow for Butyrate Esters
Key Fragmentation Pathways of a Generic Butyrate Ester

The diagram below illustrates the primary fragmentation pathways for a generic butyrate ester, leading to the formation of characteristic ions.

M [CH3CH2CH2COOR]+• (Molecular Ion) alpha_cleavage α-Cleavage M->alpha_cleavage mclafferty McLafferty Rearrangement M->mclafferty butyryl_cation [CH3CH2CO]+ (m/z 43) alpha_cleavage->butyryl_cation Loss of •OR & C2H5• butanoyl_cation [CH3CH2CH2CO]+ (m/z 71) alpha_cleavage->butanoyl_cation Loss of •OR mclafferty_ion [CH2=C(OH)OR]+• (e.g., m/z 74 for Methyl Butyrate) mclafferty->mclafferty_ion γ-H transfer

Evaluating the performance of different chiral columns for 2-Methylbutyl isobutyrate separation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical task. This guide provides a comparative evaluation of different chiral gas chromatography (GC) columns for the separation of 2-Methylbutyl isobutyrate enantiomers. Due to the limited availability of direct experimental data for this compound, this guide leverages performance data from the structurally analogous compound, ethyl-2-methylbutyrate, to provide insights and recommendations.

Performance Comparison of Chiral GC Columns

The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. Cyclodextrin-based CSPs are widely utilized for the separation of volatile chiral compounds, such as esters found in flavors and fragrances. The following table summarizes the performance of different chiral columns for the separation of ethyl-2-methylbutyrate, a close structural analog of this compound.

Chiral ColumnStationary Phase CompositionColumn DimensionsAnalyteResolution (Rs)Analysis ConditionsManufacturer
Rt-βDEXse 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin (B164692) in 14% cyanopropylphenyl/86% dimethyl polysiloxane30 m x 0.32 mm ID, 0.25 µmEthyl-2-methylbutyrate4.66See Experimental Protocol belowRestek
Rt-βDEXsm 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxane30 m x 0.32 mm ID, 0.25 µmEthyl-2-methylbutyrate3.94Not specifiedRestek
CP-Chirasil-Dex CB β-cyclodextrin chemically bonded to dimethylpolysiloxane25 m x 0.25 mm ID, 0.25 µmGeneral esters, flavors, and fragrancesData not availableNot specifiedAgilent
Astec CHIRALDEX® G-TA 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin30 m x 0.25 mm ID, 0.12 µmBroadly selective for esters and other oxygen-containing analytesData not availableNot specifiedSigma-Aldrich

Note: The performance data for Rt-βDEXse and Rt-βDEXsm are based on the analysis of ethyl-2-methylbutyrate. The suitability of CP-Chirasil-Dex CB and Astec CHIRALDEX® G-TA is inferred from their documented selectivity for esters and volatile chiral compounds.

Based on the available data for the closely related ethyl-2-methylbutyrate, the Rt-βDEXse column demonstrates excellent resolving power and is a primary candidate for the separation of this compound.[1] The Rt-βDEXsa column is also noted for its unique selectivity for esters and lactones and could be a valuable alternative to screen.[1] The Agilent CP-Chirasil-Dex CB is designed for high-resolution separation of polar and thermally sensitive chiral analytes, including esters, making it another strong candidate.[2]

Experimental Protocol: Chiral GC-FID Separation of this compound

This protocol is adapted from a successful separation of ethyl-2-methylbutyrate on a Restek Rt-βDEXse column and serves as a robust starting point for method development for this compound.

1. Instrumentation and Columns:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Chiral Column: Restek Rt-βDEXse, 30 m, 0.32 mm ID, 0.25 µm film thickness (Cat.# 13106).

  • Injector: Split/Splitless inlet.

  • Data System: Appropriate chromatography data acquisition and processing software.

2. Reagents and Standards:

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Sample: A racemic standard of this compound, diluted in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 100 µg/mL.

3. Chromatographic Conditions:

  • Oven Temperature Program:

    • Initial Temperature: 40 °C

    • Hold Time: 1 minute

    • Ramp Rate: 2 °C/minute

    • Final Temperature: 230 °C

    • Final Hold Time: 3 minutes

  • Injector Temperature: 220 °C

  • Detector Temperature: 220 °C

  • Carrier Gas: Hydrogen

  • Linear Velocity: 80 cm/sec (set at 40 °C)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be optimized based on sample concentration)

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the resolution (Rs) between the two peaks using the formula: Rs = 2(t_R2 - t_R1) / (w_b1 + w_b2), where t_R are the retention times and w_b are the peak widths at the base. A resolution of >1.5 indicates baseline separation.

  • Calculate the selectivity factor (α) using the formula: α = (t_R2 - t_M) / (t_R1 - t_M), where t_M is the dead time.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for selecting a chiral GC column and developing a separation method for a volatile analyte like this compound.

Chiral_Method_Development cluster_screening Phase 1: Column Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Analysis Start Define Analyte: This compound Select_Columns Select Candidate Columns (e.g., Rt-βDEXse, Rt-βDEXsa, CP-Chirasil-Dex CB) Start->Select_Columns Run_Scouting Run Scouting Gradients (Isothermal & Temp. Program) Select_Columns->Run_Scouting Evaluate_Separation Evaluate Initial Separation (Peak Shape, Resolution) Run_Scouting->Evaluate_Separation Evaluate_Separation->Select_Columns No/Poor Separation Optimize_Temp Optimize Temperature Program (Initial Temp, Ramp Rate) Evaluate_Separation->Optimize_Temp Promising Separation Optimize_Flow Optimize Carrier Gas Flow Rate (Linear Velocity) Optimize_Temp->Optimize_Flow Fine_Tune Fine-Tune Injection Parameters (Split Ratio, Volume) Optimize_Flow->Fine_Tune Validate_Method Method Validation (Robustness, Repeatability) Fine_Tune->Validate_Method Final_Method Final Analytical Method Validate_Method->Final_Method

Chiral GC Method Development Workflow.

This structured approach, starting with a screening of columns with different selectivities and followed by systematic optimization of chromatographic parameters, increases the likelihood of achieving a successful and robust enantioseparation.

References

A Comparative Guide to the Synthesis of 2-Methylbutyl Isobutyrate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of flavor and fragrance compounds like 2-methylbutyl isobutyrate is a critical process. This guide provides an in-depth comparison of the traditional chemical (Fischer esterification) and the increasingly popular enzymatic (lipase-catalyzed) methods for producing this valuable ester. We present a detailed examination of the experimental protocols, quantitative performance data, and the inherent advantages and disadvantages of each approach.

The choice between chemical and enzymatic synthesis of this compound hinges on a balance of factors including desired product purity, environmental impact, and cost-effectiveness. While chemical synthesis is a well-established and often faster method, enzymatic synthesis offers a greener and more selective alternative.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄)Lipases (e.g., Novozym® 435)
Reaction Temperature High (Reflux, typically >100°C)Mild (e.g., 40-80°C)[1]
Reaction Time Several hoursTypically 2 to 48 hours[2][3]
Yield Variable, can be high with excess reactants but often moderate in practice.Generally high, often exceeding 90%.
Product Purity May require extensive purification to remove catalyst and byproducts.[4]High, due to enzyme specificity.
Byproducts Water, potential for side reactions like dehydration of the alcohol.Water.
Solvent Often excess alcohol or a non-polar organic solvent.Organic solvents or solvent-free systems.[1]
Environmental Impact Involves corrosive acids, high energy consumption, and potential for hazardous waste.Utilizes a biodegradable catalyst, requires lower energy, and is considered more environmentally friendly.
Catalyst Reusability Not typically reusable.Immobilized enzymes can be recovered and reused.[5]

Experimental Protocols: A Detailed Look

Chemical Synthesis: Fischer Esterification of Isobutyric Acid and 2-Methyl-1-butanol (B89646)

The traditional chemical synthesis of this compound is achieved through Fischer esterification, a well-documented acid-catalyzed reaction between a carboxylic acid and an alcohol.

Materials:

  • Isobutyric acid

  • 2-Methyl-1-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine isobutyric acid and an excess of 2-methyl-1-butanol (e.g., a 1.5:1 molar ratio of alcohol to acid).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (typically around 120-160°C) for 1-2 hours.[6]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[6]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude ester by fractional distillation to obtain pure this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a more sustainable and selective route to this compound, operating under milder conditions and often yielding a purer product. Immobilized lipases, such as Novozym® 435, are commonly employed for this purpose.

Materials:

  • Isobutyric acid

  • 2-Methyl-1-butanol

  • Immobilized lipase (B570770) (e.g., Novozym® 435 from Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer with temperature control

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus

Procedure:

  • In a screw-capped flask, combine isobutyric acid and 2-methyl-1-butanol. A common starting point is an equimolar ratio or a slight excess of the alcohol.

  • If using a solvent, add n-hexane or another suitable non-polar solvent. For a solvent-free system, the reactants themselves serve as the medium.[1]

  • Add the immobilized lipase. The enzyme loading is typically between 2.5% and 10% of the total substrate weight.[1]

  • If desired, add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which can drive the equilibrium towards ester formation.

  • Incubate the mixture at a controlled temperature, typically between 40°C and 80°C, with constant agitation (e.g., 150-200 rpm) for a period of 2 to 48 hours.[1][2][3]

  • Monitor the reaction progress by taking small aliquots and analyzing them by gas chromatography (GC).

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme from the mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.

  • The solvent (if used) can be removed under reduced pressure to yield the crude this compound. Further purification by distillation may be performed if necessary, though the product is often of high purity.

Visualizing the Process: Workflows and Comparisons

To better illustrate the differences between the two synthetic approaches, the following diagrams outline the experimental workflows and key comparative aspects.

Chemical_vs_Enzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow C1 Reactants Mixing (Isobutyric Acid, 2-Methyl-1-butanol, H₂SO₄) C2 Reflux (>100°C) C1->C2 C3 Work-up (Washing with NaHCO₃, Brine) C2->C3 C4 Drying (Anhydrous Na₂SO₄) C3->C4 C5 Purification (Distillation) C4->C5 C6 Final Product (this compound) C5->C6 E1 Reactants Mixing (Isobutyric Acid, 2-Methyl-1-butanol, Immobilized Lipase) E2 Incubation (40-80°C) E1->E2 E3 Enzyme Separation (Filtration) E2->E3 E4 Solvent Removal (If applicable) E3->E4 E_reuse Reused Enzyme E3->E_reuse Catalyst Reuse E5 Final Product (this compound) E4->E5 Comparison_Diagram cluster_pros_cons chemical Chemical Synthesis C_Pro1 Potentially Faster Reaction chemical->C_Pro1 Advantage C_Pro2 Lower Initial Catalyst Cost chemical->C_Pro2 Advantage C_Con1 Harsh Conditions (High Temp.) chemical->C_Con1 Disadvantage C_Con2 Lower Selectivity (More Byproducts) chemical->C_Con2 Disadvantage C_Con3 Environmental Concerns chemical->C_Con3 Disadvantage enzymatic Enzymatic Synthesis E_Pro1 Mild Conditions (Lower Temp.) enzymatic->E_Pro1 Advantage E_Pro2 High Selectivity (Higher Purity) enzymatic->E_Pro2 Advantage E_Pro3 Environmentally Friendly enzymatic->E_Pro3 Advantage E_Pro4 Catalyst Reusability enzymatic->E_Pro4 Advantage E_Con1 Potentially Longer Reaction Time enzymatic->E_Con1 Disadvantage E_Con2 Higher Initial Catalyst Cost enzymatic->E_Con2 Disadvantage

References

Comparative Bioactivity of 2-Methylbutyl Isobutyrate and Other Volatile Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the bioactive properties of 2-Methylbutyl isobutyrate against a selection of other common volatile esters, including ethyl acetate (B1210297), isoamyl acetate, propyl propionate, butyl butyrate (B1204436), and methyl hexanoate. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.

Abstract

Volatile esters are a class of chemical compounds known for their characteristic fruity aromas and are widely used in the food and cosmetic industries. Recent scientific interest has increasingly focused on their potential bioactive properties, including antioxidant, antimicrobial, and anti-inflammatory effects. This guide synthesizes available experimental data to provide a comparative analysis of this compound and other selected volatile esters, offering insights into their potential as therapeutic agents. While quantitative data for this compound remains limited in publicly accessible research, this guide compiles available information and provides a framework for future comparative studies.

Data Summary Tables

Table 1: Comparative Antioxidant Activity (IC50, µg/mL)
Volatile EsterDPPH Radical Scavenging (IC50, µg/mL)Reference
This compound Data not available
Ethyl Acetate> 1000[1]
Isoamyl AcetateData not available
Propyl PropionateData not available
Butyl ButyrateData not available
Methyl HexanoateData not available

Note: A lower IC50 value indicates higher antioxidant activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
Volatile EsterEscherichia coli (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Reference
This compound Data not availableData not available
Ethyl Acetate62503125[2]
Isoamyl AcetateEffective inhibition observedEffective inhibition observed[3]
Propyl PropionateData not availableData not available
Butyl ButyrateData not availableData not available
Methyl HexanoateData not availableData not available

Note: A lower MIC value indicates higher antimicrobial activity. Data for isoamyl acetate is qualitative.

Table 3: Comparative Anti-inflammatory Activity (IC50, µM)
Volatile EsterCOX-2 Inhibition (IC50, µM)Reference
This compound Data not available
Ethyl Acetate (Extracts)Inhibition observed[4][5]
Isoamyl AcetateAnti-inflammatory effects noted
Propyl PropionateAnti-inflammatory properties suggested[6]
Butyl ButyrateModulates inflammatory pathways[7][8][9][10][11][12][13][14]
Methyl HexanoateData not available

Note: A lower IC50 value indicates higher anti-inflammatory activity. Data for ethyl acetate is from extracts, not the pure compound. Data for other esters is largely qualitative or inferred from related compounds.

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant activity of the volatile esters can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.

  • Sample Preparation: The volatile ester is dissolved in a suitable solvent (e.g., ethanol) to prepare a series of concentrations.

  • Reaction: An aliquot of each sample concentration is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[15][16][17][18]

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) of the volatile esters against various microorganisms can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Preparation of Test Compounds: Serial dilutions of the volatile esters are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the ester that completely inhibits visible growth of the microorganism.[1][2]

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

The potential anti-inflammatory activity of the volatile esters can be assessed by their ability to inhibit the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a solution of arachidonic acid (substrate) are prepared.

  • Inhibitor Preparation: The volatile ester is dissolved in a suitable solvent to prepare different concentrations.

  • Reaction: The COX-2 enzyme is pre-incubated with the test compound (or vehicle control) before the addition of arachidonic acid to initiate the reaction.

  • Measurement of Prostaglandin (B15479496) Production: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[5][19][20]

Signaling Pathways and Mechanisms of Action

Antioxidant Mechanism

The antioxidant activity of volatile esters is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The ester functional group itself is generally considered electron-withdrawing, which may influence the radical scavenging capacity of the molecule. The overall antioxidant potential is also influenced by the structure of the alcohol and carboxylic acid moieties of the ester.

Figure 1: General mechanism of free radical scavenging by an antioxidant compound.

Antimicrobial Mechanism

Volatile esters are thought to exert their antimicrobial effects primarily by disrupting the bacterial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_Integrity Membrane Integrity Increased_Permeability Increased Permeability Membrane_Integrity->Increased_Permeability Disruption Leakage Leakage of Cytoplasmic Contents Increased_Permeability->Leakage Volatile_Ester Volatile Ester Volatile_Ester->Membrane_Integrity Interacts with Lipid Bilayer Cell_Death Cell Death Leakage->Cell_Death

Figure 2: Proposed mechanism of antimicrobial action of volatile esters via cell membrane disruption.

Anti-inflammatory Signaling Pathway

Several volatile esters and their related carboxylic acids, such as butyrate and propionate, have been shown to modulate inflammatory responses. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting the activation of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2.[8][11][12][14][21][22][23]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Volatile_Ester Volatile Ester Volatile_Ester->IKK Inhibition

Figure 3: Inhibition of the NF-κB inflammatory signaling pathway by volatile esters.

Conclusion

This comparative guide highlights the potential bioactivities of this compound and other volatile esters. While there is emerging evidence for their antimicrobial and anti-inflammatory properties, a significant gap in the literature exists, particularly concerning quantitative data for this compound. The provided experimental protocols and mechanistic diagrams offer a foundation for future research to systematically evaluate and compare the therapeutic potential of this class of compounds. Further investigation is warranted to fully elucidate the structure-activity relationships and specific molecular targets of these volatile esters.

References

A Comparative Analysis of 2-Methylbutyl Isobutyrate and 3-Methylbutyl Isobutyrate Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor and aroma profiles of two isomeric esters: 2-methylbutyl isobutyrate and 3-methylbutyl isobutyrate. Understanding the nuanced differences between these compounds is critical for their application in the food, beverage, and pharmaceutical industries, where precise flavor and aroma characteristics are paramount. This report synthesizes qualitative descriptions from organoleptic analyses and outlines experimental protocols for their quantitative evaluation.

Flavor Profile Comparison

The flavor profiles of this compound and 3-methylbutyl isobutyrate, while both generally described as "fruity," exhibit distinct characteristics. These differences are attributed to the structural variation in the alcohol moiety of the ester.

This compound: This ester is characterized by a complex fruity aroma with noticeable herbaceous and earthy undertones. Its flavor is often described as sweet and is associated with tropical fruits, particularly banana.[1][2]

3-Methylbutyl Isobutyrate (Isoamyl Isobutyrate): This isomer presents a broader fruity profile, often associated with apricot, banana, and pineapple.[3] Its aroma is also described as waxy and green, with a characteristic reminiscent of pears.

Quantitative Data Summary

A direct, side-by-side quantitative sensory panel comparison or Gas Chromatography-Olfactometry (GC-O) analysis of this compound and 3-methylbutyl isobutyrate is not extensively documented in publicly available literature. However, based on their chemical properties and typical behavior of similar esters, a comparative analysis can be inferred and would be the goal of the experimental protocols outlined below. The following table summarizes their key physicochemical properties which can influence volatility and perception.

PropertyThis compound3-Methylbutyl Isobutyrate
Synonyms 2-Methylbutyl 2-methylpropanoateIsoamyl isobutyrate, Isopentyl isobutyrate
CAS Number 2445-69-42050-01-3
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight 158.24 g/mol 158.24 g/mol
Boiling Point 168-170 °C179 °C
Odor Profile Herbaceous, fruity, somewhat earthy, sweet, ethereal, tropical, banana.[1][2]Apricot, banana, fruity, waxy, pineapple, green, pear-like.[3]

Experimental Protocols

To provide a definitive quantitative comparison, the following experimental protocols are recommended.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This method is designed to identify and quantify the sensory attributes of the two esters using a trained panel.

1. Panelist Selection and Training:

  • Screening: Recruit 10-12 individuals based on their ability to discriminate between different tastes and aromas and to articulate their sensory experiences.

  • Training: Conduct a comprehensive training program (approximately 40-60 hours) to develop a consensus on a descriptive vocabulary (lexicon) for the aroma attributes of the esters. Utilize reference standards to anchor sensory terms such as "fruity," "green," "waxy," "earthy," and "sweet."

2. Lexicon Development:

  • The trained panel, guided by a panel leader, will be presented with various concentrations of both this compound and 3-methylbutyl isobutyrate.

  • Through open discussion and consensus, a final list of non-overlapping descriptive terms will be established.

3. Sample Evaluation:

  • Prepare standardized concentrations of each ester in a neutral solvent (e.g., deionized water or a specific buffer).

  • Present samples to panelists in a controlled environment, ensuring individual booths with standardized lighting and temperature.

  • Panelists will independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15 cm line anchored with "low" and "high" intensity).

4. Data Analysis:

  • Convert the line scale ratings to numerical data.

  • Analyze the data using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the two esters.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

1. Sample Preparation:

  • Prepare solutions of this compound and 3-methylbutyl isobutyrate at various concentrations in a suitable solvent.

  • For complex matrices (e.g., beverages), utilize headspace solid-phase microextraction (SPME) to isolate the volatile esters.

2. GC-MS/O Analysis:

  • Inject the prepared sample into a gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.

  • Separate the compounds using a suitable capillary column (e.g., DB-5 or equivalent).

  • The effluent from the column is split between the MS detector for chemical identification and the heated olfactometry port for sensory detection by a trained analyst.

3. Olfactory Detection:

  • The analyst at the olfactometry port will record the retention time, duration, and a descriptor for each detected odor.

  • To determine the odor activity value (OAV), serial dilutions of the sample are analyzed until the odor is no longer detectable (Aroma Extract Dilution Analysis - AEDA).

4. Data Correlation:

  • Correlate the retention times of the detected odors with the peaks from the MS detector to confirm the identity of the odor-active compounds.

  • Compare the OAVs of this compound and 3-methylbutyl isobutyrate to provide a quantitative measure of their relative odor potencies.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Flavor Profile Comparison cluster_sensory Sensory Evaluation (QDA) cluster_instrumental Instrumental Analysis (GC-O) cluster_comparison Comparative Analysis Panel Panelist Selection & Training Lexicon Lexicon Development Panel->Lexicon Evaluation Sample Evaluation Lexicon->Evaluation SensoryData Data Analysis & Interpretation Evaluation->SensoryData FinalReport Final Comparison Guide SensoryData->FinalReport Qualitative & Quantitative Sensory Profiles SamplePrep Sample Preparation (Solutions/SPME) GCO GC-MS/O Analysis SamplePrep->GCO OdorDetect Olfactory Detection (AEDA) GCO->OdorDetect InstrumentalData Data Correlation & OAV Calculation OdorDetect->InstrumentalData InstrumentalData->FinalReport Odor Activity Values & Chemical Data

Caption: Workflow for the comparative flavor analysis of the two esters.

Olfactory_Signaling_Pathway General Olfactory Signaling Pathway for Esters cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Ester Ester Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Ester->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP IonChannel Ion Channel cAMP->IonChannel Opens Ca_Na Ca²⁺/Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Leads to ActionPotential Action Potential to Brain Depolarization->ActionPotential Triggers

Caption: Simplified diagram of the olfactory signal transduction cascade.[4][5][6][7]

References

Aromatic properties of 2-Methylbutyl isobutyrate in comparison to other fruity esters.

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aromatic properties of 2-methylbutyl isobutyrate against other common fruity esters. The information presented is supported by experimental data and methodologies to assist in research and development applications.

Comparative Analysis of Aromatic and Physicochemical Properties

The selection of an appropriate flavor and fragrance compound is critical in product development. This compound, a branched-chain ester, offers a unique aromatic profile. The following tables summarize its key properties in comparison to other linear and branched-chain fruity esters.

Table 1: Physicochemical Properties of Selected Fruity Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Specific Gravity (25°C)Refractive Index (20°C)
This compound C9H18O2158.24168-170500.856-0.8621.405-1.413
Ethyl AcetateC4H8O288.1177.1-40.9021.372
Ethyl ButyrateC6H12O2116.16121260.8791.400
Isoamyl AcetateC7H14O2130.19142250.8761.400
Ethyl HexanoateC8H16O2144.21168560.8711.407
Isobutyl IsobutyrateC8H16O2144.21149430.8571.403

Sources: Data compiled from multiple chemical supplier and database sources.

Table 2: Aromatic Profile and Odor Thresholds of Selected Fruity Esters in Water

CompoundAroma ProfileOdor Detection Threshold in Water (ppb)
This compound Herbaceous, fruity, somewhat earthy, sweet.78 (in beer)¹
Ethyl AcetateEthereal, sharp, wine-brandy like.[1]5000[1]
Ethyl ButyrateEthereal, fruity, buttery, ripe fruit.[1]1[1]
Isoamyl AcetateBanana, pear7
Ethyl HexanoateStrong, fruity, winey, apple, banana, pineapple.[1]1[1]
Ethyl PropionateStrong, ethereal, fruity, rum-like.[1]10[1]
Ethyl ValerateStrong, fruity, apple-like.[1]1.5[1]
Ethyl HeptanoateStrong, fruity, winey, cognac-like.[1]2.2[1]
Ethyl OctanoateFruity, winey, sweet, cognac-apricot.[1]15[1]

Experimental Protocols

To ensure reproducible and comparable results in the analysis of aromatic compounds, standardized experimental protocols are essential. The following sections detail the methodologies for Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.

2.1. Gas Chromatography-Olfactometry (GC-O) for Fruity Ester Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To identify and characterize the key odorants in a sample containing fruity esters.

Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory port.

  • Capillary column suitable for flavor analysis (e.g., DB-Wax, HP-INNOWax).

  • Helium carrier gas (high purity).

  • Sample containing fruity esters (e.g., fruit puree, beverage, or a synthetic mixture).

  • Headspace vials and autosampler or Solid Phase Microextraction (SPME) fibers.

  • Trained sensory panelists (assessors).

Procedure:

  • Sample Preparation:

    • For liquid samples, an aliquot is placed in a headspace vial. For solid samples, a specific weight is used.

    • For volatile extraction, Headspace (HS) or SPME techniques are commonly employed. For SPME, the fiber is exposed to the headspace of the sample for a defined period to adsorb volatile compounds.[2]

  • GC Analysis:

    • The GC is equipped with a column that separates compounds based on their volatility and polarity.

    • The oven temperature is programmed to ramp from a low to a high temperature to elute the compounds sequentially. A typical program might start at 40°C and increase to 240°C.

    • The effluent from the GC column is split between the FID and the olfactory port.[2]

  • Olfactometry:

    • A trained assessor sniffs the effluent from the olfactory port and records the time, duration, and description of any perceived odors.

    • Humidified air is mixed with the effluent at the olfactory port to prevent nasal dehydration.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and analyzed until no odor is detected, to determine the Flavor Dilution (FD) factor of each odorant.[2]

  • Data Analysis:

    • The data from the FID provides quantitative information about the concentration of the separated compounds.

    • The olfactometry data provides qualitative (odor description) and semi-quantitative (intensity, duration, or FD factor) information about the odor-active compounds.

    • By aligning the retention times from the FID with the olfactometry data, specific peaks can be identified as being responsible for particular aromas. Mass spectrometry (MS) is often used in conjunction for definitive identification.

2.2. Sensory Panel Analysis of Fruity Esters

Sensory analysis provides a comprehensive evaluation of the aromatic profile of a substance as perceived by a trained human panel.[3][4][5]

Objective: To develop a descriptive sensory profile of a fruity ester.

Materials:

  • A panel of 8-12 trained sensory assessors.

  • Odor-free testing environment with controlled lighting and temperature.

  • Samples of the fruity ester(s) to be evaluated, diluted in an appropriate solvent (e.g., water, ethanol).

  • Reference standards for various aroma descriptors (e.g., pure chemicals representing fruity, floral, green notes).

  • Odor-free sample containers (e.g., glass snifters with lids).

  • Data collection software or forms.

Procedure:

  • Panelist Training:

    • Panelists are trained to identify and scale the intensity of a wide range of aroma attributes relevant to fruity esters.

    • Training involves exposure to reference standards and practice sessions to ensure consistency and reliability.

  • Lexicon Development:

    • The panel collectively develops a lexicon of descriptive terms that will be used to characterize the samples. For fruity esters, this may include terms like "apple," "banana," "pineapple," "green," "sweet," "solvent-like," etc.

  • Sample Evaluation:

    • Samples are presented to the panelists in a randomized and blind manner to avoid bias.

    • Panelists evaluate each sample by sniffing from the container.

    • For each sample, panelists rate the intensity of each attribute in the lexicon on a defined scale (e.g., a 15-point scale from 0 = not perceptible to 15 = very strong).

    • Panelists may also provide an overall description of the aroma profile.

  • Data Analysis:

    • The intensity ratings from all panelists are collected and statistically analyzed.

    • Analysis of Variance (ANOVA) and multivariate techniques like Principal Component Analysis (PCA) are often used to identify significant differences between samples and to visualize the sensory space.

    • The results are typically presented as a spider web plot or a profile diagram, showing the mean intensity ratings for each attribute.

Visualizing Molecular and Methodological Frameworks

3.1. Olfactory Signaling Pathway

The perception of smell is initiated by the binding of an odorant molecule to an olfactory receptor in the nasal cavity, triggering a signal transduction cascade.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium Membrane cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_in Ca²⁺ / Na⁺ Influx CNG->Ca_Na_in Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Na_in->Cl_channel Activates Depolarization Depolarization Cl_out Cl⁻ Efflux Cl_channel->Cl_out Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Triggers

Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

3.2. Experimental Workflow for Sensory Analysis

The following diagram illustrates the logical flow of a descriptive sensory analysis experiment.

Sensory_Analysis_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Data Analysis Phase Define_Objective Define Objective Select_Panel Select & Train Panel Define_Objective->Select_Panel Develop_Lexicon Develop Sensory Lexicon Select_Panel->Develop_Lexicon Prepare_Samples Prepare & Code Samples Develop_Lexicon->Prepare_Samples Present_Samples Present Samples (Randomized & Blind) Prepare_Samples->Present_Samples Evaluate_Aroma Panelists Evaluate Aroma Present_Samples->Evaluate_Aroma Rate_Intensity Rate Attribute Intensity Evaluate_Aroma->Rate_Intensity Collect_Data Collect & Compile Data Rate_Intensity->Collect_Data Statistical_Analysis Statistical Analysis (ANOVA, PCA) Collect_Data->Statistical_Analysis Generate_Profile Generate Sensory Profile Statistical_Analysis->Generate_Profile Interpret_Results Interpret Results Generate_Profile->Interpret_Results

Caption: Workflow for descriptive sensory analysis of aromatic compounds.

References

Quantitative Analysis of 2-Methylbutyl Isobutyrate Across Various Essential Oil Sources: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative quantitative analysis of 2-Methylbutyl isobutyrate, a significant ester known for its fruity aroma, across different essential oil sources. The data presented is compiled from various scientific studies, offering a valuable resource for research, quality control, and formulation development. This document includes a detailed comparison of its concentration in several essential oils, comprehensive experimental protocols for its quantification, and a visual representation of the analytical workflow.

Comparative Quantitative Data

The concentration of this compound varies significantly among different essential oil sources. The following table summarizes the quantitative data found in the cited literature.

Essential Oil SourceScientific NameConcentration (% of Total Oil)Reference
Roman ChamomileChamaemelum nobile2.45 - 3.47%[1][2]
Hops (various cultivars)Humulus lupulus1.0 - 2.8%[3]
Cape ChamomileEriocephalus punctulatusNotably present, with one study on commercial oil reporting 21.2% of its isomer, 2-methylbutyl 2-methylpropanoate. However, there are conflicting reports suggesting commercial Cape Chamomile may originate from Eriocephalus tenuifolius.[4][5][6]
GrapeVitis viniferaNot detected or not reported in the analyzed essential oils.[1][7]

Experimental Protocols

The quantification of this compound in essential oils is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies based on established protocols for the analysis of the essential oils mentioned.

Essential Oil Extraction

Method: Steam Distillation

  • Apparatus: Clevenger-type apparatus.

  • Procedure: The plant material (e.g., flowering tops of Roman Chamomile, hop cones) is placed in a flask with water. The flask is heated, and the resulting steam carries the volatile essential oils. The steam is then condensed, and the essential oil, being immiscible with water, is separated and collected.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a common analytical technique for separating and identifying volatile compounds in a mixture.

a) For Roman Chamomile Essential Oil:

  • Gas Chromatograph: Agilent 6890N GC system or similar.

  • Mass Selective Detector: Agilent 5975 inert N mass selective detector or similar.

  • Column: DB-5MS (30 m × 0.25 mm i.d., film thickness 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 ml/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C.

    • Ramp: Increase at 3°C/min to 240°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (ratio may vary, e.g., 1:25).

  • Injection Volume: 1 µL of diluted essential oil (e.g., 1% in n-hexane).

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-350.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those in a reference library (e.g., NIST, Wiley).

  • Quantification: The relative percentage of this compound is calculated from the peak area relative to the total peak area of all identified compounds.

b) For Hops Essential Oil:

  • Gas Chromatograph: Agilent 5975C mass selective detector system or similar.

  • Column: DB-5MS (30 m × 0.25 mm i.d., film thickness 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 ml/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C.

    • Ramp: Increase at 3°C/min to 240°C.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-350.

    • Ion Source Temperature: 200°C.

    • Transfer Line Temperature: 260°C.

  • Identification and Quantification: Similar to the protocol for Roman Chamomile, identification is based on mass spectra and retention indices, and quantification is based on relative peak area.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in essential oils.

Experimental_Workflow cluster_extraction Essential Oil Extraction cluster_analysis Quantitative Analysis cluster_output Output Plant_Material Plant Material (e.g., Roman Chamomile flowers, Hop cones) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Collected Essential Oil Steam_Distillation->Essential_Oil Sample_Preparation Sample Preparation (Dilution in Solvent) Essential_Oil->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Data_Processing Data Processing & Identification GC_MS_Analysis->Data_Processing Quantification Quantification (% of Total Oil) Data_Processing->Quantification Report Comparison Guide & Report Quantification->Report

Caption: Experimental workflow for the quantitative analysis of this compound in essential oils.

References

Inter-laboratory Comparison of 2-Methylbutyl Isobutyrate Analysis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methylbutyl isobutyrate, a key flavor compound found in various food and beverage products. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) is contrasted with a proposed High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this and similar volatile esters.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an analytical method is a critical decision in quantitative analysis, directly impacting data integrity. The following table summarizes the performance characteristics of two common analytical techniques for the analysis of volatile esters, providing a basis for methodological selection.

Performance CharacteristicMethod 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
Analyte Various Esters (including this compound and related compounds)General method for non-volatile or derivatized compounds (proposed for esters)
Technique GC-MSHPLC-UV
Linearity (Range) 1–200 µg/L[1]Not explicitly stated for this analyte; typically wide linear range
Limit of Quantification (LOQ) Well below 1 µg/L[1]Estimated to be in the low mg/L range without derivatization
Accuracy (Recovery) Good recovery for related esters with appropriate internal standards[1]Method dependent, typically 90-110%
Precision (Repeatability as %RSD) 0.774% to 5.05% for various esters in distilled spirits[2]Generally <2% for validated methods

Note: The data presented is compiled from various sources to provide a representative comparison. Method 1 data is derived from a validated method for hop-derived esters in beer and other volatile esters in spirits.[1][2] Method 2 is a proposed application, and its performance characteristics are estimations based on general HPLC method validation guidelines.

Methods employing GC-MS with internal standards, particularly isotopically labeled ones, generally achieve high accuracy and precision, effectively correcting for variations in sample preparation and instrument response.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the two compared approaches.

Protocol 1: Quantification of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol is adapted from validated methods for analyzing flavor esters in alcoholic beverages.[1][3]

1. Sample Preparation:

  • Pipette a defined volume (e.g., 5 mL) of the liquid sample (e.g., beer, wine) into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar ester not present in the sample).

  • If required by the sample matrix, add a salt (e.g., NaCl) to increase the volatility of the analyte.

  • Seal the vial immediately with a PTFE-lined septum and cap.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an incubator.

  • Incubate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 10 minutes) to allow for equilibration of the analyte between the sample and the headspace.[1]

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined time (e.g., 15 minutes) to adsorb the volatile compounds.[1]

3. Instrumental Analysis (GC-MS):

  • GC System: Agilent 7890A or equivalent.

  • Injector: Desorb the SPME fiber in a split/splitless injector at a high temperature (e.g., 250°C).

  • Column: A polar capillary column suitable for volatile flavor compounds (e.g., a wax-type column).[4]

  • Oven Program: Implement a temperature gradient to separate the target esters from other volatile components. A typical program might be: initial temperature of 40°C, ramp to 220°C at 5°C/min, and hold for 5 minutes.

  • MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Use full scan mode for initial compound identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification to enhance sensitivity and selectivity.[1][4]

4. Quantification:

  • Internal Standard Method: Calculate the response factor for this compound relative to the internal standard. Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve.[4]

Protocol 2: Proposed Method for Quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline for the analysis of esters by reverse-phase HPLC. Method development and validation would be required for this specific analyte.

1. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

  • If the concentration of this compound is low, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

  • Dilute the sample in the mobile phase if the concentration is expected to be high.

2. Instrumental Analysis (HPLC-UV):

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for the separation of moderately polar compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor the UV absorbance at a wavelength where this compound has some absorbance (e.g., around 210 nm), as aliphatic esters have a weak chromophore.

3. Quantification:

  • External Standard Method: Prepare a series of calibration standards of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[4]

Mandatory Visualization

Diagrams are essential for illustrating complex experimental workflows and logical relationships.

GCMS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Beverage) Add_IS Add Internal Standard Sample->Add_IS Vial Transfer to Headspace Vial & Seal Add_IS->Vial Incubate Incubate and Equilibrate Vial->Incubate Adsorb Adsorb Volatiles onto SPME Fiber Incubate->Adsorb Desorb Desorb in GC Injector Adsorb->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Experimental workflow for HS-SPME-GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Liquid Sample Filter Filter Sample (0.45 µm) Sample->Filter Dilute Dilute if Necessary Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate Reverse-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification via External Standard Calibration Detect->Quantify

References

Efficacy of 2-Methylbutyl isobutyrate as a flavor enhancer compared to commercial alternatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Methylbutyl isobutyrate and Commercial Flavor Enhancers

For Researchers, Scientists, and Drug Development Professionals

The quest for novel flavor modulation has led to the exploration of a wide array of chemical compounds. This guide provides a comparative analysis of this compound against established commercial flavor enhancers. While this compound is recognized for its potent fruity aroma, its efficacy as a flavor enhancer, particularly for savory notes, is not well-documented in scientific literature. This comparison, therefore, focuses on the distinct functionalities of these substances, supported by available data and established sensory evaluation protocols.

Overview of this compound

This compound is an ester known for its characteristic fruity, ethereal, and tropical banana-like aroma.[1] It is listed as a flavoring agent and is considered Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) for its use in food.[2][3][4][5] Its primary application in the food industry is to impart a distinct fruity flavor to products.[6]

Commercial Flavor Enhancers: The Umami and Savory Specialists

In contrast, commercial flavor enhancers are primarily utilized to intensify existing flavors in food, most notably umami and saltiness. The most prominent examples include:

  • Monosodium Glutamate (MSG): The sodium salt of glutamic acid, MSG is a widely used flavor enhancer that imparts a distinct umami taste.[7]

  • Yeast Extracts: These are rich in nucleotides and amino acids, which contribute to a savory, umami flavor profile.

  • Nucleotides: Disodium (B8443419) inosinate (IMP) and disodium guanylate (GMP) are potent flavor enhancers that work synergistically with MSG to significantly amplify the umami taste.

There is a lack of publicly available scientific studies or quantitative data from sensory panels that directly compare the flavor-enhancing efficacy of this compound with these commercial alternatives, particularly in savory applications. Research on fruity esters as flavor potentiators suggests they can enhance sweet and fruity notes through synergistic effects with other aroma compounds, but their role in enhancing umami or saltiness is not established.[8][9][10]

Quantitative Data Summary

Due to the absence of direct comparative studies, the following table summarizes the known properties and primary functions of this compound and common commercial flavor enhancers.

FeatureThis compoundMonosodium Glutamate (MSG)Yeast Extracts5'-Nucleotides (IMP & GMP)
Primary Function Flavoring Agent (imparts fruity flavor)Flavor Enhancer (provides umami taste)Flavor Enhancer (provides umami/savory taste)Flavor Enhancer (potentiates umami taste)
Flavor Profile Fruity, ethereal, tropical, banana[1]UmamiSavory, brothy, slightly meatyNeutral to slightly savory
Synergistic Effects May act synergistically with other aroma compounds to enhance fruity and sweet notes.[8][9][10]Synergistic with 5'-nucleotides to enhance umami.Contains naturally occurring glutamates and nucleotides.Highly synergistic with MSG.
FEMA GRAS Status Yes, as a flavoring agent.[2][3][4][5]Yes, as a flavor enhancer.Yes, as a flavor and flavor enhancer.Yes, as a flavor enhancer.

Experimental Protocols

To objectively evaluate the flavor-enhancing properties of this compound against commercial alternatives, a robust sensory evaluation protocol is required. The following methodology, based on the principles of Quantitative Descriptive Analysis (QDA), can be employed.

Objective

To determine and quantify the flavor-enhancing effects of this compound in a savory food matrix compared to a control and samples containing MSG and a yeast extract.

Panelists

A panel of 10-15 trained sensory panelists with demonstrated ability to discriminate between basic tastes (sweet, sour, salty, bitter, umami) and describe flavor profiles.

Samples
  • Control: A simple, savory base (e.g., a low-sodium chicken broth).

  • Test Sample 1: Control + this compound at a predetermined, sub-threshold concentration for its fruity aroma.

  • Test Sample 2: Control + Monosodium Glutamate (MSG) at a typical usage level (e.g., 0.2%).

  • Test Sample 3: Control + Yeast Extract at a typical usage level (e.g., 0.5%).

Procedure
  • Lexicon Development: Panelists will collaboratively develop a lexicon of descriptive terms for the aroma and flavor attributes of the samples. This may include terms like "salty," "umami," "brothy," "chicken flavor," "fruity," "off-flavor," etc.

  • Training: Panelists will be trained on the developed lexicon using reference standards to ensure calibration and consistent understanding of each attribute.

  • Evaluation:

    • Samples will be presented blind and in a randomized order to each panelist in individual sensory booths.

    • Panelists will rate the intensity of each attribute on a 15-cm line scale anchored with "low" and "high" at each end.

    • Water and unsalted crackers will be provided for palate cleansing between samples.

  • Data Analysis: The data will be analyzed using Analysis of Variance (ANOVA) to determine if there are significant differences in the attribute ratings between the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Mandatory Visualization

Sensory_Evaluation_Workflow Sensory Evaluation Workflow for Flavor Enhancer Efficacy cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis & Reporting Panel_Selection Panelist Screening & Selection Lexicon_Dev Lexicon Development Panel_Selection->Lexicon_Dev Selected Panelists Panel_Training Panelist Training & Calibration Lexicon_Dev->Panel_Training Agreed Lexicon Sample_Prep Sample Preparation (Control & Test Samples) Panel_Training->Sample_Prep Trained Panel Sample_Eval Blinded & Randomized Sample Evaluation Sample_Prep->Sample_Eval Data_Collection Data Collection on Line Scales Sample_Eval->Data_Collection Data_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Final Report Generation Interpretation->Reporting

Caption: General workflow for a Quantitative Descriptive Analysis (QDA) sensory evaluation.

Conclusion

Based on available data, this compound functions primarily as a flavoring agent, contributing a distinct fruity aroma and taste to food products. There is no scientific evidence to suggest that it acts as a flavor enhancer for savory tastes such as umami or saltiness in a manner comparable to commercial alternatives like MSG, yeast extracts, or nucleotides. The latter group of substances has a well-established mechanism of action related to the potentiation of umami and salty taste receptors.

A direct comparative sensory evaluation, as outlined in the experimental protocol, would be necessary to definitively assess any potential flavor-modulating effects of this compound in a savory context. However, based on current knowledge, its application is fundamentally different from that of traditional flavor enhancers. Researchers and product developers should consider this compound for applications where a fruity note is desired, and look to established commercial enhancers for the potentiation of savory flavors.

References

A Comparative Guide to the Validation of a New Analytical Method for 2-Methylbutyl Isobutyrate Utilizing a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the validation of analytical methods is a critical step to ensure the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of a new, highly sensitive analytical method for the quantification of 2-Methylbutyl isobutyrate against a traditional alternative. The validation is established using a certified reference standard, ensuring traceability and accuracy.

Introduction to this compound

This compound (CAS 2445-69-4) is a volatile ester with a characteristic fruity aroma, often found in various natural products and used as a flavoring agent.[1][2] Its accurate quantification is essential for quality control and research purposes. This guide will explore the validation of a new analytical method and compare its performance to an established alternative.

Methodology Comparison

A new analytical method utilizing Headspace-Solid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is compared against a more traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method. The validation of both methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

New Method: Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This modern technique offers high sensitivity and selectivity by combining an efficient sample preparation method (HS-SPME) with the robust separation and identification capabilities of GC-MS.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a well-established and reliable technique for the quantification of volatile organic compounds. It is known for its wide linear range and robustness.

Data Presentation: A Comparative Analysis

The performance of both analytical methods was evaluated based on key validation parameters. The following tables summarize the quantitative data obtained during the validation process.

Table 1: Comparison of Validation Parameters for the New (HS-SPME-GC-MS) and Alternative (GC-FID) Methods

Validation ParameterNew Method (HS-SPME-GC-MS)Alternative Method (GC-FID)Acceptance Criteria
Linearity (R²) >0.99[3][4]>0.99≥ 0.99
Limit of Detection (LOD) 0.01 - 0.24 µg/L[3]0.21 - 0.54 µg/mL[5]Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.02 - 0.81 µg/L[3]0.63 - 1.63 µg/mL[5]Signal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 95 - 105%90 - 110%80 - 120%
Precision (% RSD) < 5%< 10%≤ 15%
Robustness HighModerateNo significant impact on results from minor variations

Table 2: Linearity Data for this compound Analysis

MethodConcentration RangeCorrelation Coefficient (R²)
New Method (HS-SPME-GC-MS) 1 - 200 µg/L[3][4]0.998
Alternative Method (GC-FID) 1 - 500 mg/L0.995

Table 3: Accuracy and Precision Data for this compound Analysis

MethodSpiked ConcentrationAccuracy (% Recovery)Precision (% RSD)
New Method (HS-SPME-GC-MS) 50 µg/L102%3.5%
150 µg/L98%4.2%
Alternative Method (GC-FID) 50 mg/L95%6.8%
250 mg/L105%8.1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Standard and Sample Solutions

A certified reference standard of this compound can be procured from suppliers such as Simson Pharma Limited or TCI Chemicals.[6]

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent to cover the desired concentration range for each method.

  • Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a direct injection or headspace analysis may be appropriate. For solid samples, an extraction step may be necessary.

New Method: HS-SPME-GC-MS Protocol
  • Sample Incubation: Place a known volume of the sample or standard solution into a headspace vial.

  • SPME Fiber Exposure: Expose a pre-conditioned SPME fiber to the headspace of the vial at a controlled temperature and time to allow for the adsorption of volatile compounds.

  • Thermal Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the analytical column.

  • GC-MS Analysis:

    • GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for this compound.[7]

Alternative Method: GC-FID Protocol
  • Direct Injection: Inject a known volume of the sample or standard solution directly into the GC inlet.

  • GC-FID Analysis:

    • GC Column: Use a suitable capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm).

    • Oven Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 220°C at 15°C/min.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) maintained at 250°C.

Visualizations

To better illustrate the experimental workflows and logical relationships, the following diagrams are provided.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters RefStd Reference Standard StockSol Stock Solution RefStd->StockSol WorkStd Working Standards StockSol->WorkStd NewMethod New Method (HS-SPME-GC-MS) WorkStd->NewMethod AltMethod Alternative Method (GC-FID) WorkStd->AltMethod Sample Sample Sample->NewMethod Sample->AltMethod Linearity Linearity NewMethod->Linearity Accuracy Accuracy NewMethod->Accuracy Precision Precision NewMethod->Precision LOD_LOQ LOD & LOQ NewMethod->LOD_LOQ Robustness Robustness NewMethod->Robustness AltMethod->Linearity AltMethod->Accuracy AltMethod->Precision AltMethod->LOD_LOQ AltMethod->Robustness

Caption: Workflow for the validation of the new analytical method.

MethodComparison cluster_advantages_new Advantages of New Method cluster_advantages_alt Advantages of Alternative Method NewMethod New Method (HS-SPME-GC-MS) HighSensitivity Higher Sensitivity NewMethod->HighSensitivity HighSpecificity Higher Specificity (MS Detection) NewMethod->HighSpecificity ReducedMatrix Reduced Matrix Effects (HS) NewMethod->ReducedMatrix AltMethod Alternative Method (GC-FID) Simplicity Simpler Instrumentation AltMethod->Simplicity Robustness Robust and Widely Available AltMethod->Robustness Cost Lower Initial Cost AltMethod->Cost

Caption: Logical comparison of the new and alternative analytical methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the hydrolytic, thermal, and oxidative stability of 2-Methylbutyl isobutyrate and its isomers, providing researchers, scientists, and drug development professionals with essential data for formulation and development.

The stability of ester compounds is a critical parameter in the fields of pharmaceuticals, food science, and materials chemistry. Understanding the degradation pathways and the factors that influence the stability of these molecules is paramount for ensuring product efficacy, safety, and shelf-life. This guide provides a comparative study of the stability of this compound and its related isomers, focusing on hydrolytic, thermal, and oxidative degradation.

Chemical Structures of Compared Esters

The following diagram illustrates the chemical structures of this compound and its isomers that are discussed in this guide. The subtle differences in their alkyl chain branching significantly influence their stability.

G cluster_isomers Isobutyrate Esters 2_MIB This compound n_BI n-Butyl Isobutyrate I_BI Isobutyl Isobutyrate s_BI sec-Butyl Isobutyrate t_BI tert-Butyl Isobutyrate

Figure 1: Chemical structures of the compared isobutyrate esters.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond in the presence of water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the steric hindrance around the carbonyl group of the ester.

EsterpHHalf-life (at 25°C)
Isobutyl Isobutyrate79.22 years
Isobutyl Isobutyrate8336 days
Isobutyl Isobutyrate933.6 days

Data for Isobutyl Isobutyrate is estimated.[1]

Generally, the susceptibility of an ester to hydrolysis is influenced by the steric hindrance of both the acyl and alkyl groups. Increased steric hindrance around the carbonyl carbon can slow down the rate of nucleophilic attack by water or hydroxide (B78521) ions. Therefore, it can be inferred that branched-chain esters like this compound and its isomers will exhibit different hydrolysis rates. The tertiary structure of tert-butyl isobutyrate would likely lead to a slower hydrolysis rate compared to its primary and secondary isomers due to greater steric hindrance.

Hydrolysis Degradation Pathway

The following diagram illustrates the general mechanism for the base-catalyzed hydrolysis of an ester.

G Ester Ester (R-COOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate Anion (R-COO⁻) Tetrahedral_Intermediate->Carboxylate Elimination of Alkoxide Alcohol Alcohol (R'-OH) Tetrahedral_Intermediate->Alcohol

Figure 2: General pathway for base-catalyzed ester hydrolysis.

Thermal Stability

Thermal degradation of esters typically proceeds through a unimolecular elimination reaction, often referred to as a cis-elimination or pyrolytic elimination. This process involves the formation of a six-membered cyclic transition state, leading to an alkene and a carboxylic acid. The stability of esters towards thermal decomposition is influenced by the structure of the alkyl group.

While specific thermal decomposition temperatures for this compound and its isomers are not extensively documented, general principles of ester pyrolysis can be applied. The presence of a β-hydrogen on the alkyl group is a prerequisite for this type of elimination. Esters lacking a β-hydrogen, such as methyl esters, or those where the formation of the cyclic transition state is sterically hindered, will have higher thermal stability.

For branched-chain esters, the stability can also be influenced by the stability of the alkene formed. In general, more substituted (and thus more stable) alkenes are formed more readily, which can lower the decomposition temperature.

Thermal Degradation Pathway

The diagram below shows the typical pyrolytic elimination pathway for esters containing a β-hydrogen.

G Ester Ester with β-Hydrogen Transition_State Six-membered Cyclic Transition State Ester->Transition_State Heat Alkene Alkene Transition_State->Alkene Carboxylic_Acid Carboxylic Acid Transition_State->Carboxylic_Acid

Figure 3: Pyrolytic elimination pathway for esters.

Oxidative Stability

The oxidative stability of esters is a critical factor, particularly for applications where they are exposed to air, such as in lubricants, biofuels, and as flavor and fragrance components. Oxidation of esters is a free-radical chain reaction that is initiated by factors like heat, light, and the presence of metal ions. The presence of unsaturated bonds in the fatty acid or alcohol moiety significantly decreases oxidative stability.

For saturated esters like this compound and its isomers, the sites most susceptible to oxidation are the C-H bonds adjacent to the ester oxygen (on the alkyl side) and the C-H bonds alpha to the carbonyl group (on the acyl side). The branching in the alkyl and acyl groups can also influence oxidative stability. Tertiary hydrogens are generally more susceptible to radical abstraction than secondary or primary hydrogens.

Comparative quantitative data on the oxidative stability of this compound and its isomers is scarce. However, studies on other branched-chain esters can provide some general trends. The formation of volatile oxidation products, such as aldehydes, ketones, and smaller carboxylic acids, can be monitored to assess the extent of degradation.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. Below are general protocols for assessing the hydrolytic, thermal, and oxidative stability of esters like this compound.

General Experimental Workflow

The following diagram outlines a comprehensive workflow for the comparative stability testing of esters.

G cluster_workflow Comparative Ester Stability Workflow Sample_Prep Sample Preparation (Ester Isomers) Hydrolytic_Stability Hydrolytic Stability (pH 4, 7, 9) Sample_Prep->Hydrolytic_Stability Thermal_Stability Thermal Stability (TGA/DSC) Sample_Prep->Thermal_Stability Oxidative_Stability Oxidative Stability (Rancimat/Oven Test) Sample_Prep->Oxidative_Stability Analysis Analysis of Degradation (GC-MS, HPLC) Hydrolytic_Stability->Analysis Thermal_Stability->Analysis Oxidative_Stability->Analysis Data_Comparison Data Comparison and Stability Ranking Analysis->Data_Comparison

Figure 4: General workflow for comparative stability testing of esters.
Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of the esters at different pH values.

Materials:

  • Ester samples (this compound and its isomers)

  • Buffer solutions (pH 4, 7, and 9)

  • Acetonitrile or other suitable organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS).

Procedure:

  • Prepare stock solutions of each ester in a suitable organic solvent.

  • In separate temperature-controlled reaction vessels, add a known volume of buffer solution (pH 4, 7, and 9).

  • Initiate the reaction by adding a small aliquot of the ester stock solution to each buffer solution to achieve a final desired concentration.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot with a suitable mobile phase or by neutralizing the pH.

  • Analyze the samples by HPLC to quantify the remaining concentration of the ester.

  • Plot the concentration of the ester versus time to determine the rate of hydrolysis and the half-life at each pH.

Protocol 2: Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of the esters.

Materials:

  • Ester samples

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed amount of the ester sample (typically 5-10 mg) into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for thermo-oxidative degradation) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of decomposition and the temperature of maximum weight loss rate can be determined from the TGA and derivative thermogravimetry (DTG) curves, respectively. These values provide a measure of the thermal stability.

Protocol 3: Oxidative Stability Assessment (Rancimat Method)

Objective: To determine the induction period for the oxidation of the esters.

Materials:

  • Ester samples

  • Rancimat instrument

  • Purified air

Procedure:

  • Weigh a specified amount of the ester sample into the reaction vessel of the Rancimat instrument.

  • Heat the sample to a constant elevated temperature (e.g., 110 °C) while bubbling a constant stream of purified air through it.

  • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the formation of volatile acids, marking the end of the induction period.

  • The induction period is a measure of the oxidative stability of the ester. A longer induction period indicates higher stability.

Protocol 4: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify the degradation products from hydrolytic, thermal, or oxidative stress tests.

Materials:

  • Degraded ester samples

  • Suitable extraction solvent (e.g., dichloromethane, hexane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Sample Preparation:

    • For aqueous samples from hydrolysis studies, perform a liquid-liquid extraction with a suitable organic solvent.

    • For residues from thermal degradation, dissolve the residue in a suitable solvent.

    • For samples from oxidative stability tests, the sample may be directly diluted in a suitable solvent.

  • Extraction and Concentration:

    • Extract the degradation products into the organic phase.

    • Dry the organic extract over an anhydrous drying agent.

    • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject a small volume of the prepared sample into the GC-MS.

    • GC Conditions (Typical):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: A suitable mass range to detect the expected degradation products (e.g., m/z 35-400).

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the products using an internal or external standard method if required.

Conclusion

The stability of this compound and its related esters is a multifaceted property governed by their molecular structure and the environmental conditions to which they are exposed. While a complete comparative dataset is not available in the public domain, this guide provides a framework for understanding and evaluating their stability. Based on general chemical principles, it is expected that steric hindrance will play a major role in determining the relative rates of hydrolysis, with more sterically hindered isomers like tert-butyl isobutyrate likely being more stable. Thermal stability will be influenced by the ability to form a stable alkene via pyrolytic elimination. Oxidative stability will depend on the susceptibility of C-H bonds to radical abstraction. For definitive comparisons, the experimental protocols provided herein should be followed to generate robust and comparable data for this important class of compounds.

References

Safety Operating Guide

Safe Disposal of 2-Methylbutyl Isobutyrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 2-Methylbutyl isobutyrate, a flammable liquid commonly used as a flavoring ingredient.[1] Adherence to these guidelines is crucial to prevent potential hazards and ensure compliance with regulatory standards.

Key Safety and Hazard Information

This compound is classified as a flammable liquid.[1][2][3] It is essential to handle this chemical in a well-ventilated area and away from ignition sources such as heat, sparks, and open flames.[1][3] Personal protective equipment, including safety goggles, gloves, and appropriate clothing, should be worn to prevent skin and eye contact.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound for quick reference.

PropertyValue
CAS Number2445-69-4[1]
Molecular FormulaC9H18O2[2]
Molecular Weight158.24 g/mol [2]
AppearanceColorless to light yellow, clear liquid[3][4]
Flash Point51 °C[4]
UN NumberUN3272[1]

Spill and Leak Containment Protocol

In the event of a spill, immediate action is necessary to contain the substance and prevent environmental contamination.

  • Ensure Adequate Ventilation: Immediately increase ventilation in the affected area.

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity.

  • Absorb the Spill: Use a liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust to absorb the spilled chemical.[1]

  • Collect Contaminated Material: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Decontaminate the Area: Clean the spill area thoroughly.

Proper Disposal Procedure

The disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national regulations.[1] Under no circumstances should this chemical be disposed of with household garbage or allowed to enter the sewage system.[1]

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated absorbent materials, in a designated and properly labeled waste container.

  • Storage: Store the waste container in a cool, well-ventilated area, away from incompatible materials and ignition sources.[3]

  • Engage a Licensed Waste Disposal Company: The disposal of chemical waste must be handled by a licensed and approved waste disposal plant.[3][4][5] Contact your institution's environmental health and safety (EHS) department to arrange for pickup and disposal.

  • Documentation: Maintain records of the disposed chemical, including the quantity and date of disposal, as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Spill Response cluster_2 Routine Disposal cluster_3 Final Disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain Spill with Absorbent Material is_spill->contain_spill Yes routine_collection Collect in Designated Waste Container is_spill->routine_collection No collect_waste Collect Contaminated Material contain_spill->collect_waste store_waste Store in a Cool, Ventilated Area collect_waste->store_waste routine_collection->store_waste contact_ehs Contact EHS for Licensed Disposal store_waste->contact_ehs final_disposal Dispose via Approved Waste Plant contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylbutyl Isobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methylbutyl isobutyrate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

Chemical Identifier and Properties

PropertyValue
CAS Number 2445-69-4[1]
EC Number 219-493-0[1]
Molecular Formula C9H18O2[2][]
Molecular Weight 158.24 g/mol [2][]
Appearance Colorless, clear liquid[4]
Odor Herbaceous, fruity, somewhat earthy fragrance[4]
Boiling Point 168-170°C[4]
Flash Point 50°C[4]
Specific Gravity @ 25°C 0.856-0.862[4]
Solubility Soluble in alcohol and fixed oils; insoluble in water[4]

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact. The selection of suitable gloves depends not only on the material but also on other quality criteria and varies from manufacturer to manufacturer.[1]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[6] In cases of potential splashing, full impervious protective clothing, including boots, may be necessary.[7]

  • Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn.[6][8]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial for the safe handling and storage of this compound.

Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]

  • Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[9]

  • Grounding: To avoid ignition from static electricity discharge, all metal parts of the equipment must be grounded.[8] Use only non-sparking tools.[5]

  • Avoiding Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][5] "No smoking" policies should be strictly enforced in the handling area.[1][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[6] Contaminated clothing should be removed immediately and washed before reuse.[1][5]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][5]

  • Temperature: Store in a cool place.

  • Incompatibilities: Store away from strong oxidizing agents.[8]

Emergency Procedures: First Aid and Spill Response

First Aid Measures:

  • General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor in attendance.[5] Immediately remove any clothing soiled by the product.[1][9]

  • Inhalation: Move the person to fresh air. If they have difficulty breathing, give oxygen. If not breathing, give artificial respiration.[6] Consult a doctor if symptoms persist.[1][9]

  • Skin Contact: Immediately rinse the affected area with water.[1][9] Take off immediately all contaminated clothing and rinse the skin with water/shower.[5]

  • Eye Contact: Rinse opened eyes for several minutes under running water.[1][9] Remove contact lenses if present and easy to do so. Continue rinsing.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse the mouth with water and consult a doctor if symptoms persist.[1][5][9]

Spill Response Workflow

In the event of a spill, a calm and methodical response is critical to containment and cleanup. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Containment Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Area Alert Alert Others Ignition Remove Ignition Sources Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Wear Appropriate PPE Absorb Absorb with Inert Material Collect Collect Waste Absorb->Collect Dispose Dispose as Hazardous Waste

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Absorb spills with an inert material such as sand, diatomite, acid binders, universal binders, or sawdust.[1][9] Collect the contaminated absorbent material and place it in a suitable, closed container for disposal.[8]

  • Disposal Regulations: Do not dispose of the chemical with household garbage.[1] Prevent the product from reaching the sewage system or any water course.[1] Disposal must be made in accordance with local, regional, national, and international regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.